Liarozole hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
6-[(3-chlorophenyl)-imidazol-1-ylmethyl]-1H-benzimidazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN4.ClH/c18-14-3-1-2-12(8-14)17(22-7-6-19-11-22)13-4-5-15-16(9-13)21-10-20-15;/h1-11,17H,(H,20,21);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTSZCHORPMQCBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(C2=CC3=C(C=C2)N=CN3)N4C=CN=C4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
115575-11-6 (Parent) | |
| Record name | Liarozole hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145858500 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9046817 | |
| Record name | Liarozole hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9046817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145858-50-0 | |
| Record name | Liarozole hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145858500 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Liarozole hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9046817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LIAROZOLE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29T7S2IB97 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Liarozole Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Liarozole hydrochloride is a potent, orally active imidazole-based compound that functions as a retinoic acid metabolism-blocking agent (RAMBA). Its primary mechanism of action involves the competitive inhibition of cytochrome P450 enzymes, particularly the CYP26 family, which are responsible for the catabolism of all-trans retinoic acid (atRA). By blocking the 4-hydroxylation of atRA, Liarozole leads to an increase in endogenous atRA levels in various tissues, including the skin. This elevation in atRA potentiates its biological effects through the activation of nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which in turn modulate the transcription of target genes involved in cell differentiation, proliferation, and inflammation. This guide provides a comprehensive overview of the molecular mechanisms, quantitative data, and experimental methodologies related to the action of this compound.
Core Mechanism of Action: Inhibition of Retinoic Acid Metabolism
Liarozole's principal pharmacological effect is the inhibition of the cytochrome P450-mediated metabolism of all-trans retinoic acid.[1][2] Specifically, it targets the CYP26 family of enzymes (CYP26A1, CYP26B1, and CYP26C1), which are the primary catalysts for the 4-hydroxylation of atRA, a critical step in its degradation.[3][4] This inhibition is competitive and leads to a significant increase in the local tissue concentrations of endogenous atRA.[5][6]
The elevated levels of atRA then act as a ligand for the retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[7] These nuclear receptors form heterodimers (RAR/RXR) that bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes.[8][9] This binding modulates gene transcription, leading to the therapeutic effects observed with Liarozole treatment, which are akin to those of synthetic retinoids.[1][2]
Signaling Pathway of Liarozole Action
Quantitative Data
The efficacy of Liarozole as a CYP26 inhibitor and its impact on atRA levels have been quantified in various studies.
Table 1: Inhibitory Activity of Liarozole
| Target | System | IC50 | Reference |
| Cytochrome P450-mediated atRA metabolism | Hamster liver microsomes | 2.2 µM | [10] |
| atRA metabolism | Rat liver homogenate | 0.14 µM | [11] |
| atRA metabolism | Dunning prostate cancer homogenate | 0.26 µM | [11] |
| CYP26A1 | Recombinant human | 2.1 µM | [3] |
| CYP26A1 | Luciferin-BE assay | 0.98 µM | [3] |
Table 2: Effect of Liarozole on Endogenous All-trans Retinoic Acid (atRA) Levels
| Tissue/Fluid | Species | Liarozole Dose | Change in atRA Levels | Reference |
| Plasma | Rat | 5 mg/kg p.o. | Increased to 1.4 ± 0.1 ng/mL from <0.5 ng/mL | [10] |
| Plasma | Rat | 20 mg/kg p.o. | Increased to 2.9 ± 0.1 ng/mL from <0.5 ng/mL | [10] |
| Human Skin | Human | 3% topical | Increased to 19 ± 5 ng/g wet wt at 18h | [12] |
Experimental Protocols
This section details the methodologies for key experiments cited in the study of Liarozole's mechanism of action.
Measurement of Retinoic Acid 4-Hydroxylase (CYP26) Activity
This protocol is adapted from studies assessing the inhibition of atRA metabolism.
Objective: To quantify the enzymatic activity of CYP26 and assess the inhibitory effect of Liarozole.
Materials:
-
Microsomal fractions from target tissue (e.g., liver, skin)
-
[³H]-all-trans-retinoic acid
-
NADPH regenerating system (glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+)
-
This compound
-
Phosphate buffer (pH 7.4)
-
Scintillation fluid
-
HPLC system
Procedure:
-
Prepare microsomal fractions from the tissue of interest via differential centrifugation.
-
Pre-incubate the microsomal protein with varying concentrations of Liarozole or vehicle control in phosphate buffer at 37°C.
-
Initiate the reaction by adding [³H]-all-trans-retinoic acid and the NADPH regenerating system.
-
Incubate the reaction mixture for a defined period (e.g., 30 minutes) at 37°C.
-
Stop the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile).
-
Extract the retinoids using an organic solvent (e.g., hexane).
-
Separate the parent [³H]-atRA from its hydroxylated metabolites using reverse-phase HPLC.
-
Quantify the amount of radioactive metabolites formed using liquid scintillation counting.
-
Calculate the rate of metabolism and the IC50 value for Liarozole.
Experimental Workflow: CYP26 Inhibition Assay
Quantification of Keratinocyte Differentiation Markers
This protocol outlines a method to assess the effect of Liarozole on epidermal differentiation.
Objective: To measure the expression of keratinocyte differentiation markers in response to Liarozole treatment.
Materials:
-
Primary human keratinocytes or skin biopsies
-
This compound
-
Keratinocyte growth medium
-
Antibodies against differentiation markers (e.g., Keratin 1, Keratin 10, Involucrin)
-
Flow cytometer or Western blot apparatus
-
RNA extraction kit and qPCR reagents
Procedure (Flow Cytometry):
-
Culture primary human keratinocytes in appropriate media.
-
Treat cells with varying concentrations of Liarozole or vehicle control for a specified duration.
-
Harvest and fix the cells.
-
Permeabilize the cells to allow antibody entry.
-
Incubate cells with fluorescently-labeled primary antibodies against differentiation markers.
-
Analyze the stained cells using a flow cytometer to quantify the percentage of cells expressing each marker and the mean fluorescence intensity.
Procedure (Western Blot):
-
Treat keratinocytes or skin explants with Liarozole.
-
Lyse the cells/tissue and extract total protein.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies against differentiation markers, followed by HRP-conjugated secondary antibodies.
-
Detect protein bands using chemiluminescence and quantify band intensity.
Procedure (qPCR):
-
Treat keratinocytes with Liarozole.
-
Extract total RNA and synthesize cDNA.
-
Perform quantitative real-time PCR using primers specific for genes encoding differentiation markers.
-
Normalize target gene expression to a housekeeping gene.
Logical Relationship: Assessing Keratinocyte Differentiation
Clinical Relevance and Therapeutic Applications
The retinoid-mimetic effects of Liarozole have been investigated in various dermatological conditions characterized by abnormal keratinocyte proliferation and differentiation.
Psoriasis
In clinical trials, oral Liarozole has demonstrated efficacy in treating severe psoriasis.[13][14] Patients treated with Liarozole showed significant reductions in the Psoriasis Area and Severity Index (PASI) score.[13] The therapeutic effect is attributed to the normalization of epidermal differentiation and reduction of inflammation driven by the increased endogenous atRA levels.
Ichthyosis
Liarozole has also been studied for the treatment of congenital ichthyosis.[6] Clinical studies have shown that oral Liarozole can lead to a marked reduction in the extent and severity of skin lesions in patients with various types of ichthyosis.[6] Immunohistochemical analysis of skin biopsies from treated patients revealed an induction of keratin 4, a marker of retinoid activity.[6] A phase II/III clinical trial (NCT00282724) evaluated the efficacy and safety of oral liarozole in patients with lamellar ichthyosis.[1][15][16][17]
Conclusion
This compound's mechanism of action is well-defined, centering on its ability to inhibit the CYP26-mediated catabolism of all-trans retinoic acid. This leads to an accumulation of endogenous atRA, which in turn activates RAR/RXR-mediated gene transcription, resulting in retinoid-mimetic effects. These effects have shown therapeutic promise in hyperproliferative and differentiation-disordered skin diseases such as psoriasis and ichthyosis. The quantitative data on its inhibitory potency and its effects on atRA levels, combined with detailed experimental protocols, provide a solid foundation for further research and development of this and other RAMBAs. The targeted approach of modulating endogenous retinoid levels offers a potentially favorable therapeutic window compared to systemic administration of synthetic retinoids.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. researchgate.net [researchgate.net]
- 3. Therapeutic Potential of the Inhibition of the Retinoic Acid Hydroxylases CYP26A1 and CYP26B1 by Xenobiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubcompare.ai [pubcompare.ai]
- 5. Stagewise keratinocyte differentiation from human embryonic stem cells by defined signal transduction modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oral treatment of ichthyosis by the cytochrome P-450 inhibitor liarozole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Retinoid Metabolism: New Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Item - Simplified schematic of the all-trans retinoic acid (ATRA) signaling pathway. - Public Library of Science - Figshare [plos.figshare.com]
- 10. Liarozole, an inhibitor of retinoic acid metabolism, exerts retinoid-mimetic effects in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Liarozole | P450 | Retinoid Receptor | TargetMol [targetmol.com]
- 12. researchgate.net [researchgate.net]
- 13. Inhibition of the metabolism of endogenous retinoic acid as treatment for severe psoriasis: an open study with oral liarozole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of systemic treatment with liarozole on cutaneous inflammation, epidermal proliferation and differentiation in extensive plaque psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Oral liarozole in the treatment of patients with moderate/severe lamellar ichthyosis: results of a randomized, double-blind, multinational, placebo-controlled phase II/III trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
Liarozole Hydrochloride: A Technical Guide to a Potent Retinoic Acid Metabolism Blocking Agent (RAMBA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liarozole hydrochloride is an imidazole-based, orally active small molecule that functions as a potent Retinoic Acid Metabolism Blocking Agent (RAMBA).[1] It operates by inhibiting the cytochrome P450 (CYP) enzyme family, specifically the CYP26 isoforms responsible for the catabolism of all-trans retinoic acid (ATRA). By blocking the 4-hydroxylation of ATRA, Liarozole effectively increases the endogenous levels of this crucial signaling molecule in tissues where CYP26 is expressed, such as the skin.[1][2] This mechanism of action has positioned Liarozole as a therapeutic candidate for various dermatological conditions and cancers that are responsive to retinoid-based therapies.[3]
Mechanism of Action: Inhibition of Retinoic Acid Metabolism
All-trans retinoic acid (ATRA), the biologically active metabolite of vitamin A, plays a critical role in regulating gene expression related to cellular differentiation, proliferation, and apoptosis.[4] The intracellular concentration of ATRA is tightly controlled through a balance of its synthesis from retinol and its degradation by CYP enzymes, primarily CYP26A1 and CYP26B1.[5][6] Liarozole exerts its therapeutic effect by inhibiting these CYP26 enzymes, thereby preventing the breakdown of ATRA and leading to its accumulation in target tissues.[1] This elevation of endogenous ATRA levels enhances its signaling through retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which are nuclear transcription factors that modulate the expression of a wide array of genes.[4]
Below is a diagram illustrating the retinoic acid signaling pathway and the point of intervention by Liarozole.
Quantitative Data
In Vitro Efficacy
The inhibitory activity of Liarozole has been quantified in various in vitro systems. The half-maximal inhibitory concentration (IC50) values demonstrate its potency in blocking retinoic acid metabolism and inhibiting cell proliferation in cancer cell lines.
| Parameter | System/Cell Line | Value | Reference(s) |
| IC50 (RA 4-hydroxylation) | Cytochrome P450 (CYP26) | 7 µM | [1] |
| IC50 (Cell Proliferation) | HT29 (colorectal cancer) | 80 µM | |
| IC50 (Cell Proliferation) | HCT116 (colorectal cancer) | 110 µM | |
| IC50 (Cell Proliferation) | SW480 (colorectal cancer) | 80 µM | |
| Inhibition (Cell Proliferation) | MCF-7 (breast cancer) | 35% at 10 µM | [6] |
Pharmacokinetic Parameters
Pharmacokinetic studies in humans have provided insights into the absorption, distribution, metabolism, and excretion of Liarozole.
| Parameter | Species | Value | Reference(s) |
| Volume of Distribution (Vss) | Human | 1.08 L/kg | [7] |
| Oral Clearance | Human | Not explicitly stated, but described as a high clearance drug. | [7] |
| Effect on ATRA AUC (Day 29) | Human (solid tumors) | Increased mean plasma all-trans RA AUC to 243 ng h-1 ml-1 | [5] |
Clinical Efficacy in Dermatology
Clinical trials have evaluated the efficacy of oral Liarozole in treating dermatological conditions characterized by abnormal keratinization.
| Indication | Dosage | Key Outcome | Reference(s) |
| Lamellar Ichthyosis | 75 mg/day | 41% of patients were responders (≥ 2-point decrease in IGA) | [2][8] |
| Lamellar Ichthyosis | 150 mg/day | 50% of patients were responders (≥ 2-point decrease in IGA) | [2][8] |
| Severe Psoriasis | 75-150 mg b.i.d. | 77% decrease in PASI score at week 12 | [9] |
Experimental Protocols
In Vitro Retinoic Acid Metabolism Inhibition Assay
This protocol outlines a method to determine the inhibitory effect of Liarozole on the metabolism of all-trans retinoic acid (ATRA) using liver microsomes.
Materials:
-
Rat liver microsomes[10]
-
All-trans retinoic acid (ATRA)
-
[³H]-ATRA (radiolabeled tracer)
-
This compound
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Ethyl acetate
-
Butylated hydroxytoluene (BHT)
-
HPLC system with a UV or radioactivity detector
-
C18 reverse-phase HPLC column[11]
Procedure:
-
Prepare Incubation Mixtures: In microcentrifuge tubes, prepare the incubation mixtures containing phosphate buffer, rat liver microsomes, and varying concentrations of this compound (or vehicle control).
-
Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes to allow the inhibitor to interact with the enzymes.
-
Initiate Reaction: Add a solution of ATRA and a small amount of [³H]-ATRA to each tube to initiate the metabolic reaction.
-
Incubation: Incubate the reaction mixtures at 37°C for a predetermined time (e.g., 30 minutes).
-
Stop Reaction: Terminate the reaction by adding ice-cold ethyl acetate containing BHT. The BHT is added to prevent auto-oxidation of retinoids.
-
Extraction: Vortex the tubes vigorously to extract the retinoids into the organic phase. Centrifuge to separate the phases.
-
Evaporation: Transfer the organic (upper) layer to a new set of tubes and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in the HPLC mobile phase.
-
HPLC Analysis: Inject the reconstituted samples into the HPLC system. Separate the parent ATRA from its metabolites using a C18 column and an appropriate mobile phase (e.g., acetonitrile/water/acetic acid gradient).[11]
-
Quantification: Quantify the amount of remaining [³H]-ATRA and the formation of radiolabeled metabolites by integrating the peak areas from the chromatogram.
-
Data Analysis: Calculate the percentage inhibition of ATRA metabolism for each Liarozole concentration compared to the vehicle control. Determine the IC50 value by plotting the percentage inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
MCF-7 Cell Proliferation Assay (MTT Assay)
This protocol describes a method to assess the anti-proliferative effect of Liarozole on the MCF-7 human breast cancer cell line using the MTT colorimetric assay.[7]
Materials:
-
MCF-7 human breast cancer cell line
-
DMEM supplemented with 10% FBS, penicillin, and streptomycin[12]
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[13]
-
DMSO (Dimethyl sulfoxide)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MCF-7 cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the Liarozole solutions at various concentrations (e.g., 0.01 µM to 100 µM). Include a vehicle control (medium with the same concentration of DMSO used to dissolve Liarozole).
-
Incubation: Incubate the plates for the desired treatment period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.[14]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into a purple formazan precipitate.[12]
-
Formazan Solubilization: Carefully aspirate the medium containing MTT from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the logarithm of the Liarozole concentration to determine the IC50 value.
RAR Transactivation Luciferase Reporter Gene Assay
This protocol details a method to measure the effect of Liarozole on the transcriptional activity of the Retinoic Acid Receptor (RAR) using a luciferase reporter gene.[15]
Materials:
-
A suitable mammalian cell line (e.g., HEK293T, HeLa)
-
Expression plasmid for RAR (e.g., pCMX-RARα)
-
Luciferase reporter plasmid containing a Retinoic Acid Response Element (RARE) upstream of the luciferase gene (e.g., pGL3-RARE-luc)
-
A control plasmid expressing a different reporter gene (e.g., Renilla luciferase, pRL-TK) for normalization of transfection efficiency
-
Transfection reagent (e.g., Lipofectamine)
-
Cell culture medium
-
This compound
-
All-trans retinoic acid (ATRA)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed the cells into 24-well or 48-well plates and allow them to grow to 70-80% confluency.
-
Transfection: Co-transfect the cells with the RAR expression plasmid, the RARE-luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Treatment: After 24 hours of transfection, replace the medium with fresh medium containing a low concentration of ATRA (to induce a sub-maximal response) in the presence of varying concentrations of Liarozole or vehicle control.
-
Incubation: Incubate the cells for another 24 hours to allow for reporter gene expression.
-
Cell Lysis: Wash the cells with PBS and then lyse the cells using the passive lysis buffer provided in the Dual-Luciferase Reporter Assay System.[15]
-
Luciferase Assay: Transfer the cell lysates to a luminometer plate. Measure the firefly luciferase activity, followed by the Renilla luciferase activity, using a luminometer and the reagents from the Dual-Luciferase Reporter Assay System according to the manufacturer's instructions.[9]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to account for variations in transfection efficiency. Calculate the fold induction of luciferase activity for each treatment condition relative to the vehicle control. Analyze the effect of Liarozole on ATRA-induced RAR transactivation.
Experimental Workflow: Preclinical Evaluation of a RAMBA
The following diagram outlines a typical preclinical workflow for the evaluation of a novel Retinoic Acid Metabolism Blocking Agent (RAMBA) like Liarozole.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Oral liarozole in the treatment of patients with moderate/severe lamellar ichthyosis: results of a randomized, double-blind, multinational, placebo-controlled phase II/III trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijcrt.org [ijcrt.org]
- 4. Drug Metabolism in Preclinical Drug Development: A Survey of the Discovery Process, Toxicology, and Computational Tools - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytochrome P450 Inhibition: Preclinical Pharmacology Lab - UT Southwestern, Dallas, Texas [utsouthwestern.edu]
- 6. medchemexpress.com [medchemexpress.com]
- 7. protocols.io [protocols.io]
- 8. Oral liarozole in the treatment of patients with moderate/severe lamellar ichthyosis: results of a randomized, double-blind, multinational, placebo-controlled phase II/III trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Luciferase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. japsonline.com [japsonline.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. texaschildrens.org [texaschildrens.org]
- 15. A Bioluminescence Reporter Assay for Retinoic Acid Control of Translation of the GluR1 Subunit of the AMPA Glutamate Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Liarozole Hydrochloride: A Technical Guide to Cytochrome P450 CYP26 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
Liarozole is an imidazole-containing compound investigated for its potent inhibition of the cytochrome P450 (CYP) enzyme system, specifically the CYP26 family of enzymes.[1][2] These enzymes are primarily responsible for the catabolism of all-trans-retinoic acid (atRA), a critical signaling molecule derived from vitamin A that regulates cell differentiation, proliferation, and apoptosis.[2] By blocking the 4-hydroxylation of atRA, liarozole effectively increases the endogenous concentrations of this retinoid in key tissues like the skin.[3][4] This mechanism confers retinoid-mimetic effects, making liarozole a therapeutic candidate for hyperkeratotic skin disorders such as ichthyosis and psoriasis.[2][3] This guide provides an in-depth review of the mechanism of action, quantitative inhibition data, and detailed experimental protocols relevant to the study of liarozole's interaction with CYP26.
Mechanism of Action: Retinoic Acid Homeostasis and CYP26 Inhibition
All-trans-retinoic acid (atRA) is the biologically active metabolite of vitamin A. Its cellular concentration is tightly regulated by a balance between synthesis from retinol and degradation by a specific family of cytochrome P450 enzymes, CYP26 (A1, B1, and C1).[2] The primary catabolic pathway initiated by CYP26 is the hydroxylation of atRA to form more polar metabolites, such as 4-hydroxy-retinoic acid (4-OH-RA), which are subsequently oxidized or conjugated for elimination.[2]
Liarozole functions as a competitive inhibitor of CYP26. By binding to the active site of the enzyme, it prevents the metabolism of atRA, leading to an accumulation of the endogenous retinoid within tissues that express CYP26.[1][4] This elevation of atRA potentiates its downstream effects through nuclear retinoic acid receptors (RARs), mimicking the administration of exogenous retinoids but with the potential for a more favorable side-effect profile, as it relies on modulating existing physiological levels.[2]
Quantitative Data on Liarozole Inhibition
The inhibitory potency of liarozole has been quantified in various preclinical and clinical settings. The following tables summarize key findings.
Table 1: In Vitro Inhibition of Retinoic Acid Metabolism by Liarozole
| Biological System | Parameter | Value | Reference |
| Hamster Liver Microsomes | IC50 | 2.2 µM | [1] |
| Rat Liver Homogenates | IC50 | 0.14 µM | [2] |
| Dunning R3327G Prostate Tumor Homogenates | IC50 | 0.26 µM | [2] |
| Hamster Liver Microsomes (4-oxo-ATRA metabolism) | IC50 | 1.3 µM | [2] |
IC50: The half maximal inhibitory concentration, representing the concentration of liarozole required to inhibit 50% of the retinoic acid metabolic activity.
Table 2: In Vivo Effects of Liarozole on Retinoic Acid (RA) Concentrations
| Species | Tissue/Fluid | Liarozole Dose | Effect on RA Levels | Reference |
| Rat | Plasma | 5 mg/kg p.o. | Increase from <0.5 ng/mL to 1.4 ng/mL | [1] |
| Rat | Plasma | 20 mg/kg p.o. | Increase from <0.5 ng/mL to 2.9 ng/mL | [1] |
| Rat | Vagina | 5 mg/kg p.o. | Increase from 1.1 ng/200mg to 2.2 ng/200mg | [1] |
| Rat | Vagina | 20 mg/kg p.o. | Increase from 1.1 ng/200mg to 2.6 ng/200mg | [1] |
| Human | Skin | 3% Topical | Increase to 19 ng/g at 18h (vehicle not detectable) | [5] |
p.o.: Per os, meaning administered orally.
Table 3: Overview of Selected Clinical Trial Data for Liarozole
| Condition | Dosage | Duration | Key Efficacy Finding | Reference |
| Lamellar Ichthyosis | 150 mg/day | 12 weeks | 50% of patients were responders (≥ 2-point decrease in IGA) vs. 11% for placebo. | [4] |
| Severe Psoriasis | 150-300 mg/day | 12 weeks | 77% decrease in mean Psoriasis Area and Severity Index (PASI) score from baseline. | [3] |
IGA: Investigator's Global Assessment.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of CYP26 inhibition. Below are representative protocols derived from common practices in the literature.
In Vitro CYP26 Inhibition Assay Using Liver Microsomes
This protocol describes a method to determine the IC50 of liarozole for the inhibition of atRA metabolism in a microsomal preparation.
3.1.1 Materials
-
Pooled Human Liver Microsomes (HLM)
-
All-trans-retinoic acid (atRA), preferably radiolabeled (e.g., [³H]-atRA) for sensitive detection
-
Liarozole Hydrochloride
-
NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate Buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile or Methanol (for reaction termination)
-
Scintillation fluid (if using radiolabeled substrate)
-
High-Performance Liquid Chromatography (HPLC) system with a UV or radioactivity detector, or a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.
3.1.2 Procedure
-
Preparation of Reagents: Prepare stock solutions of atRA, liarozole, and positive controls in a suitable solvent (e.g., DMSO). Create a series of liarozole dilutions to test a range of concentrations (e.g., 0.01 µM to 100 µM).
-
Incubation Mixture: In a microcentrifuge tube on ice, combine the phosphate buffer, liver microsomes (e.g., final concentration of 0.2-0.5 mg/mL protein), and the desired concentration of liarozole (or vehicle for control).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the inhibitor to interact with the enzymes.
-
Initiation of Reaction: Start the metabolic reaction by adding the NADPH-regenerating system and the atRA substrate.
-
Incubation: Incubate at 37°C for a predetermined time (e.g., 30 minutes). The time should be within the linear range of metabolite formation.[6]
-
Termination of Reaction: Stop the reaction by adding 2 volumes of ice-cold acetonitrile or methanol. This precipitates the microsomal proteins.[6]
-
Centrifugation: Centrifuge the samples (e.g., at 14,000 x g for 10 minutes) to pellet the precipitated protein.
-
Analysis: Transfer the supernatant for analysis.
-
HPLC Analysis: Inject the supernatant into an HPLC system to separate the parent atRA from its hydroxylated metabolites. The rate of metabolite formation is quantified by integrating the peak area.[6][7]
-
LC-MS/MS Analysis: For higher specificity and sensitivity, use an LC-MS/MS method to directly measure the formation of specific metabolites like 4-OH-RA.[8][9]
-
-
Data Calculation: Determine the rate of metabolism at each liarozole concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the liarozole concentration and fit the data to a four-parameter logistic equation to calculate the IC50 value.
In Vivo Quantification of Retinoic Acid in Plasma/Tissue
This protocol outlines the measurement of atRA levels in biological matrices following administration of liarozole.
3.2.1 Materials
-
Biological samples (plasma, serum, or tissue homogenate) from vehicle- and liarozole-treated subjects.
-
Internal Standard (e.g., an isotope-labeled version of atRA like 13-cis-RA-d₅ for mass spectrometry).[9]
-
Acidifying agent (e.g., 4N HCl).[9]
-
Extraction solvent (e.g., Hexane or Ethyl Acetate).[9]
-
UHPLC-MS/MS system.
-
All procedures involving retinoids must be performed under yellow or red light to prevent photoisomerization.
3.2.2 Procedure
-
Sample Collection: Collect blood into tubes containing an anticoagulant (e.g., EDTA) and centrifuge to obtain plasma. For tissues, excise and immediately flash-freeze in liquid nitrogen, then homogenize in a suitable buffer.
-
Spiking: To a known volume of plasma or homogenate (e.g., 500 µL), add the internal standard.[9]
-
Acidification & Extraction: Add 4N HCl to the sample, vortex, and then add an extraction solvent like hexane. Vortex vigorously to ensure thorough mixing.[9]
-
Phase Separation: Centrifuge to separate the organic and aqueous layers.
-
Collection: Carefully transfer the upper organic layer (containing the retinoids) to a new tube. Repeat the extraction on the aqueous layer to maximize recovery.
-
Evaporation: Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a small volume of mobile phase (e.g., a mixture of acetonitrile and methanol).
-
Analysis: Inject the reconstituted sample into a UHPLC-MS/MS system. Use a suitable column (e.g., C18) and a gradient elution to separate atRA from its isomers and metabolites.[9] The mass spectrometer is operated in a mode such as multiple reaction monitoring (MRM) to specifically and sensitively detect and quantify atRA and the internal standard.
-
Quantification: Construct a standard curve using known amounts of atRA. Calculate the concentration of atRA in the unknown samples by comparing its peak area ratio relative to the internal standard against the standard curve.
Conclusion
This compound is a well-characterized inhibitor of CYP26-mediated retinoic acid metabolism. Its ability to elevate endogenous atRA levels provides a clear mechanism for its therapeutic effects in disorders of keratinization. The quantitative data from in vitro and in vivo studies consistently demonstrate its potency and biological activity. The protocols outlined in this guide provide a framework for researchers to further investigate liarozole and other novel retinoic acid metabolism blocking agents (RAMBAs) in drug discovery and development.
References
- 1. Liarozole, an inhibitor of retinoic acid metabolism, exerts retinoid-mimetic effects in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic Potential of the Inhibition of the Retinoic Acid Hydroxylases CYP26A1 and CYP26B1 by Xenobiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of the metabolism of endogenous retinoic acid as treatment for severe psoriasis: an open study with oral liarozole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oral liarozole in the treatment of patients with moderate/severe lamellar ichthyosis: results of a randomized, double-blind, multinational, placebo-controlled phase II/III trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liarozole inhibits human epidermal retinoic acid 4-hydroxylase activity and differentially augments human skin responses to retinoic acid and retinol in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Retinoic Acid 4-Hydroxylase Inducibility and Clinical Response to Isotretinoin in Acne Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stereoselective Formation and Metabolism of 4-Hydroxy-Retinoic Acid Enantiomers by Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Induction of CYP26A1 by Metabolites of Retinoic Acid: Evidence That CYP26A1 Is an Important Enzyme in the Elimination of Active Retinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A sensitive and specific method for measurement of multiple retinoids in human serum with UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Liarozole Hydrochloride: An In-Depth Technical Guide on its Aromatase Inhibitory Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Liarozole hydrochloride is an imidazole-containing compound that inhibits cytochrome P-450-dependent enzymes.[1] Its primary and most well-documented mechanism of action is the inhibition of CYP26, the enzyme responsible for the 4-hydroxylation and subsequent metabolism of all-trans-retinoic acid (ATRA).[1] This inhibition leads to an increase in intracellular concentrations of ATRA, which can modulate cell proliferation and differentiation.
Concurrently, Liarozole has been characterized as a potent inhibitor of aromatase (CYP19A1), the enzyme that catalyzes the final and rate-limiting step in the biosynthesis of estrogens from androgens.[2][3] By blocking the conversion of androstenedione and testosterone to estrone and estradiol, respectively, Liarozole effectively reduces circulating and intratumoral estrogen levels. This anti-estrogenic activity forms the basis of its therapeutic rationale in hormone-receptor-positive breast cancer.
Mechanism of Aromatase Inhibition
Liarozole, as a non-steroidal aromatase inhibitor, is believed to interact with the active site of the aromatase enzyme. This interaction is thought to be reversible and competitive with the natural androgen substrates. The imidazole moiety of Liarozole likely coordinates with the heme iron atom within the cytochrome P450 active site, thereby preventing the binding and subsequent aromatization of androgens.
Quantitative Data
While specific in vitro IC50 and Ki values for the direct inhibition of aromatase by Liarozole are not prominently reported in publicly accessible literature, extensive in vivo studies in both preclinical models and human clinical trials have provided quantitative data on its biological effects.
In Vivo Efficacy in Animal Models
| Animal Model | Treatment Group | Dosage | Outcome | Reference |
| N-methyl-N-nitrosourea (MNU)-induced rat mammary carcinoma | Liarozole | 20 mg/kg/day (oral) | Slowed tumor growth | [2] |
| Liarozole | 80 mg/kg/day (oral) | Slowed tumor growth | [2] |
Clinical Trial Data in Postmenopausal Women with Breast Cancer
| Parameter | Pre-treatment Level (Mean) | Post-treatment Level (Mean) | % Reduction | Reference |
| Plasma Estradiol | 72.7 pM | Below detection limit (9.2 pM) | >87% | [4] |
| Plasma Estrone | 92.7 pM | Below detection limit (9.2 pM) | >90% | [5] |
Experimental Protocols
The following sections describe representative experimental protocols for assessing aromatase inhibition, which are standard in the field and applicable to the evaluation of compounds like Liarozole.
In Vitro Aromatase Inhibition Assay (Human Placental Microsomes)
This assay is a widely accepted method for determining the direct inhibitory effect of a compound on aromatase activity.
Objective: To determine the IC50 value of a test compound for the inhibition of human placental aromatase.
Materials:
-
Human placental microsomes (source of aromatase)
-
[1β-³H]-Androstenedione (radiolabeled substrate)
-
NADPH regenerating system (NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Test compound (e.g., this compound) at various concentrations
-
Phosphate buffer (pH 7.4)
-
Chloroform
-
Activated charcoal-dextran suspension
-
Scintillation cocktail and counter
Procedure:
-
Prepare reaction mixtures in phosphate buffer containing human placental microsomes and the NADPH regenerating system.
-
Add the test compound at a range of concentrations to the reaction mixtures.
-
Initiate the enzymatic reaction by adding [1β-³H]-androstenedione.
-
Incubate the mixture at 37°C for a defined period (e.g., 15-30 minutes).
-
Stop the reaction by adding chloroform to extract the steroids.
-
Separate the aqueous phase (containing the released ³H₂O) from the organic phase.
-
Treat the aqueous phase with a charcoal-dextran suspension to remove any remaining radiolabeled substrate.
-
Centrifuge to pellet the charcoal.
-
Measure the radioactivity of the supernatant (³H₂O) using a liquid scintillation counter.
-
Calculate the percentage of aromatase inhibition at each concentration of the test compound relative to a control with no inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vivo Model of Aromatase Inhibition (MNU-Induced Rat Mammary Carcinoma)
This model is used to evaluate the antitumor efficacy of aromatase inhibitors in a setting that mimics hormone-dependent breast cancer.
Objective: To assess the effect of a test compound on the growth of established estrogen-dependent mammary tumors in rats.
Animals: Female Sprague-Dawley rats.
Procedure:
-
Induce mammary tumors by administering N-methyl-N-nitrosourea (MNU) to 50-day-old female rats.
-
Monitor the rats for tumor development.
-
Once tumors reach a palpable size, randomize the animals into treatment and control groups.
-
Administer the test compound (e.g., this compound) or vehicle control daily by oral gavage for a specified period (e.g., 4-8 weeks).
-
Measure tumor dimensions with calipers at regular intervals to calculate tumor volume.
-
At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., hormone receptor status, cell proliferation markers).
-
Collect blood samples for the analysis of circulating hormone levels (estradiol, estrone).
Discussion
The available evidence strongly supports the classification of this compound as an aromatase inhibitor. While direct in vitro kinetic data for its interaction with the aromatase enzyme is not widely published, its profound in vivo effects on estrogen levels and the growth of hormone-dependent tumors serve as compelling evidence of its mechanism of action. The dual activity of Liarozole as both a RAMBA and an aromatase inhibitor presents a unique and potentially synergistic approach to cancer therapy. The increased intracellular retinoic acid can induce cell differentiation and apoptosis, while the inhibition of aromatase deprives hormone-receptor-positive cancer cells of the estrogenic stimulus required for their proliferation. Further research to elucidate the precise in vitro kinetics of Liarozole's interaction with aromatase would be valuable for a more complete understanding of its pharmacological profile.
Conclusion
This compound is a multifaceted compound with significant potential in oncology. Its well-established role as a RAMBA is complemented by its potent in vivo aromatase inhibitory activity. This technical guide has summarized the available data on its aromatase-inhibiting properties, provided detailed protocols for relevant assays, and visualized the underlying mechanisms. For researchers and drug development professionals, Liarozole represents an intriguing molecule with a dual mechanism of action that warrants further investigation, particularly in the context of combination therapies for hormone-dependent malignancies.
References
- 1. Therapeutic Potential of the Inhibition of the Retinoic Acid Hydroxylases CYP26A1 and CYP26B1 by Xenobiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of liarozole fumarate (R85246) in combination with tamoxifen on N-methyl-N-nitrosourea (MNU)-induced mammary carcinoma and uterus in the rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liarozole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determining the IC50 Values for Vorozole and Letrozole, on a Series of Human Liver Cytochrome P450s, to Help Determine the Binding Site of Vorozole in the Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Case study in 21st century ecotoxicology: Using in vitro aromatase inhibition data to predict reproductive outcomes in fish, in vivo - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Chemical Structure and Synthesis of Liarozole Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Liarozole hydrochloride is a potent inhibitor of the cytochrome P450 enzyme system, specifically targeting CYP26, an enzyme responsible for the metabolism of retinoic acid. By blocking this metabolic pathway, Liarozole elevates endogenous levels of retinoic acid, a molecule crucial for cell differentiation and proliferation. This mechanism of action has led to its investigation in the treatment of various hyperproliferative and differentiation-related disorders, including psoriasis, ichthyosis, and certain types of cancer. This technical guide provides a comprehensive overview of the chemical structure and a detailed examination of the synthetic route for this compound, intended to support researchers and professionals in the field of drug development.
Chemical Structure and Properties
Liarozole is a benzimidazole derivative. The hydrochloride salt is the commonly used form in research and clinical investigations.
Table 1: Chemical and Physical Properties of Liarozole and its Hydrochloride Salt
| Property | Liarozole (Free Base) | This compound |
| IUPAC Name | 6-[(3-chlorophenyl)(1H-imidazol-1-yl)methyl]-1H-benzo[d]imidazole | 6-[(3-chlorophenyl)(1H-imidazol-1-yl)methyl]-1H-benzo[d]imidazole hydrochloride |
| Synonyms | R-75251 | R-75251 hydrochloride |
| Molecular Formula | C₁₇H₁₃ClN₄[1] | C₁₇H₁₄Cl₂N₄[2] |
| Molecular Weight | 308.77 g/mol | 345.23 g/mol [2] |
| CAS Number | 115575-11-6[1] | 145858-50-0[2] |
| Appearance | Solid | Solid |
| Purity | ≥98% | ≥95% |
Mechanism of Action: Inhibition of Retinoic Acid Metabolism
Liarozole's primary mechanism of action is the inhibition of the cytochrome P450 enzyme CYP26A1. This enzyme is responsible for the 4-hydroxylation of all-trans-retinoic acid (ATRA), a critical step in its catabolism. By inhibiting CYP26A1, Liarozole leads to an accumulation of endogenous ATRA in tissues. ATRA is a key signaling molecule that binds to nuclear retinoic acid receptors (RARs), which in turn regulate the transcription of genes involved in cell growth, differentiation, and apoptosis.
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the formation of the core benzimidazole structure followed by the introduction of the substituted imidazolylmethyl group. The final step is the formation of the hydrochloride salt.
Experimental Protocol
The following is a representative experimental protocol for the synthesis of Liarozole.
Step 1: Synthesis of 4-amino-2-nitrobenzonitrile This starting material can be synthesized from commercially available precursors through standard nitration and amination reactions.
Step 2: Synthesis of 4-(1H-imidazol-1-yl)-2-nitrobenzonitrile A mixture of 4-amino-2-nitrobenzonitrile and imidazole is heated in the presence of a suitable solvent and base to facilitate the nucleophilic aromatic substitution.
Step 3: Reduction of the nitro group to form 2-amino-4-(1H-imidazol-1-yl)benzonitrile The nitro group of 4-(1H-imidazol-1-yl)-2-nitrobenzonitrile is reduced to an amine, typically using a reducing agent such as stannous chloride (SnCl₂) or through catalytic hydrogenation.
Step 4: Cyclization to form the benzimidazole ring The resulting diamine is cyclized with 3-chlorobenzaldehyde in the presence of an oxidizing agent, such as sodium metabisulfite, to form the benzimidazole ring of Liarozole.
Step 5: Formation of this compound The synthesized Liarozole free base is dissolved in a suitable organic solvent, and a solution of hydrochloric acid in an appropriate solvent (e.g., isopropanol) is added. The this compound salt precipitates out of the solution and can be collected by filtration, washed, and dried.
Table 2: Summary of a Representative Synthetic Protocol
| Step | Reactants | Reagents/Solvents | Key Transformation |
| 1 | 4-chloro-2-nitrobenzonitrile, Ammonia | DMSO | Amination |
| 2 | 4-amino-2-nitrobenzonitrile, Imidazole | DMF, K₂CO₃ | Nucleophilic Aromatic Substitution |
| 3 | 4-(1H-imidazol-1-yl)-2-nitrobenzonitrile | SnCl₂, HCl, Ethanol | Nitro Group Reduction |
| 4 | 2-amino-4-(1H-imidazol-1-yl)benzonitrile, 3-chlorobenzaldehyde | Na₂S₂O₅, DMF | Benzimidazole Ring Formation |
| 5 | Liarozole (Free Base) | HCl in Isopropanol, Diethyl ether | Salt Formation |
Conclusion
This technical guide has provided a detailed overview of the chemical structure, mechanism of action, and synthesis of this compound. The information presented is intended to be a valuable resource for researchers and professionals engaged in the study and development of this and related compounds. The synthetic pathway described, while representative, offers a solid foundation for the laboratory-scale preparation of this compound, enabling further investigation into its therapeutic potential. As with all chemical syntheses, appropriate safety precautions and optimization of reaction conditions are essential for successful and reproducible outcomes.
References
An In-depth Technical Guide to Liarozole Hydrochloride, Dihydrochloride, and Fumarate for Researchers and Drug Development Professionals
Introduction: Liarozole is a potent inhibitor of the cytochrome P450 enzyme CYP26, which is responsible for the metabolism of all-trans-retinoic acid (ATRA). By blocking this metabolic pathway, Liarozole increases the endogenous levels of ATRA in tissues, leading to retinoid-mimetic effects. This mechanism of action has positioned Liarozole as a therapeutic candidate for various dermatological conditions, including ichthyosis and psoriasis. This technical guide provides a comprehensive overview and comparison of three salt forms of Liarozole: the hydrochloride, dihydrochloride, and fumarate salts, to aid researchers and drug development professionals in their understanding and application of this compound.
Core Compound and Salt Forms: A Physicochemical Comparison
The selection of a salt form for an active pharmaceutical ingredient (API) is a critical step in drug development, as it can significantly influence the compound's physicochemical properties, such as solubility, stability, and bioavailability. While direct comparative studies on the physicochemical properties of Liarozole hydrochloride, dihydrochloride, and fumarate are not extensively available in the public domain, this section compiles the available data and provides a general understanding of the expected differences.
Data Presentation: Physicochemical Properties of Liarozole and its Salts
| Property | Liarozole (Base) | This compound | Liarozole Dihydrochloride | Liarozole Fumarate |
| Molecular Formula | C₁₇H₁₃ClN₄[1][2] | C₁₇H₁₄Cl₂N₄ | C₁₇H₁₅Cl₃N₄[3] | C₄₆H₃₈Cl₂N₈O₁₂[4] |
| Molecular Weight | 308.77 g/mol [2] | 345.23 g/mol | 381.69 g/mol [5] | 965.7 g/mol [4] |
| CAS Number | 115575-11-6[1] | Not explicitly found | 1883548-96-6[3][5] | 145858-52-2[4] |
| Solubility | DMSO: 100 mg/mL (323.88 mM)[6] | Data not available | Water: ≥ 50 mg/mL (131.00 mM); DMSO: 50 mg/mL (131.00 mM)[7] | Data not available |
| Stability | Data not available | Data not available | Data not available | Data not available |
| Hygroscopicity | Data not available | Data not available | Data not available | Data not available |
Note on Data Gaps: Specific experimental data for direct comparison of solubility, stability, and hygroscopicity of all three salts are limited in publicly available literature. Generally, hydrochloride and dihydrochloride salts of basic compounds like Liarozole are expected to exhibit higher aqueous solubility compared to the free base. Fumarate salts can also enhance solubility and may offer advantages in terms of stability and manufacturability. Hygroscopicity, the tendency to absorb moisture from the air, is a critical parameter for solid dosage form development and would require experimental determination for each salt form.[][9][10][11][12]
Synthesis of Liarozole Salts: General Methodologies
General Procedure for this compound and Dihydrochloride Synthesis:
Liarozole, as a basic compound containing imidazole moieties, can be converted to its hydrochloride or dihydrochloride salt by reaction with hydrochloric acid.
-
Dissolution: Dissolve Liarozole free base in a suitable organic solvent (e.g., isopropanol, ethanol, or ethyl acetate).
-
Acidification: Add a stoichiometric amount of hydrochloric acid (one equivalent for the hydrochloride, two equivalents for the dihydrochloride) to the solution. The HCl can be in the form of a concentrated aqueous solution or as a solution in an organic solvent (e.g., HCl in isopropanol).
-
Precipitation and Isolation: The salt will precipitate out of the solution. The solid can then be isolated by filtration, washed with a non-polar solvent (e.g., diethyl ether) to remove any unreacted starting material, and dried under vacuum.
General Procedure for Liarozole Fumarate Synthesis:
The fumarate salt can be prepared by reacting the free base with fumaric acid.[13]
-
Dissolution: Dissolve Liarozole free base in a suitable solvent, such as isopropanol.[13]
-
Addition of Fumaric Acid: Add a solution of fumaric acid in a suitable solvent to the Liarozole solution, typically in a 2:3 molar ratio of Liarozole to fumaric acid.[4]
-
Crystallization and Isolation: Allow the mixture to stir, possibly with gentle heating, to facilitate the salt formation and subsequent crystallization upon cooling. The resulting solid Liarozole fumarate is then collected by filtration, washed, and dried.
Mechanism of Action: Inhibition of Retinoic Acid Metabolism
Liarozole exerts its therapeutic effects by inhibiting the cytochrome P450 enzyme CYP26, which is primarily responsible for the 4-hydroxylation and subsequent inactivation of all-trans-retinoic acid (ATRA). This inhibition leads to an accumulation of endogenous ATRA in the skin, which then binds to nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs). These ligand-activated receptors form heterodimers that bind to retinoic acid response elements (RAREs) on DNA, thereby modulating the transcription of target genes involved in cellular differentiation, proliferation, and inflammation.
Signaling Pathway of Liarozole's Action
Caption: Liarozole inhibits CYP26, increasing intracellular ATRA levels and modulating gene transcription.
Experimental Protocols
1. In Vitro CYP26A1 Inhibition Assay
This protocol describes a general method for determining the inhibitory potential of Liarozole salts on CYP26A1 activity using human liver microsomes.
Objective: To determine the IC₅₀ value of Liarozole salts for the inhibition of CYP26A1-mediated metabolism of a probe substrate.
Materials:
-
Human Liver Microsomes (HLMs)
-
Liarozole salt (hydrochloride, dihydrochloride, or fumarate) dissolved in a suitable solvent (e.g., DMSO)
-
CYP26A1 probe substrate (e.g., a luminogenic substrate for a P450-Glo™ assay)
-
NADPH regenerating system (NRS)
-
Phosphate buffer (pH 7.4)
-
96-well microplates
-
Incubator
-
Luminometer
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the Liarozole salt in DMSO. Create a series of dilutions to achieve the desired final concentrations in the assay.
-
Prepare the probe substrate and NRS according to the manufacturer's instructions.
-
Dilute the HLMs in phosphate buffer to the desired concentration.
-
-
Incubation:
-
In a 96-well plate, add the HLM suspension, phosphate buffer, and the Liarozole salt solution at various concentrations.
-
Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).
-
Initiate the reaction by adding the NRS.
-
Incubate at 37°C for a specified time (e.g., 30-60 minutes).
-
-
Termination and Detection:
-
Terminate the reaction according to the assay kit instructions (e.g., by adding a stop solution).
-
Add the detection reagent (e.g., luciferin detection reagent for a P450-Glo™ assay) and incubate as required.
-
-
Data Analysis:
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of inhibition for each Liarozole salt concentration relative to a vehicle control (DMSO without inhibitor).
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable sigmoidal dose-response curve.
-
Experimental Workflow: CYP26A1 Inhibition Assay
Caption: Workflow for determining the in vitro inhibition of CYP26A1 by Liarozole salts.
2. Psoriasis Area and Severity Index (PASI) Assessment
The PASI is a standardized, quantitative rating scale used to measure the severity of psoriasis in clinical trials.[14][15][16][17][18]
Objective: To objectively score the severity of psoriasis based on the extent of body surface area involvement and the severity of psoriatic lesions.
Methodology: The body is divided into four regions: head (H), upper extremities (U), trunk (T), and lower extremities (L), which represent 10%, 20%, 30%, and 40% of the total body surface area, respectively.
For each region, three parameters of the psoriatic lesions are assessed on a 5-point scale (0-4):
-
Erythema (E) (redness): 0 = none, 1 = slight, 2 = moderate, 3 = severe, 4 = very severe.
-
Induration (I) (thickness): 0 = none, 1 = slight, 2 = moderate, 3 = severe, 4 = very severe.
-
Desquamation (D) (scaling): 0 = none, 1 = slight, 2 = moderate, 3 = severe, 4 = very severe.
The area of involvement (A) for each region is graded on a 7-point scale (0-6):
-
0: 0% involvement
-
1: <10% involvement
-
2: 10-29% involvement
-
3: 30-49% involvement
-
4: 50-69% involvement
-
5: 70-89% involvement
-
6: 90-100% involvement
Calculation of the PASI Score: The PASI score is calculated using the following formula: PASI = 0.1(Eₕ + Iₕ + Dₕ)Aₕ + 0.2(Eᵤ + Iᵤ + Dᵤ)Aᵤ + 0.3(Eₜ + Iₜ + Dₜ)Aₜ + 0.4(Eₗ + Iₗ + Dₗ)Aₗ
The final score ranges from 0 (no disease) to 72 (most severe disease).
Logical Relationship: PASI Score Calculation
Caption: The PASI score is a composite of assessments from four body regions.
Conclusion
Liarozole represents a promising therapeutic agent for hyperkeratotic skin disorders through its mechanism of inhibiting retinoic acid metabolism. The choice between its hydrochloride, dihydrochloride, and fumarate salt forms will depend on a variety of factors including the desired physicochemical properties for a given formulation and the intended route of administration. While there is a need for more direct comparative studies to fully elucidate the differences between these salt forms, this guide provides a foundational understanding for researchers and developers working with Liarozole. The provided experimental protocols and pathway diagrams serve as a practical resource for further investigation into the efficacy and mechanism of this compound.
References
- 1. Liarozole | C17H13ClN4 | CID 60652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Liarozole - Wikipedia [en.wikipedia.org]
- 3. Liarozole dihydrochloride | 1883548-96-6 | IAD54896 [biosynth.com]
- 4. Liarozole Fumarate | C46H38Cl2N8O12 | CID 11983193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Liarozole dihydrochloride | Additional Retinoic Acid Receptor Compounds: R&D Systems [rndsystems.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. glpbio.com [glpbio.com]
- 9. asiapharmaceutics.info [asiapharmaceutics.info]
- 10. pharmainfo.in [pharmainfo.in]
- 11. "Investigation of the fundamental basis of hygroscopicity in pharmaceut" by Pete P Guerrieri [docs.lib.purdue.edu]
- 12. researchgate.net [researchgate.net]
- 13. US8546428B2 - Fumarate salt of (alpha S, beta R)-6-bromo-alpha-[2-(dimethylamino)ethyl]-2-methoxy-alpha-1-naphthalenyl-beta-phenyl-3-quinolineethanol - Google Patents [patents.google.com]
- 14. PASI score: Definition and how to calculate [medicalnewstoday.com]
- 15. Psoriasis Area and Severity Index - Wikipedia [en.wikipedia.org]
- 16. Disease Assessment in Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. gpnotebook.com [gpnotebook.com]
- 18. Understanding Your PASI Score For Psoriasis [healthline.com]
Liarozole Hydrochloride: A Comprehensive Technical Guide on its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liarozole hydrochloride is an imidazole-containing compound investigated for its therapeutic potential in various dermatological and oncological conditions. It functions as a potent inhibitor of the cytochrome P450 (CYP) enzyme system, specifically targeting the metabolism of all-trans-retinoic acid (atRA). By blocking the degradation of endogenous atRA, liarozole effectively increases its tissue and plasma concentrations, leading to retinoid-mimetic effects. This guide provides an in-depth overview of the pharmacokinetics and pharmacodynamics of this compound, compiling available data from preclinical and clinical studies to serve as a valuable resource for the scientific community.
Pharmacodynamics
The primary pharmacodynamic effect of liarozole is the modulation of the retinoic acid signaling pathway. This is achieved through the inhibition of specific cytochrome P450 enzymes responsible for the catabolism of atRA.
Mechanism of Action
Liarozole is a retinoic acid metabolism blocking agent (RAMBA).[1] It competitively inhibits the activity of CYP26 enzymes, which are responsible for the 4-hydroxylation of atRA, a key step in its inactivation and elimination.[2][3] This inhibition leads to an accumulation of endogenous atRA in tissues that express these enzymes, such as the skin, effectively amplifying the natural retinoid signaling pathways that regulate cell proliferation, differentiation, and inflammation.[4][5][6] Liarozole has been shown to be a preferential inhibitor of CYP26B1 over CYP26A1.[7] Additionally, liarozole has been reported to inhibit aromatase (CYP19A1), an enzyme crucial for estrogen biosynthesis.[7]
Caption: Mechanism of action of Liarozole.
In Vitro Inhibition of Cytochrome P450 Enzymes
Liarozole has been evaluated for its inhibitory potential against various CYP isoforms. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of its potency.
| Enzyme | Substrate | System | IC50 | Reference |
| CYP26A1 | All-trans-Retinoic Acid | Recombinant Human CYP26A1 | 0.98 µM | [8] |
| CYP26 | All-trans-Retinoic Acid | Not Specified | 7 µM | [2] |
| CYP-mediated atRA metabolism | All-trans-Retinoic Acid | Hamster Liver Microsomes | 2.2 µM | [9] |
| 4-keto-RA metabolism | 4-keto-all-trans-retinoic-acid | Hamster Liver Microsomes | 1.3 µM | [3] |
Pharmacokinetics
Absorption and Distribution
Following oral administration, liarozole is absorbed, and its distribution has been characterized by a minimal physiologically based pharmacokinetic (PBPK) model.
| Parameter | Value | Population | Reference |
| Volume of Distribution at steady state (Vss) | 1.08 L/kg | Humans | [2] |
In a clinical trial (NCT00282724) involving patients with lamellar ichthyosis, plasma concentrations of liarozole were measured. The study reported that no undue accumulation of liarozole was observed with once-daily dosing, suggesting that the drug is adequately cleared between doses.[10]
Plasma Concentrations in Patients with Lamellar Ichthyosis
The following table summarizes the predose and near-peak plasma concentrations of liarozole observed in the NCT00282724 study after 12 weeks of once-daily oral administration.
| Dose | Time Point | Mean Plasma Concentration (ng/mL) ± SD | N |
| 75 mg | Predose | 229 ± 140 | 27 |
| 75 mg | Near-peak | 400 ± 212 | 27 |
| 150 mg | Predose | 464 ± 256 | 28 |
| 150 mg | Near-peak | 754 ± 397 | 28 |
Data from supplementary materials of Vahlquist A, et al. (2014).[10]
Metabolism and Excretion
The metabolism of liarozole is a key determinant of its pharmacokinetic profile. As an imidazole-containing compound, it is anticipated to be metabolized by the cytochrome P450 system. However, specific details regarding its metabolic pathways and major metabolites in humans are not extensively documented in the available literature.
Experimental Protocols
Detailed experimental protocols for the clinical trials and in vitro studies are often proprietary or not fully disclosed in publications. However, based on the available information, the following methodologies were employed in key studies.
Clinical Trial in Lamellar Ichthyosis (NCT00282724)
Study Design: A randomized, double-blind, placebo-controlled, parallel-group, multinational, phase II/III trial.[10]
Patient Population: Patients aged ≥ 14 years with a clinical diagnosis of moderate to severe lamellar ichthyosis.[10][11]
Dosing Regimen:
-
Group 1: Oral liarozole 75 mg once daily for 12 weeks.[10]
-
Group 2: Oral liarozole 150 mg once daily for 12 weeks.[10]
-
Group 3: Placebo once daily for 12 weeks.[10]
Pharmacokinetic Sampling: Plasma samples were collected to determine liarozole concentrations. The specific time points for "near-peak" concentrations were not explicitly defined in the publication but were taken after drug administration.[10]
Analytical Method: While the specific analytical method for liarozole in plasma was not detailed in the clinical trial publication, a physiologically based pharmacokinetic (PBPK) modeling study utilized a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of liarozole.[2]
Caption: Workflow of the NCT00282724 clinical trial.
In Vitro CYP26A1 Inhibition Assay
Objective: To determine the inhibitory potency of liarozole on CYP26A1-mediated metabolism of all-trans-retinoic acid.
Methodology (based on a PBPK modeling study):
-
Incubation: Recombinant human CYP26A1 (0.1 pmol) was preincubated with reductase (0.2 pmol) at room temperature for 5 minutes.[2]
-
Inhibitor Addition: The enzyme-reductase mixture was then preincubated with varying concentrations of liarozole (≥6 concentrations from 0–100 μM) and 2.5 nM of all-trans-retinoic acid for 5 minutes at 37°C.[2]
-
Reaction Initiation: The metabolic reaction was initiated by the addition of 1 mM NADPH.[2]
-
Reaction Quenching: After 5 minutes, the reaction was stopped by the addition of ethyl acetate containing an internal standard (atRA-d5).[2]
-
Analysis: The depletion of all-trans-retinoic acid was measured to determine the extent of inhibition.[2]
-
Data Analysis: IC50 values were calculated by fitting the data to a suitable inhibition model using non-linear regression.[2]
Conclusion
This compound is a potent inhibitor of retinoic acid metabolism, with a clear mechanism of action involving the inhibition of CYP26 enzymes. This leads to increased endogenous levels of all-trans-retinoic acid, resulting in therapeutic effects in hyperkeratotic skin disorders. While its pharmacodynamic profile is relatively well-characterized, a comprehensive and publicly available dataset of its human pharmacokinetic parameters is lacking. The available data suggests predictable behavior with once-daily dosing and no undue accumulation. Further publication of detailed pharmacokinetic studies would be beneficial for a more complete understanding of its clinical pharmacology. This guide summarizes the currently available technical information to aid researchers and drug development professionals in their ongoing work with this and similar compounds.
References
- 1. Liarozole - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Inhibition of the metabolism of endogenous retinoic acid as treatment for severe psoriasis: an open study with oral liarozole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. Effects of systemic treatment with liarozole on cutaneous inflammation, epidermal proliferation and differentiation in extensive plaque psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Liarozole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Treatment of psoriasis with oral liarozole: a dose-ranging study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Oral liarozole in the treatment of patients with moderate/severe lamellar ichthyosis: results of a randomized, double-blind, multinational, placebo-controlled phase II/III trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. emedicine.medscape.com [emedicine.medscape.com]
Liarozole Hydrochloride: A Technical Guide on its Impact on Endogenous Retinoic Acid Homeostasis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of liarozole hydrochloride, an imidazole-based compound that functions as a potent inhibitor of retinoic acid metabolism. By blocking the catabolism of endogenous all-trans-retinoic acid (atRA), liarozole effectively elevates its tissue and plasma concentrations, thereby mimicking the effects of retinoid-based therapies. This document details the mechanism of action, summarizes key quantitative data from preclinical and clinical studies, outlines relevant experimental protocols, and provides visual representations of the underlying biological pathways and experimental designs.
Core Mechanism of Action: Inhibition of Cytochrome P450 Enzymes
This compound's primary mechanism of action is the inhibition of cytochrome P450 (CYP) enzymes, particularly the CYP26 family, which are responsible for the 4-hydroxylation of atRA, a critical step in its degradation pathway.[1][2] By blocking this metabolic inactivation, liarozole leads to an accumulation of endogenous atRA in tissues that express these enzymes, such as the skin.[1][3] This elevation of atRA levels allows for enhanced activation of retinoic acid receptors (RARs), leading to retinoid-like effects on cellular differentiation and proliferation.[3][4]
Quantitative Effects on Endogenous Retinoic Acid Levels
The administration of liarozole has been shown to significantly increase the concentration of endogenous retinoic acid in various biological matrices. The following tables summarize the quantitative findings from several key studies.
| Species/System | Tissue/Matrix | Liarozole Treatment | Change in Retinoic Acid Levels | Reference |
| Human | Epidermis | 3% topical application | Increased to 19 ± 5 ng/g at 18h | [5][6] |
| Human | Epidermis | 3% topical application | Increased to 6 ± 2 ng/g at 48h | [5][6] |
| Rat | Plasma | 5 mg/kg, p.o. | Increased to 1.4 ± 0.1 ng/mL (from <0.5 ng/mL) | [7] |
| Rat | Plasma | 20 mg/kg, p.o. | Increased to 2.9 ± 0.1 ng/mL (from <0.5 ng/mL) | [7] |
| Rat | Vagina | 5 mg/kg, p.o. | Doubled from 1.1 ± 0.1 ng to 2.2 ± 0.2 ng per 200 mg tissue | [7] |
| Rat | Vagina | 20 mg/kg, p.o. | Increased from 1.1 ± 0.1 ng to 2.6 ± 0.2 ng per 200 mg tissue | [7] |
| Mouse | Serum | Single 2.5 mg/kg dose of talarozole (a more potent RAMBA) | Up to a 5.7-fold increase | [8] |
| Mouse | Liver | Single 2.5 mg/kg dose of talarozole | Up to a 2.7-fold increase | [8] |
| Mouse | Testis | Single 2.5 mg/kg dose of talarozole | Up to a 2.5-fold increase | [8] |
Table 1: In Vivo Effects of Liarozole on Endogenous Retinoic Acid Levels
| Cell Line | Liarozole Concentration | Inhibition of RA Metabolism | Reference |
| MCF-7 Human Breast Cancer Cells | 10⁻⁵ M | Reduced polar metabolites by 87% | [9] |
| Hamster Liver Microsomes | 2.2 µM (IC₅₀) | Suppressed P-450-mediated conversion of RA to polar metabolites | [7] |
Table 2: In Vitro Inhibition of Retinoic Acid Metabolism by Liarozole
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanisms and experimental approaches discussed, the following diagrams have been generated using Graphviz (DOT language).
Detailed Experimental Protocols
The following are representative methodologies for key experiments cited in the literature concerning the effects of liarozole on retinoic acid levels.
In Vitro Inhibition of Retinoic Acid Metabolism
This protocol is a composite based on methodologies described for hamster liver microsomes and human cell cultures.[7][9]
Objective: To determine the inhibitory effect of liarozole on the metabolic conversion of all-trans-retinoic acid to its more polar metabolites.
Materials:
-
Hamster liver microsomes or a relevant cell line (e.g., MCF-7).
-
[³H]all-trans-retinoic acid.
-
This compound.
-
NADPH-generating system (for microsomal assays).
-
Cell culture medium and supplements.
-
High-Performance Liquid Chromatography (HPLC) system with a UV or radioactivity detector.
-
Scintillation counter.
Procedure:
-
Preparation of Microsomes/Cells:
-
For microsomal assays, prepare liver microsomes from hamsters according to standard procedures.
-
For cell-based assays, culture cells (e.g., MCF-7) to a suitable confluency. Pre-treat cells with a low concentration of non-radiolabeled atRA overnight to induce metabolic enzymes if necessary.[9]
-
-
Incubation:
-
In a reaction mixture containing phosphate buffer, the NADPH-generating system, and microsomes (or cells in culture medium), add varying concentrations of liarozole.
-
Initiate the reaction by adding [³H]all-trans-retinoic acid.
-
Incubate for a specified period (e.g., 4 hours) at 37°C.
-
-
Extraction of Retinoids:
-
Stop the reaction by adding an organic solvent (e.g., acetonitrile or methanol).
-
Centrifuge to pellet protein and cell debris.
-
Collect the supernatant containing the retinoids.
-
-
HPLC Analysis:
-
Inject the supernatant onto an appropriate HPLC column (e.g., reverse-phase C18).
-
Elute with a suitable mobile phase gradient to separate atRA from its polar metabolites.
-
Monitor the eluate using a UV detector and/or collect fractions for scintillation counting to quantify the amounts of unmetabolized atRA and its metabolites.
-
-
Data Analysis:
-
Calculate the percentage of atRA metabolized in the presence and absence of liarozole.
-
Determine the IC₅₀ value of liarozole for the inhibition of atRA metabolism.
-
In Vivo Assessment of Endogenous Retinoic Acid Levels
This protocol is a generalized procedure based on studies conducted in rats and humans.[5][6][7]
Objective: To quantify the effect of liarozole administration on endogenous retinoic acid concentrations in plasma and/or tissues.
Materials:
-
Animal models (e.g., rats) or human subjects.
-
This compound for oral or topical administration.
-
Vehicle control.
-
Equipment for blood and/or tissue sample collection.
-
Homogenizer for tissue samples.
-
Solid-phase extraction (SPE) cartridges for sample cleanup.
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
Procedure:
-
Animal/Human Dosing:
-
Administer liarozole to the treatment group at the desired dose and route (e.g., 5-20 mg/kg orally in rats, or 3% topical cream in humans).
-
Administer the vehicle to the control group.
-
-
Sample Collection:
-
At predetermined time points post-administration (e.g., 18 and 48 hours), collect blood samples (for plasma) and/or tissue biopsies.
-
Process blood to obtain plasma and immediately freeze all samples at -80°C until analysis.
-
-
Sample Preparation and Extraction:
-
For plasma, perform a protein precipitation step followed by lipid extraction.
-
For tissues, homogenize the tissue in a suitable buffer, followed by lipid extraction.
-
Use solid-phase extraction to purify and concentrate the retinoids from the lipid extract.
-
-
LC-MS/MS Analysis:
-
Reconstitute the purified extract in a suitable solvent.
-
Inject the sample onto an LC-MS/MS system equipped with a column suitable for retinoid separation.
-
Use multiple reaction monitoring (MRM) to specifically detect and quantify atRA based on its unique parent and daughter ion transitions.
-
-
Data Quantification and Analysis:
-
Generate a standard curve using known concentrations of atRA to quantify the levels in the samples.
-
Compare the atRA concentrations between the liarozole-treated and vehicle-treated groups at each time point using appropriate statistical tests.
-
Conclusion
This compound represents a significant therapeutic strategy for conditions that may benefit from elevated retinoic acid levels, such as certain dermatological disorders and cancers.[3][10][11][12] Its ability to inhibit CYP26 enzymes and thereby increase endogenous atRA concentrations is well-documented. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working in this area. Further research into more selective CYP26 inhibitors continues to be a promising avenue for developing novel therapeutics with improved efficacy and safety profiles.[13][14]
References
- 1. Oral liarozole in the treatment of patients with moderate/severe lamellar ichthyosis: results of a randomized, double-blind, multinational, placebo-controlled phase II/III trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. academic.oup.com [academic.oup.com]
- 4. mdpi.com [mdpi.com]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. Liarozole inhibits human epidermal retinoic acid 4-hydroxylase activity and differentially augments human skin responses to retinoic acid and retinol in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Liarozole, an inhibitor of retinoic acid metabolism, exerts retinoid-mimetic effects in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of the all-trans Retinoic Acid (atRA) Hydroxylases CYP26A1 and CYP26B1 Results in Dynamic, Tissue-Specific Changes in Endogenous atRA Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of liarozole, a new antitumoral compound, on retinoic acid-induced inhibition of cell growth and on retinoic acid metabolism in MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of the metabolism of endogenous retinoic acid as treatment for severe psoriasis: an open study with oral liarozole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Oral liarozole in the treatment of patients with moderate/severe lamellar ichthyosis: results of a randomized, double-blind, multinational, placebo-controlled phase II/III trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Therapeutic Potential of the Inhibition of the Retinoic Acid Hydroxylases CYP26A1 and CYP26B1 by Xenobiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development and characterization of novel and selective inhibitors of cytochrome P450 CYP26A1, the human liver retinoic acid hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Liarozole Hydrochloride: An Imidazole-Based Retinoic Acid Metabolism Blocking Agent
Executive Summary
Liarozole is a potent, orally active imidazole derivative that functions as a Retinoic Acid Metabolism-Blocking Agent (RAMBA).[1][2][3] By inhibiting key cytochrome P450 (CYP) enzymes, particularly CYP26A1 and CYP26B1, liarozole prevents the catabolism of all-trans-retinoic acid (atRA), leading to increased endogenous levels of this critical signaling molecule.[4][5][6] This mechanism confers retinoid-mimetic effects, which have been explored for the treatment of various dermatological disorders and cancers.[7][8] Additionally, liarozole exhibits inhibitory effects on steroidogenic enzymes, such as aromatase, broadening its therapeutic potential.[3][4][6] This document provides a comprehensive technical overview of this compound, summarizing its mechanism of action, pharmacological data, and relevant experimental methodologies.
Chemical and Structural Classification
Liarozole is classified as an imidazole derivative and, more specifically, a benzimidazole.[4][6] Its chemical structure features a central benzimidazole core linked to a chlorophenyl and an imidazole group.
-
IUPAC Name: 6-[(3-chlorophenyl)-imidazol-1-ylmethyl]-1H-benzimidazole[3]
-
Chemical Formula: C₁₇H₁₃ClN₄[3]
-
Molar Mass: 308.77 g·mol⁻¹[3]
Mechanism of Action
Liarozole's primary mechanism of action involves the modulation of retinoic acid homeostasis. It also possesses a secondary mechanism related to steroid biosynthesis inhibition.
Inhibition of Retinoic Acid Metabolism
The predominant action of liarozole is the inhibition of the cytochrome P450-dependent 4-hydroxylation of atRA, the primary catabolic pathway for this retinoid.[1][9][10] This process is mainly mediated by the CYP26 family of enzymes. By blocking these enzymes, liarozole effectively increases the local and systemic concentrations of endogenous atRA.[7][11][12] Elevated atRA levels enhance retinoid signaling pathways, leading to the modulation of gene expression that controls cellular differentiation and proliferation, which is beneficial in treating disorders of keratinization and certain cancers.[4][13]
Inhibition of Steroidogenesis
Liarozole also inhibits other CYP450 enzymes involved in steroid synthesis. Notably, it acts as an aromatase (CYP19) inhibitor, blocking the conversion of androgens to estrogens.[4][14] This activity is the basis for its investigation in hormone-dependent cancers, such as breast cancer.[15] It also shows inhibitory effects on 17,20-lyase, which can impact androgen synthesis.[14]
Quantitative Pharmacological Data
The inhibitory activity of liarozole has been quantified in various in vitro systems. This data is crucial for understanding its potency and selectivity.
Table 1: In Vitro Inhibitory Concentrations (IC₅₀)
| Target/System | IC₅₀ Value | Reference(s) |
| CYP26-dependent RA 4-hydroxylation | 7 µM | [1][16][17][18] |
| P-450-mediated RA metabolism (hamster liver microsomes) | 2.2 µM | [7] |
| 4-keto-RA metabolism (hamster liver microsomes) | 1.3 µM | [19] |
| RA metabolism (rat liver homogenate) | 0.14 µM | [5][14] |
| RA metabolism (prostate tumor homogenate) | 0.26 µM | [5][14] |
| 17α-hydroxylase (bovine adrenal microsomes) | 0.15 µM | [14] |
| Cholesterol synthesis (human hepatoma cells) | 5 µM | [14] |
Table 2: Clinical Efficacy and Dosing in Dermatological Trials
| Indication | Dosage | Study Duration | Key Outcome(s) | Reference(s) |
| Ichthyosis | 150 mg twice daily | 12 weeks | Marked reduction in extent and severity of skin lesions. | [9][12] |
| Lamellar Ichthyosis | 75 mg or 150 mg once daily | 12 weeks | Improved scaling and Dermatology Life Quality Index (DLQI). | [20][21][22] |
| Severe Psoriasis | 75-150 mg twice daily | 12 weeks | 77% decrease in Psoriasis Area and Severity Index (PASI). | [10] |
| Ichthyosis (vs. Acitretin) | 75 mg twice daily | 12 weeks | Equally effective as acitretin with a trend for better tolerability. | [2][23] |
Experimental Protocols and Methodologies
Detailed protocols are essential for the replication and validation of scientific findings. Below are summaries of key experimental designs cited in the literature.
In Vitro Cell Proliferation Assay (MCF-7 Cells)
-
Objective: To determine the antiproliferative effects of liarozole alone and in combination with atRA.
-
Cell Line: MCF-7 human breast cancer cells.[24]
-
Methodology:
-
Cells are seeded in appropriate culture plates and allowed to adhere.
-
Cells are exposed to various concentrations of liarozole (e.g., 0.01-10 µM) and/or atRA for an extended period (e.g., 9 days).[1][24]
-
Cell viability and proliferation are assessed using a colorimetric assay such as the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) assay.[24]
-
The absorbance is measured, which correlates with the number of viable cells. The concentration resulting in 50% growth inhibition (IC₅₀) or the percentage of inhibition at a specific concentration is calculated.[24]
-
-
Key Finding: Liarozole at 10 µM inhibited MCF-7 cell growth by 35% and synergistically enhanced the antiproliferative effects of atRA.[24]
Clinical Trial Protocol for Lamellar Ichthyosis
-
Objective: To evaluate the efficacy and safety of oral liarozole in patients with moderate to severe lamellar ichthyosis.[20][21]
-
Study Design: Randomized, double-blind, multinational, placebo-controlled, parallel phase II/III trial.[20][22]
-
Patient Population: Individuals aged ≥ 14 years with an Investigator's Global Assessment (IGA) score of ≥ 3.[20]
-
Treatment Arms:
-
Primary Efficacy Endpoint: The response rate at week 12, defined as a ≥ 2-point decrease in the IGA score from baseline.[20]
-
Secondary Assessments: Severity of erythema, scaling, and pruritus; Dermatology Life Quality Index (DLQI); and safety parameters.[20][21]
-
Key Finding: While the primary endpoint was not met with statistical significance (P=0.056 for the 150 mg group vs. placebo), possibly due to a small sample size, liarozole treatment resulted in improvements in scaling and DLQI scores and was well-tolerated.[20][21]
Conclusion and Future Perspectives
This compound is a well-characterized imidazole derivative that primarily acts by inhibiting the metabolic breakdown of retinoic acid. This unique mechanism as a RAMBA offers a therapeutic strategy distinct from direct retinoid administration, potentially providing a wider therapeutic window. Its efficacy in hyperkeratotic skin disorders like ichthyosis and psoriasis is supported by clinical data.[9][10] Furthermore, its dual action on both retinoid and steroid pathways presents opportunities for its application in oncology. Future research should focus on developing more selective CYP26 inhibitors to minimize off-target effects and on conducting larger, more definitive clinical trials to fully establish its therapeutic role in dermatology and cancer treatment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Liarozole - Wikipedia [en.wikipedia.org]
- 4. Liarozole | C17H13ClN4 | CID 60652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Therapeutic Potential of the Inhibition of the Retinoic Acid Hydroxylases CYP26A1 and CYP26B1 by Xenobiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Liarozole, an inhibitor of retinoic acid metabolism, exerts retinoid-mimetic effects in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Liarozole and 13-cis-retinoic acid anti-prostatic tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oral treatment of ichthyosis by the cytochrome P-450 inhibitor liarozole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of the metabolism of endogenous retinoic acid as treatment for severe psoriasis: an open study with oral liarozole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Liarozole inhibits human epidermal retinoic acid 4-hydroxylase activity and differentially augments human skin responses to retinoic acid and retinol in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. oncolink.org [oncolink.org]
- 14. Liarozole | P450 | Retinoid Receptor | TargetMol [targetmol.com]
- 15. cancernetwork.com [cancernetwork.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. Liarozole fumarate inhibits the metabolism of 4-keto-all-trans-retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Oral liarozole in the treatment of patients with moderate/severe lamellar ichthyosis: results of a randomized, double-blind, multinational, placebo-controlled phase II/III trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Oral liarozole in the treatment of patients with moderate/severe lamellar ichthyosis: results of a randomized, double-blind, multinational, placebo-controlled phase II/III trial - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Oral liarozole vs. acitretin in the treatment of ichthyosis: a phase II/III multicentre, double-blind, randomized, active-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Effects of liarozole, a new antitumoral compound, on retinoic acid-induced inhibition of cell growth and on retinoic acid metabolism in MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Characterization of Liarozole Hydrochloride's Enzymatic Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of Liarozole hydrochloride, a potent inhibitor of cytochrome P450 enzymes involved in retinoic acid metabolism. This document outlines the quantitative enzymatic inhibition data, detailed experimental protocols for key assays, and visual representations of the relevant biological pathways and experimental workflows.
Quantitative Enzymatic Inhibition Data
This compound has been demonstrated to be a potent inhibitor of all-trans-retinoic acid (ATRA) metabolism in various in vitro systems. The primary target of Liarozole is the cytochrome P450 enzyme CYP26A1, which is responsible for the catabolism of ATRA. The inhibitory activity of Liarozole is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzymatic activity by 50%.
The following table summarizes the reported IC50 values for this compound in different in vitro models.
| In Vitro System | Target Enzyme/Process | Substrate | IC50 of Liarozole | Reference |
| Hamster Liver Microsomes | P450-mediated ATRA metabolism | All-trans-retinoic acid | 2.2 µM | [1] |
| Rat Liver Homogenates | ATRA metabolism | All-trans-retinoic acid | 0.14 µM | [2] |
| Dunning R3327G Prostate Tumor Homogenates | ATRA metabolism | All-trans-retinoic acid | 0.26 µM | [2] |
| MCF-7 Human Breast Cancer Cells | ATRA metabolism | All-trans-retinoic acid | ~1.4 µM | [2] |
| Hamster Liver Microsomes | 4-oxo-ATRA metabolism | 4-oxo-all-trans-retinoic acid | 1.3 µM | [2] |
| Recombinant CYP26A1 | CYP26A1 | All-trans-retinoic acid | 0.44 to 7 µM | [2] |
| Bovine Adrenal Microsomes | 17α-hydroxylase activity | Not Specified | 0.15 µM | [3] |
Experimental Protocols
This section details the methodologies for two key experiments: a cytochrome P450 (CYP) inhibition assay using liver microsomes to determine the IC50 value, and the subsequent analysis of retinoic acid and its metabolites by High-Performance Liquid Chromatography (HPLC).
In Vitro Cytochrome P450 (CYP26A1) Inhibition Assay
This protocol outlines a typical procedure for determining the IC50 of Liarozole for the inhibition of CYP26A1-mediated retinoic acid metabolism using human liver microsomes.
Materials:
-
Human Liver Microsomes (HLM)
-
This compound
-
All-trans-retinoic acid (ATRA) - Substrate
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN)
-
Formic acid
-
96-well plates
-
Incubator
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of ATRA in a suitable solvent (e.g., ethanol), protected from light.
-
Prepare the NADPH regenerating system in phosphate buffer.
-
Dilute the HLM to the desired concentration in phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, add the following in order:
-
Phosphate buffer
-
Human Liver Microsomes
-
A series of concentrations of this compound (or vehicle control).
-
Pre-incubate the mixture for a short period (e.g., 10 minutes) at 37°C.
-
-
Initiate the reaction by adding the substrate, ATRA.
-
Start the enzymatic reaction by adding the NADPH regenerating system.
-
Incubate the plate at 37°C for a specific time (e.g., 30-60 minutes). The incubation time should be within the linear range of metabolite formation.
-
-
Termination of Reaction:
-
Stop the reaction by adding a quenching solution, typically cold acetonitrile containing an internal standard.
-
-
Sample Processing:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
Data Analysis:
-
Analyze the formation of the primary metabolite of ATRA, 4-hydroxy-retinoic acid (4-OH-RA), using a validated LC-MS/MS method.
-
Calculate the percentage of inhibition for each Liarozole concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the concentration-response data to a suitable nonlinear regression model (e.g., a four-parameter logistic equation).
-
HPLC Analysis of Retinoic Acid and its Metabolites
This protocol describes a general method for the separation and quantification of all-trans-retinoic acid and its metabolites from in vitro assay samples.
Materials and Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or mass spectrometric detector.
-
Reversed-phase C18 column.
-
Mobile phase: A gradient of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Standards of all-trans-retinoic acid and its metabolites.
-
Sample extracts from the in vitro inhibition assay.
Procedure:
-
Sample Preparation:
-
The supernatant collected from the in vitro assay is typically injected directly or after evaporation and reconstitution in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient elution is often employed to separate compounds with a range of polarities. For example, a gradient of acetonitrile in water with 0.1% formic acid.
-
Flow Rate: A typical flow rate is around 1 mL/min.
-
Detection: UV detection can be used (e.g., at 340 nm), but for higher sensitivity and specificity, mass spectrometry (LC-MS/MS) is preferred.
-
-
Quantification:
-
Create a calibration curve using known concentrations of the standards (ATRA and its metabolites).
-
Quantify the amount of substrate remaining and metabolite formed in the experimental samples by comparing their peak areas to the calibration curve.
-
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway and a typical experimental workflow.
Caption: Mechanism of Liarozole's action on the retinoic acid signaling pathway.
Caption: Experimental workflow for determining the IC50 of Liarozole.
References
Understanding the Retinoid-Mimetic Effects of Liarozole Hydrochloride In Vivo: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Liarozole hydrochloride is an imidazole-based compound that exhibits potent retinoid-mimetic effects in vivo. Its primary mechanism of action is the inhibition of the cytochrome P450-dependent metabolism of all-trans-retinoic acid (atRA), the biologically active form of Vitamin A. Specifically, Liarozole targets the CYP26 family of enzymes, which are responsible for the 4-hydroxylation and subsequent inactivation of atRA. By blocking this catabolic pathway, Liarozole effectively increases the endogenous levels of atRA in various tissues, including the skin and plasma. This elevation of atRA leads to the activation of retinoic acid receptors (RARs) and retinoid X receptors (RXRs), triggering a cascade of downstream signaling events that mimic the effects of exogenously administered retinoids. This technical guide provides an in-depth overview of the in vivo effects of Liarozole, including quantitative data from key studies, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Core Mechanism of Action: Inhibition of Retinoic Acid Metabolism
Liarozole functions as a competitive inhibitor of the cytochrome P450 enzymes responsible for atRA catabolism. This inhibition leads to an accumulation of endogenous atRA, thereby potentiating its biological effects.
Caption: Liarozole inhibits CYP26 enzymes, blocking the breakdown of atRA.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vivo and clinical studies on this compound.
Table 1: Effect of Liarozole on Endogenous Retinoic Acid Levels
| Species | Tissue/Fluid | Liarozole Dose | Change in Retinoic Acid Levels | Reference |
| Human | Skin | 3% topical | 19 ± 5 ng/g at 18h | [1][2] |
| Rat | Plasma | 5 mg/kg p.o. | Increased from <0.5 ng/mL to 1.4 ± 0.1 ng/mL | [3] |
| Rat | Plasma | 20 mg/kg p.o. | Increased from <0.5 ng/mL to 2.9 ± 0.1 ng/mL | [3] |
| Human | Plasma (with atRA) | 300 mg | Increased mean atRA AUC from 132 to 243 ng·h/mL | [4] |
| Rat | Vagina | 5 mg/kg | Increased from 1.1 ± 0.1 ng to 2.2 ± 0.2 ng per 200 mg tissue | [3] |
| Rat | Vagina | 20 mg/kg | Increased from 1.1 ± 0.1 ng to 2.6 ± 0.2 ng per 200 mg tissue | [3] |
Table 2: In Vivo Effects of Liarozole on Skin Morphology
| Species | Treatment | Endpoint | Result | Reference |
| Human | 3% Liarozole + 0.001% atRA | Epidermal Thickness | Significant Increase | [1][2] |
| Human | 3% Liarozole + 0.001% atRA | Erythema | Significant Increase | [1][2] |
| Human | 3% Liarozole + 0.025% Retinol | Epidermal Thickness | Significant Increase | [1][2] |
| Human | 3% Liarozole + 0.025% Retinol | Erythema | No significant increase | [1][2] |
Table 3: Clinical Efficacy of Oral Liarozole in Psoriasis
| Study Population | Liarozole Dose | Primary Outcome | Result | Reference |
| Severe Plaque Psoriasis | 150 mg/day | Mean PASI Score Change | From 15.8 to 8.8 (p < 0.001 vs. placebo) | [5] |
| Severe Plaque Psoriasis | 150 mg/day | Marked Improvement | 38% of patients (p < 0.001 vs. placebo) | [5] |
| Severe Plaque Psoriasis | 150 mg/day | PASI Score Reduction | Significant reduction after 12 weeks | [6] |
Table 4: Clinical Efficacy of Oral Liarozole in Lamellar Ichthyosis
| Study Population | Liarozole Dose | Primary Outcome | Result | Reference |
| Moderate/Severe Lamellar Ichthyosis | 75 mg/day | Responders (≥2-point IGA decrease) | 41% of patients | [7][8][9] |
| Moderate/Severe Lamellar Ichthyosis | 150 mg/day | Responders (≥2-point IGA decrease) | 50% of patients | [7][8][9] |
| Moderate/Severe Lamellar Ichthyosis | Placebo | Responders (≥2-point IGA decrease) | 11% of patients | [7][8][9] |
Key Experimental Protocols
In Vitro Retinoic Acid 4-Hydroxylase Activity Assay
This protocol is adapted from studies investigating the inhibitory effect of Liarozole on the metabolic inactivation of atRA.
Objective: To determine the in vitro inhibitory effect of Liarozole on the cytochrome P450-mediated 4-hydroxylation of all-trans-retinoic acid.
Materials:
-
Hamster liver microsomes (or other appropriate microsomal preparation)
-
All-trans-retinoic acid (atRA)
-
[³H]-atRA (radiolabeled tracer)
-
This compound
-
NADPH generating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)
-
Potassium phosphate buffer (pH 7.4)
-
Ethyl acetate
-
HPLC system with a UV or radioactivity detector
Procedure:
-
Prepare a reaction mixture containing hamster liver microsomes, the NADPH generating system, and potassium phosphate buffer.
-
Add varying concentrations of this compound to the reaction mixtures.
-
Initiate the reaction by adding a mixture of atRA and [³H]-atRA.
-
Incubate the reaction mixtures at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a quenching solvent, such as ice-cold acetonitrile or by placing on ice.
-
Extract the retinoids from the reaction mixture using ethyl acetate.
-
Evaporate the organic solvent under a stream of nitrogen.
-
Reconstitute the residue in the HPLC mobile phase.
-
Analyze the samples by HPLC to separate atRA from its hydroxylated metabolites.
-
Quantify the formation of 4-hydroxy-retinoic acid by monitoring the radioactivity or UV absorbance of the corresponding peak.
-
Calculate the IC₅₀ value for Liarozole by plotting the percentage of inhibition against the logarithm of the Liarozole concentration.
Caption: Workflow for in vitro retinoic acid 4-hydroxylase inhibition assay.
Quantification of Retinoic Acid in Skin Tissue
This protocol outlines a general procedure for the extraction and quantification of atRA from skin biopsies.
Objective: To measure the concentration of all-trans-retinoic acid in skin tissue following topical or systemic administration of Liarozole.
Materials:
-
Skin biopsy samples
-
Liquid nitrogen
-
Homogenizer (e.g., Polytron)
-
Phosphate-buffered saline (PBS)
-
Hexane and ethyl acetate (HPLC grade)
-
Internal standard (e.g., a synthetic retinoid not present in the tissue)
-
HPLC-MS/MS system
Procedure:
-
Obtain skin biopsies and immediately freeze them in liquid nitrogen.
-
Weigh the frozen tissue samples.
-
Homogenize the tissue in ice-cold PBS.
-
Add a known amount of the internal standard to the homogenate.
-
Extract the retinoids from the homogenate using a two-phase extraction with hexane and ethyl acetate.
-
Separate the organic phase containing the retinoids.
-
Evaporate the solvent under a stream of nitrogen, protecting the sample from light.
-
Reconstitute the residue in a suitable solvent for HPLC-MS/MS analysis.
-
Inject the sample into the HPLC-MS/MS system.
-
Separate the retinoids using a suitable HPLC column and gradient.
-
Detect and quantify atRA and the internal standard using mass spectrometry in multiple reaction monitoring (MRM) mode.
-
Calculate the concentration of atRA in the tissue, normalized to the tissue weight.
Caption: Workflow for quantifying retinoic acid in skin tissue.
In Vivo Model of Vaginal Keratinization
This animal model is used to assess the in vivo retinoid-mimetic activity of compounds.
Objective: To evaluate the ability of Liarozole to reverse estrogen-induced vaginal keratinization in ovariectomized rats.
Materials:
-
Ovariectomized adult female rats
-
Estradiol benzoate (or another suitable estrogen)
-
This compound
-
Vehicle for drug administration (e.g., corn oil)
-
Physiological saline
-
Microscope slides and coverslips
-
Light microscope
Procedure:
-
Allow ovariectomized rats to acclimate for at least one week.
-
Induce vaginal keratinization by administering a subcutaneous injection of estradiol benzoate.
-
Divide the animals into treatment groups: vehicle control, atRA (positive control), and one or more doses of Liarozole.
-
Administer the respective treatments orally or subcutaneously for a specified number of days (e.g., 3-4 days).
-
On the final day of treatment, take vaginal smears by gently lavaging the vagina with physiological saline.
-
Place the vaginal lavage fluid onto a microscope slide and cover with a coverslip.
-
Examine the smears under a light microscope.
-
Score the degree of keratinization based on the predominant cell type observed (leukocytes, nucleated epithelial cells, or anucleated, keratinized epithelial cells). A shift from keratinized to nucleated epithelial cells and leukocytes indicates an anti-keratinizing (retinoid-mimetic) effect.
References
- 1. Liarozole inhibits human epidermal retinoic acid 4-hydroxylase activity and differentially augments human skin responses to retinoic acid and retinol in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. Liarozole, an inhibitor of retinoic acid metabolism, exerts retinoid-mimetic effects in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modulation of all-trans retinoic acid pharmacokinetics by liarozole. [vivo.weill.cornell.edu]
- 5. Treatment of psoriasis with oral liarozole: a dose-ranging study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effects of oral liarozole on epidermal proliferation and differentiation in severe plaque psoriasis are comparable with those of acitretin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oral liarozole in the treatment of patients with moderate/severe lamellar ichthyosis: results of a randomized, double-blind, multinational, placebo-controlled phase II/III trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oral liarozole in the treatment of patients with moderate/severe lamellar ichthyosis: results of a randomized, double-blind, multinational, placebo-controlled phase II/III trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Liarozole Hydrochloride: A Technical Guide on its Impact on Estrogen Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Liarozole hydrochloride is a potent, orally active imidazole derivative that functions as a non-steroidal inhibitor of cytochrome P450 enzymes. This technical guide provides an in-depth analysis of liarozole's primary mechanism of action concerning its impact on estrogen biosynthesis through the inhibition of aromatase (CYP19A1). While also recognized for its role as a retinoic acid metabolism blocking agent (RAMBA), this document will focus on its capacity to modulate steroidogenesis. We will explore its effects on key enzymes, summarize available quantitative data on its efficacy, detail relevant experimental protocols for its study, and provide visual representations of the associated biochemical pathways and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in the development of endocrine therapies.
Introduction
This compound is an imidazole-containing compound that has been investigated for its therapeutic potential in conditions such as prostate cancer, breast cancer, and ichthyosis.[1][2] Its pharmacological activity stems from its ability to inhibit specific cytochrome P450 (CYP) enzymes. Notably, liarozole exhibits a dual mechanism of action by inhibiting both retinoic acid 4-hydroxylase (CYP26) and aromatase (CYP19A1).[2][3] The latter is the key enzyme responsible for the final and rate-limiting step in the biosynthesis of estrogens from androgen precursors.[2] By inhibiting aromatase, liarozole effectively reduces the production of estrogens, a crucial therapeutic strategy in hormone-sensitive cancers.
Mechanism of Action: Inhibition of Estrogen Biosynthesis
The primary mechanism by which liarozole impacts estrogen biosynthesis is through the competitive inhibition of aromatase (CYP19A1). Aromatase, a member of the cytochrome P450 superfamily, is responsible for the aromatization of the A-ring of androgens, converting them into estrogens. Specifically, it catalyzes the conversion of androstenedione to estrone and testosterone to estradiol.
Liarozole, as an imidazole-based compound, is thought to interact with the heme iron atom within the active site of the aromatase enzyme. This interaction prevents the binding of the natural androgen substrates, thereby blocking the synthesis of estrogens.
Signaling Pathway of Estrogen Biosynthesis and Liarozole Inhibition
The following diagram illustrates the steroidogenesis pathway leading to estrogen production and the point of inhibition by liarozole.
Caption: Estrogen biosynthesis pathway and the inhibitory action of Liarozole.
Quantitative Data on Aromatase Inhibition and Estrogen Suppression
While specific IC50 and Ki values for liarozole's inhibition of aromatase are not consistently reported in publicly available literature, clinical studies have demonstrated its significant biological efficacy in reducing estrogen levels.
Table 1: In Vitro Inhibition of Cytochrome P450 Enzymes by Liarozole
| Enzyme Target | IC50 (µM) | Cell/System | Comments | Reference |
| Retinoic Acid 4-Hydroxylase (CYP26) | 0.44 - 7 | Induced MCF-7 cells | Demonstrates potent inhibition of retinoic acid metabolism. | [3] |
| Retinoic Acid Metabolism | 2.2 | Hamster liver microsomes | Confirms inhibitory effect on P450-mediated RA metabolism. | [4] |
| Aromatase (CYP19A1) | Not specified | Human Placental Microsomes | Liarozole is a known inhibitor, but specific IC50 values are not readily available in the cited literature. | [2] |
Table 2: In Vivo Effects of Liarozole on Estrogen Levels
| Study Population | Dosage | Duration | Effect on Estradiol | Reference |
| Postmenopausal patients with metastatic breast cancer | 150 mg PO bid, increased to 300 mg PO bid | Until disease progression | Suppression occurred within 2 weeks and was maintained below assay detection levels. | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to assessing the impact of liarozole on aromatase activity.
In Vitro Aromatase Inhibition Assay (Tritiated Water Release Method)
This assay is a classic and reliable method for determining the inhibitory potential of compounds on aromatase activity.
Objective: To quantify the in vitro inhibition of human placental aromatase by this compound.
Materials:
-
Human placental microsomes (source of aromatase)
-
[1β-³H]-Androst-4-ene-3,17-dione (tritiated substrate)
-
NADPH (cofactor)
-
This compound (test inhibitor)
-
Phosphate buffer (pH 7.4)
-
Chloroform
-
Dextran-coated charcoal
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, human placental microsomes, and a range of concentrations of this compound (or vehicle control).
-
Pre-incubate the mixture at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding [1β-³H]-androst-4-ene-3,17-dione and NADPH.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding chloroform to extract the steroids.
-
Centrifuge to separate the aqueous and organic phases.
-
Treat the aqueous phase (containing ³H₂O) with dextran-coated charcoal to remove any remaining tritiated steroid.
-
Centrifuge and transfer an aliquot of the supernatant to a scintillation vial.
-
Add scintillation cocktail and quantify the amount of ³H₂O using a liquid scintillation counter.
-
Calculate the percentage of aromatase inhibition for each liarozole concentration compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Diagram of Experimental Workflow:
Caption: Workflow for the tritiated water release aromatase inhibition assay.
In Vivo Assessment of Estrogen Suppression
This protocol outlines a general approach for evaluating the in vivo efficacy of liarozole in a preclinical animal model.
Objective: To determine the effect of orally administered this compound on circulating estradiol levels in female ovariectomized rats.
Materials:
-
Female Sprague-Dawley rats (ovariectomized)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Testosterone propionate (to provide a substrate for aromatization)
-
Blood collection supplies (e.g., EDTA tubes)
-
Centrifuge
-
Estradiol ELISA kit or LC-MS/MS for hormone quantification
Procedure:
-
Acclimatize ovariectomized rats for a week.
-
Administer testosterone propionate daily to all animals to maintain a stable level of androgen precursor.
-
Divide animals into treatment groups: vehicle control and this compound (at various dose levels).
-
Administer liarozole or vehicle orally once daily for a specified period (e.g., 14 days).
-
Collect blood samples at baseline and at the end of the treatment period.
-
Process blood samples to obtain plasma by centrifugation.
-
Quantify estradiol concentrations in the plasma samples using a validated estradiol ELISA kit or by LC-MS/MS.
-
Calculate the percentage change in estradiol levels from baseline for each treatment group.
-
Statistically analyze the data to determine the significance of the observed estrogen suppression.
Diagram of Logical Relationships in the In Vivo Study:
Caption: Logical flow of an in vivo study to assess estrogen suppression.
Conclusion
This compound demonstrates a clear and potent inhibitory effect on estrogen biosynthesis through its interaction with the aromatase enzyme. While precise in vitro inhibitory constants for aromatase are not widely published, in vivo studies confirm its ability to significantly suppress circulating estradiol levels. This positions liarozole as a compound of continued interest in the development of therapies for hormone-dependent diseases. The experimental protocols detailed herein provide a framework for the further quantitative evaluation of liarozole and other potential aromatase inhibitors. Future research should aim to definitively establish the IC50 and Ki values of liarozole for aromatase to allow for more direct comparisons with other third-generation aromatase inhibitors.
References
- 1. cancernetwork.com [cancernetwork.com]
- 2. Liarozole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic Potential of the Inhibition of the Retinoic Acid Hydroxylases CYP26A1 and CYP26B1 by Xenobiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liarozole, an inhibitor of retinoic acid metabolism, exerts retinoid-mimetic effects in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of Liarozole Hydrochloride Salts
For Researchers, Scientists, and Drug Development Professionals
Abstract
Liarozole is a potent inhibitor of the cytochrome P450 enzyme system, specifically targeting retinoic acid 4-hydroxylase (CYP26), which leads to an increase in endogenous retinoic acid levels. This mechanism of action has positioned Liarozole as a compound of interest for various therapeutic applications, including oncology and dermatology. The hydrochloride salt forms of Liarozole are often utilized in pharmaceutical development to enhance its solubility and bioavailability. This guide provides a comprehensive overview of the core physicochemical properties of Liarozole hydrochloride salts, presenting key data in a structured format, detailing experimental methodologies, and visualizing complex information for enhanced understanding.
Chemical and Physical Properties
Liarozole can be formulated as a monohydrochloride or a dihydrochloride salt. The choice of salt form can significantly influence the physicochemical properties of the active pharmaceutical ingredient (API). Below is a summary of key properties for Liarozole and its hydrochloride salts.
Table 1: General Properties of Liarozole and its Hydrochloride Salts
| Property | Liarozole (Free Base) | Liarozole Monohydrochloride | Liarozole Dihydrochloride |
| Molecular Formula | C₁₇H₁₃ClN₄ | C₁₇H₁₄Cl₂N₄ | C₁₇H₁₅Cl₃N₄ |
| Molecular Weight | 308.77 g/mol | 345.23 g/mol | 381.69 g/mol [1][2] |
| Appearance | White to off-white crystalline powder | White to off-white crystalline powder | White to off-white crystalline powder |
| CAS Number | 115575-11-6 | 145858-50-0 | 1883548-96-6[1][2] |
Table 2: Solubility Profile of this compound Salts
| Solvent | Liarozole Monohydrochloride | Liarozole Dihydrochloride |
| Water | Sparingly soluble | Soluble to 100 mM[1][2] |
| DMSO | Soluble | Soluble to 100 mM[1][2] |
| Ethanol | Slightly soluble | Soluble |
| 0.1 N HCl | Soluble | Freely soluble |
| Phosphate Buffer (pH 7.4) | Slightly soluble | Soluble |
Note: Qualitative solubility terms are based on USP definitions. Quantitative data for the monohydrochloride is less readily available in public literature and the provided values are based on typical behavior of similar compounds.
Mechanism of Action: Retinoic Acid Signaling Pathway
Liarozole functions as a Retinoic Acid Metabolism Blocking Agent (RAMBA). It inhibits the CYP26 family of enzymes, which are responsible for the degradation of all-trans-retinoic acid (atRA). This inhibition leads to an accumulation of endogenous atRA in tissues, which can then activate retinoic acid receptors (RARs) and retinoid X receptors (RXRs) in the nucleus. This activation modulates the transcription of numerous genes involved in cell differentiation, proliferation, and apoptosis.
Caption: Liarozole's mechanism of action in the retinoic acid signaling pathway.
Experimental Protocols
Detailed and reproducible experimental protocols are critical for the consistent characterization of API salt forms. The following sections outline methodologies for key physicochemical tests.
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point and thermal behavior of this compound salts.
Methodology:
-
Accurately weigh 3-5 mg of the this compound salt into a standard aluminum DSC pan.
-
Crimp the pan with a lid. An empty, crimped pan is used as a reference.
-
Place both the sample and reference pans into the DSC cell.
-
Heat the sample at a constant rate of 10 °C/min from 25 °C to 300 °C under a nitrogen purge of 50 mL/min.
-
Record the heat flow as a function of temperature. The peak of the endotherm is reported as the melting point.
Caption: Workflow for Differential Scanning Calorimetry (DSC) analysis.
X-Ray Powder Diffraction (XRPD)
Objective: To characterize the crystal structure and identify the polymorphic form of this compound salts.
Methodology:
-
A small amount of the powdered sample is gently packed into a sample holder.
-
The sample is placed in an X-ray diffractometer.
-
The sample is irradiated with monochromatic Cu Kα radiation (λ = 1.5406 Å) at 40 kV and 40 mA.
-
Data is collected over a 2θ range of 5° to 40° with a step size of 0.02° and a scan speed of 2°/min.
-
The resulting diffraction pattern is analyzed for characteristic peaks to determine the crystalline form.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Objective: To determine the purity of this compound salts and quantify any impurities.
Methodology:
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., 20 mM KH₂PO₄, pH 3.0).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL.
-
Further dilute the stock solution to an appropriate concentration for analysis (e.g., 0.1 mg/mL).
-
-
Analysis:
-
Inject the prepared sample solution into the HPLC system.
-
Record the chromatogram and integrate the peak areas.
-
Calculate the purity by dividing the area of the main peak by the total area of all peaks.
-
Caption: Workflow for HPLC purity analysis.
Equilibrium Solubility Determination
Objective: To determine the equilibrium solubility of this compound salts in various aqueous media.
Methodology:
-
Add an excess amount of the this compound salt to a series of vials containing different aqueous media (e.g., water, 0.1 N HCl, phosphate buffer pH 7.4).
-
Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.
-
After equilibration, centrifuge the samples to separate the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter.
-
Dilute the filtrate with an appropriate solvent and quantify the concentration of Liarozole using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
Hygroscopicity Assessment
Objective: To evaluate the tendency of this compound salts to absorb moisture from the atmosphere.
Methodology:
-
Place a known amount of the sample (approximately 10 mg) onto the microbalance of a dynamic vapor sorption (DVS) analyzer.
-
Dry the sample under a stream of dry nitrogen at 25 °C until a stable weight is achieved ( dm/dt ≤ 0.002% per minute).
-
Expose the sample to a stepwise increase in relative humidity (RH) from 0% to 90% in 10% increments, allowing the sample to equilibrate at each step.
-
Subsequently, decrease the RH in a stepwise manner back to 0%.
-
Record the change in mass at each RH step to generate a sorption-desorption isotherm. The percentage of water uptake at a given RH (e.g., 80% RH) is used to classify the hygroscopicity.
Conclusion
The physicochemical properties of this compound salts are fundamental to their formulation development and in vivo performance. This guide has provided a summary of these properties, detailed experimental protocols for their characterization, and visual representations of its mechanism of action and analytical workflows. A thorough understanding and characterization of these properties are essential for the successful development of robust and effective drug products containing Liarozole. Researchers are encouraged to perform these characterization studies on their specific batches of this compound to ensure a comprehensive understanding of the material they are working with.
References
Methodological & Application
Application Notes and Protocols: Liarozole Hydrochloride in PC-3ML Human Prostate Carcinoma Animal Models
These application notes provide a comprehensive overview of the use of Liarozole hydrochloride, a potent retinoic acid metabolism-blocking agent (RAMBA), in preclinical studies involving the PC-3ML human prostate carcinoma animal model. The information is intended for researchers, scientists, and drug development professionals investigating novel therapeutics for advanced prostate cancer.
Introduction
This compound is an imidazole derivative that has demonstrated anti-tumor activity in various cancer models, including prostate cancer.[1][2] Its primary mechanism of action involves the inhibition of cytochrome P450-dependent enzymes, particularly those responsible for the catabolism of retinoic acid (RA).[3][4] By blocking the breakdown of endogenous RA, Liarozole elevates intracellular RA levels, leading to the induction of cell differentiation and inhibition of proliferation in tumor cells.[5] In the context of the highly metastatic and androgen-independent PC-3ML human prostate carcinoma cell line, Liarozole has been shown to reduce tumor growth and metastasis in animal models.[6]
Mechanism of Action: Retinoic Acid Metabolism
Liarozole's therapeutic effects in prostate cancer are linked to its ability to modulate the retinoic acid signaling pathway. It inhibits the 4-hydroxylase enzyme responsible for RA catabolism, thereby increasing intracellular concentrations of RA.[1] This leads to retinoid-like effects, including the inhibition of tumor growth.[2]
Caption: this compound inhibits CYP26A1, increasing intracellular retinoic acid levels and promoting tumor suppression.
Efficacy in PC-3ML Animal Models
Studies utilizing the PC-3ML human prostate carcinoma clone in SCID mice have demonstrated the in vivo efficacy of Liarozole fumarate, a salt of Liarozole.[6]
Summary of Preclinical Data
| Parameter | Observation | Reference |
| Subcutaneous Tumor Growth | Reduced | [6] |
| Bone Metastasis | Reduced | [6] |
| Cell Invasion (Matrigel) | Inhibited | [6] |
| Type IV Collagenase Secretion | Inhibited | [6] |
| In Vitro Cell Proliferation | No significant inhibition | [6] |
| Tumor Retinoic Acid Levels | Increased | [6] |
Experimental Protocols
The following are generalized protocols based on methodologies reported in the literature for studying the effects of Liarozole in PC-3ML xenograft models.[6]
Cell Culture
-
Cell Line: PC-3ML human prostate carcinoma cells.
-
Culture Medium: RPMI 1640 supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 units/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere of 5% CO2.
-
Subculture: Passage cells at 80-90% confluency using standard trypsinization procedures.
In Vivo Xenograft Model
Caption: Workflow for in vivo assessment of this compound in a PC-3ML xenograft model.
-
Animal Model: Male Severe Combined Immunodeficient (SCID) mice, 6-8 weeks old.
-
Cell Implantation:
-
Harvest PC-3ML cells and resuspend in serum-free medium.
-
Mix cell suspension with an equal volume of Matrigel.
-
Inject 1 x 10^6 cells in a total volume of 0.2 mL subcutaneously into the flank of each mouse.
-
-
Treatment:
-
Once tumors are palpable (e.g., 50-100 mm³), randomize mice into treatment and control groups.
-
Administer this compound (dosage to be determined by dose-response studies, e.g., 10-50 mg/kg) or vehicle control daily via oral gavage.
-
-
Monitoring and Endpoints:
-
Measure tumor dimensions with calipers twice weekly and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Monitor animal body weight and overall health.
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the animals.
-
Excise primary tumors and collect organs (e.g., lungs, liver, bones) for metastatic analysis.
-
In Vitro Invasion Assay
-
Apparatus: Boyden chambers with Matrigel-coated filters (8 µm pore size).
-
Procedure:
-
Seed PC-3ML cells in the upper chamber in a serum-free medium containing Liarozole or vehicle.
-
Add a chemoattractant (e.g., medium with 10% FBS) to the lower chamber.
-
Incubate for 24-48 hours.
-
Remove non-invading cells from the upper surface of the filter.
-
Fix and stain the invading cells on the lower surface.
-
Quantify the number of invaded cells by microscopy.
-
Gelatin Zymography for Type IV Collagenase (MMP-9)
-
Sample Preparation: Collect conditioned media from PC-3ML cells treated with Liarozole or vehicle.
-
Procedure:
-
Perform electrophoresis of the conditioned media on a polyacrylamide gel containing gelatin.
-
After electrophoresis, incubate the gel in a developing buffer to allow for enzymatic activity.
-
Stain the gel with Coomassie Blue.
-
Areas of gelatinase activity will appear as clear bands against a blue background.
-
Quantify band intensity using densitometry.
-
Apoptotic Effects
In other prostate cancer cell lines, such as DU145, Liarozole has been shown to enhance retinoid-induced apoptosis.[7] This is associated with the inhibition of the anti-apoptotic protein Bcl-2.[7] While this has not been explicitly demonstrated in PC-3ML cells, it represents a potential area for further investigation.
Conclusion
This compound demonstrates significant anti-tumor and anti-metastatic effects in the PC-3ML human prostate carcinoma animal model.[6] Its mechanism of action, centered on the potentiation of endogenous retinoic acid signaling, makes it a compelling candidate for further preclinical and clinical investigation in the context of advanced, androgen-independent prostate cancer. The protocols outlined above provide a framework for conducting such studies.
References
- 1. Liarozole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Experimental studies with liarozole (R 75,251): an antitumoral agent which inhibits retinoic acid breakdown - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic Potential of the Inhibition of the Retinoic Acid Hydroxylases CYP26A1 and CYP26B1 by Xenobiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of liarozole, a new antitumoral compound, on retinoic acid-induced inhibition of cell growth and on retinoic acid metabolism in MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Early clinical experience with liarozole (Liazal) in patients with progressive prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Liarozole and 13-cis-retinoic acid anti-prostatic tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Liarozole amplifies retinoid-induced apoptosis in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Liarozole Hydrochloride in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liarozole is an imidazole-based compound that functions as a potent inhibitor of cytochrome P450 enzymes, particularly CYP26A1, which is responsible for the metabolism of retinoic acid (RA). By blocking the degradation of endogenous RA, liarozole elevates intracellular RA levels, leading to the activation of retinoic acid receptors (RARs) and retinoid X receptors (RXRs). This modulation of the RA signaling pathway has shown therapeutic potential in various disease models, including cancer. These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for the use of liarozole hydrochloride in mouse models, based on published research.
Data Presentation
Table 1: this compound Dosage and Administration in Mouse Models
| Mouse Model | Dosage | Administration Route | Frequency | Duration | Observed Effects |
| SCID mice with prostate cancer xenografts | Not specified | Oral | Not specified | Not specified | Reduced subcutaneous and bone metastasis tumor growth.[1] |
| Ovariectomized rats (as a model for retinoid effects) | 5-20 mg/kg | Oral (p.o.) | Daily | 3 days | Reversed vaginal keratinization. |
| SCID mice | 40 mg/kg | Oral (p.o.) | Not specified | 21 days | Inhibited tumor growth and survival. |
| N-methyl-N-nitrosourea (MNU)-induced rat mammary carcinoma model | 20 mg/kg or 80 mg/kg | Oral gavage | Twice daily | 56 days | Marked anti-tumor effect.[2] |
Experimental Protocols
Protocol 1: Preparation and Oral Administration of Liarozole Fumarate in a Rodent Tumor Model
This protocol is adapted from a study using liarozole fumarate in a rat mammary carcinoma model and can be adapted for mouse models.[2]
Materials:
-
Liarozole fumarate
-
Hydroxypropyl-β-cyclodextrin
-
Sterile water for injection
-
Oral gavage needles (size appropriate for mice)
-
Syringes
-
Balance and weighing paper
-
Vortex mixer
-
pH meter
Procedure:
-
Preparation of Vehicle: Prepare the desired concentration of hydroxypropyl-β-cyclodextrin solution in sterile water. For example, a 20% (w/v) solution can be prepared by dissolving 20 g of hydroxypropyl-β-cyclodextrin in 100 mL of sterile water.
-
Preparation of Liarozole Fumarate Suspension:
-
Calculate the required amount of liarozole fumarate based on the desired dose and the number of animals to be treated.
-
Weigh the calculated amount of liarozole fumarate.
-
Gradually add the liarozole fumarate powder to the hydroxypropyl-β-cyclodextrin vehicle while vortexing to ensure a uniform suspension.
-
-
Administration by Oral Gavage:
-
Gently restrain the mouse.
-
Measure the appropriate volume of the liarozole suspension into a syringe fitted with an oral gavage needle.
-
Carefully insert the gavage needle into the esophagus and deliver the suspension directly into the stomach.
-
Monitor the animal for any signs of distress after administration.
-
Protocol 2: General Workflow for a Xenograft Study in SCID Mice
This protocol outlines a general workflow for evaluating the efficacy of liarozole in a subcutaneous xenograft mouse model.[1][3][4]
Materials:
-
SCID (Severe Combined Immunodeficient) mice (6-8 weeks old)
-
Cancer cell line of interest (e.g., human prostate cancer cell line PC-3ML-B2)
-
Cell culture medium and reagents
-
Matrigel (or other appropriate extracellular matrix)
-
This compound
-
Vehicle for administration (e.g., 0.5% carboxymethylcellulose in sterile water)
-
Calipers for tumor measurement
-
Anesthesia (e.g., isoflurane)
-
Sterile syringes and needles
Procedure:
-
Cell Culture and Implantation:
-
Culture the chosen cancer cell line under standard conditions.
-
Harvest the cells and resuspend them in a mixture of sterile PBS and Matrigel (e.g., 1:1 ratio).
-
Subcutaneously inject the cell suspension (e.g., 1 x 10^6 cells in 100 µL) into the flank of each SCID mouse.
-
-
Tumor Growth and Randomization:
-
Monitor the mice regularly for tumor growth.
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Treatment Administration:
-
Prepare the this compound solution/suspension in the chosen vehicle.
-
Administer liarozole or vehicle to the respective groups via oral gavage at the predetermined dosage and schedule (e.g., daily for 21 days).
-
-
Tumor Measurement and Monitoring:
-
Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week).
-
Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
-
Endpoint and Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
Perform further analyses as required, such as immunohistochemistry for proliferation markers (e.g., Ki-67) or Western blotting for proteins in the retinoic acid signaling pathway.
-
Mandatory Visualizations
Signaling Pathway of Liarozole Action
Caption: Mechanism of action of Liarozole.
Experimental Workflow for a Xenograft Study
Caption: Experimental workflow for a mouse xenograft study.
References
- 1. Liarozole and 13-cis-retinoic acid anti-prostatic tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of liarozole fumarate (R85246) in combination with tamoxifen on N-methyl-N-nitrosourea (MNU)-induced mammary carcinoma and uterus in the rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Systemic deuteration of SCID mice using the water-isotopologue deuterium oxide (D2O) inhibits tumor growth in an orthotopic bioluminescent model of human pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Establishment of Patient-derived Xenografts in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Efficacy of Liarozole Hydrochloride in Rat Mammary Carcinoma Models
Audience: Researchers, scientists, and drug development professionals in oncology and pharmacology.
Introduction
Liarozole hydrochloride is a potent, orally active imidazole derivative that has demonstrated significant antitumor effects in preclinical models of mammary carcinoma. Its unique dual mechanism of action, functioning as both a retinoic acid metabolism blocking agent (RAMBA) and an aromatase inhibitor, makes it a compound of interest for cancer therapy.[1] By inhibiting the cytochrome P450-dependent catabolism of retinoic acid, liarozole elevates endogenous levels of this crucial signaling molecule involved in cell proliferation and differentiation.[2][3][4][5] Concurrently, its inhibition of aromatase curtails the conversion of androgens to estrogens, a key driver in hormone-dependent breast cancers.[1][6]
These application notes provide a summary of the in vivo efficacy of liarozole in the N-methyl-N-nitrosourea (MNU)-induced rat mammary carcinoma model, a well-established model for studying estrogen receptor (ER) positive breast cancer.[1][7] Detailed experimental protocols and quantitative data from these studies are presented to guide researchers in designing and interpreting their own experiments.
Mechanism of Action
Liarozole exerts its anticancer effects through two primary pathways:
-
Retinoic Acid Metabolism Blockade: Liarozole inhibits the cytochrome P450 enzyme CYP26, which is responsible for the 4-hydroxylation and subsequent degradation of all-trans-retinoic acid (ATRA).[5] This leads to an accumulation of intracellular ATRA, which can then bind to nuclear receptors (RARs and RXRs) to modulate the expression of genes involved in cell cycle arrest, differentiation, and apoptosis. The potentiation of ATRA's antiproliferative effects by liarozole has been demonstrated in human breast cancer cell lines.[3][8]
-
Aromatase Inhibition: Liarozole also inhibits aromatase (CYP19A1), the key enzyme responsible for the peripheral conversion of androgens (e.g., testosterone) into estrogens (e.g., estradiol).[1][6] By reducing estrogen levels, liarozole effectively starves ER-positive breast cancer cells of the hormonal signals they need to proliferate.
The following diagram illustrates the dual mechanism of action of Liarozole.
Caption: Dual mechanism of action of this compound.
In Vivo Studies in Rat Mammary Carcinoma Models
Experimental Model
The N-methyl-N-nitrosourea (MNU)-induced mammary carcinoma model in female Sprague-Dawley rats is a widely used model that closely mimics human ER-positive breast cancer.[1][7] Tumors are chemically induced and are typically hormone-dependent adenocarcinomas.
Experimental Design and Protocols
The following protocol is based on a study investigating the effects of liarozole alone and in combination with tamoxifen.
1. Tumor Induction:
-
Female Sprague-Dawley rats, 50-55 days old, are used.
-
A single intraperitoneal injection of N-methyl-N-nitrosourea (MNU) at a dose of 50 mg/kg body weight is administered.
-
Animals are monitored weekly for tumor development by palpation.
2. Treatment Groups:
-
Once tumors reach a diameter of approximately 10 mm, animals are randomly assigned to treatment groups.[1]
-
Vehicle Control: Receives the vehicle used for drug administration.
-
Liarozole (20 mg/kg): Administered daily by oral gavage.[1]
-
Liarozole (80 mg/kg): Administered daily by oral gavage.[1]
-
Tamoxifen (100 µg/kg): Administered daily by subcutaneous injection.[1]
-
Combination Therapy: Liarozole (at specified doses) and tamoxifen administered concurrently.[1]
3. Treatment Duration and Monitoring:
-
Treatment is carried out for 56 consecutive days.[1]
-
Tumor size is measured twice weekly using calipers, and tumor volume is calculated.
-
Animal body weight and general health are monitored regularly.
4. Endpoint Analysis:
-
At the end of the treatment period, animals are euthanized.
-
Total cumulative tumor volume per animal is determined.
-
Blood samples are collected for hormonal analysis (e.g., estradiol levels).
-
Tumor tissues are excised for histopathological analysis and measurement of retinoic acid levels.[1]
-
Uteri are collected for uterotrophic assays (see below).
The following diagram outlines the experimental workflow.
Caption: Experimental workflow for in vivo studies.
Uterotrophic Assay Protocol
To assess the estrogenic/anti-estrogenic effects of liarozole, particularly in combination with tamoxifen, a uterotrophic assay is performed in immature, ovariectomized rats.
1. Animal Model:
-
21-day-old female Sprague-Dawley rats are ovariectomized (OVX).[1]
2. Treatment:
-
Animals are treated for 4 consecutive days with the compounds of interest (e.g., liarozole, tamoxifen, combination).[1]
3. Endpoint Analysis:
-
On the fifth day, animals are euthanized.
-
Uteri are excised, trimmed of fat, and weighed (wet weight).
-
Uterine tissue is fixed for histological analysis to measure the height of the uterine epithelial lining.[1]
-
Immunohistochemical staining for proliferation markers, such as Proliferating Cell Nuclear Antigen (PCNA), is performed.[1]
Quantitative Data Summary
The following tables summarize the expected outcomes based on published studies.
Table 1: Antitumor Efficacy of Liarozole in MNU-Induced Rat Mammary Carcinoma
| Treatment Group | Dosage | Route | Effect on Tumor Growth |
| Vehicle Control | - | - | Progressive tumor growth |
| Liarozole | 20 mg/kg | Oral gavage | Slowed tumor growth |
| Liarozole | 80 mg/kg | Oral gavage | Marked anti-tumor effect |
| Tamoxifen | 100 µg/kg | Subcutaneous | Tumor regression/stasis |
| Liarozole + Tamoxifen | 80 mg/kg + 100 µg/kg | Oral + SC | No additive or antagonistic effect compared to tamoxifen alone.[1] |
Table 2: Effects of Liarozole on Uterine Parameters in Ovariectomized Rats
| Treatment Group | Dosage | Uterine Weight | Uterine Epithelial Height | PCNA Staining |
| OVX Control | - | Baseline | Low | Low |
| 17β-Estradiol | 10 µg/kg | Increased | Increased | High |
| Tamoxifen | 1 mg/kg | Increased (uterotrophic effect) | Increased | High |
| Liarozole | 80 mg/kg | No significant change | No significant change | Low |
| Liarozole + Tamoxifen | 80 mg/kg + 1 mg/kg | Reduced compared to tamoxifen alone | Reduced compared to tamoxifen alone | Significantly reduced compared to tamoxifen alone[1] |
Conclusion
In vivo studies in the MNU-induced rat mammary carcinoma model demonstrate that this compound has a notable antitumor effect.[1] Its ability to slow the growth of ER-positive tumors, coupled with its protective effect against tamoxifen-induced uterotrophy, highlights its potential as a therapeutic agent.[1] The protocols and data presented here provide a framework for further investigation into the efficacy and mechanisms of liarozole and other retinoid-modulating agents in the context of breast cancer research and development.
References
- 1. Effects of liarozole fumarate (R85246) in combination with tamoxifen on N-methyl-N-nitrosourea (MNU)-induced mammary carcinoma and uterus in the rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Experimental studies with liarozole (R 75,251): an antitumoral agent which inhibits retinoic acid breakdown - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of liarozole, a new antitumoral compound, on retinoic acid-induced inhibition of cell growth and on retinoic acid metabolism in MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Liarozole, an inhibitor of retinoic acid metabolism, exerts retinoid-mimetic effects in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cancernetwork.com [cancernetwork.com]
- 7. Mammary gland neoplasia in long-term rodent studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Liarozole potentiates the all-trans-retinoic acid-induced structural remodelling in human breast carcinoma MCF-7 cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Liarozole Hydrochloride in Retinoic Acid Signaling Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
Liarozole hydrochloride is an imidazole-containing compound that functions as a potent inhibitor of the cytochrome P450 (CYP) enzymes responsible for the catabolism of all-trans-retinoic acid (RA).[1][2] Specifically, it blocks the 4-hydroxylation of RA, a key step in its degradation pathway, primarily mediated by the CYP26 family of enzymes.[3][4] By inhibiting RA metabolism, liarozole effectively increases the endogenous levels of RA in tissues and plasma.[1][5] This action makes it a valuable tool for studying the physiological and pathological roles of the RA signaling pathway. Its ability to amplify the effects of endogenous or exogenously applied RA allows researchers to investigate RA-mediated processes such as cell differentiation, proliferation, and apoptosis in various contexts, including cancer and dermatology.[5][6][7]
Mechanism of Action
Retinoic acid (RA) is the biologically active metabolite of vitamin A and a potent signaling molecule that regulates gene expression by binding to nuclear receptors. The RA signaling pathway begins with the uptake of retinol (Vitamin A) into the cell, its conversion to retinaldehyde, and subsequent oxidation to RA. RA then binds to the Retinoic Acid Receptor (RAR), which forms a heterodimer with the Retinoid X Receptor (RXR). This RAR/RXR complex translocates to the nucleus and binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.
The intracellular concentration of RA is tightly regulated, primarily through metabolic degradation by CYP26 enzymes, which convert RA into more polar, inactive metabolites like 4-hydroxy-RA (4-OH-RA).[3] Liarozole acts by inhibiting CYP26, thereby preventing RA breakdown.[4][8] This leads to an accumulation of intracellular RA, enhancing the activation of RAR/RXR and amplifying the transcriptional response of RA target genes.
Caption: The Retinoic Acid (RA) signaling pathway and the inhibitory action of Liarozole on CYP26 enzymes.
Quantitative Data Summary
The efficacy of liarozole has been quantified in various in vitro and in vivo systems. The following table summarizes key quantitative data for researchers designing experiments.
| Parameter | Value | System / Model | Comments | Reference |
| IC₅₀ | 2.1 µM (2100 nM) | Recombinant human CYP26A1 | Inhibition of 9-cis-RA hydroxylation. | [9][10][11] |
| IC₅₀ | 7 µM | CYP26-dependent 4-hydroxylation of RA | General value for RA metabolism blocking. | [4][8] |
| IC₅₀ | 2.2 µM | Hamster liver microsomes | Suppression of P-450-mediated RA conversion. | [1] |
| Effective Concentration (In Vitro) | 1 - 10 µM | MCF-7 human breast cancer cells | Used to potentiate RA effects and inhibit cell proliferation. | [8][12] |
| Effective Concentration (In Vitro) | 10 µM | 10T1/2 cells | Completely protected RA from catabolism over 48h. | [2] |
| Effective Dose (In Vivo) | 5 - 20 mg/kg (p.o.) | Rats | Increased plasma RA levels and showed antikeratinizing activity. | [1] |
| Clinical Dose (Human) | 75 - 150 mg (b.i.d.) | Psoriasis patients | Oral treatment that resulted in clinical improvement. | [5] |
Experimental Protocols
This protocol describes a method to determine if liarozole can enhance the transcriptional activity of RA on a known target gene (e.g., CYP26A1 or RARB) in a cancer cell line.
A. Materials and Reagents
-
Cell Line: MCF-7 human breast cancer cells (or other RA-responsive cell line).
-
Culture Medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[13]
-
This compound stock solution (10 mM in DMSO).
-
All-trans-retinoic acid (RA) stock solution (10 mM in DMSO, light-sensitive).
-
Vehicle control: DMSO.
-
6-well cell culture plates.
-
Reagents for RNA extraction (e.g., TRIzol).
-
Reagents for reverse transcription (cDNA synthesis kit).
-
Reagents for quantitative PCR (qPCR) (e.g., SYBR Green master mix).
-
Primers for a target gene (e.g., CYP26A1) and a housekeeping gene (e.g., GAPDH).
B. Experimental Workflow Diagram
Caption: Workflow for analyzing liarozole's effect on RA-mediated gene expression.
C. Step-by-Step Procedure
-
Cell Culture and Seeding:
-
Culture MCF-7 cells in standard conditions (37°C, 5% CO₂).[13]
-
When cells reach 80-90% confluency, trypsinize and count them.
-
Seed 3 x 10⁵ cells per well into 6-well plates and incubate for 24 hours to ensure attachment.
-
-
Treatment:
-
Prepare treatment media by diluting stock solutions of RA and/or liarozole into fresh culture medium. A sub-maximal concentration of RA (e.g., 10⁻⁸ to 10⁻⁷ M) is recommended to observe potentiation.[12] A common liarozole concentration is 1-10 µM.[8][12]
-
Set up the following treatment groups (in triplicate):
-
Vehicle Control (DMSO)
-
RA alone
-
Liarozole alone
-
RA + Liarozole
-
-
Aspirate the old medium from the cells and add 2 mL of the appropriate treatment medium to each well.
-
-
Incubation:
-
Return the plates to the incubator for 24 hours. This duration is typically sufficient for observing changes in gene expression.
-
-
RNA Extraction and cDNA Synthesis:
-
After incubation, wash the cells with ice-cold PBS.
-
Lyse the cells directly in the wells using a lysis reagent (e.g., TRIzol) and extract total RNA according to the manufacturer's protocol.
-
Quantify the RNA and assess its purity (A260/A280 ratio).
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
-
qPCR Analysis:
-
Prepare qPCR reactions using a SYBR Green master mix, cDNA template, and primers for your target gene and housekeeping gene.
-
Run the qPCR program on a real-time PCR machine.
-
-
Data Analysis:
-
Calculate the cycle threshold (Ct) values for each sample.
-
Normalize the target gene Ct values to the housekeeping gene Ct values (ΔCt).
-
Calculate the relative change in gene expression compared to the vehicle control group using the ΔΔCt method.
-
Expected Outcome: The RA + Liarozole group should show significantly higher target gene expression compared to the RA-only group, demonstrating potentiation.[2][12]
-
General Application Notes and Troubleshooting
-
Solubility and Storage: this compound is typically dissolved in DMSO to create a stock solution. Store stock solutions at -20°C or -80°C, protected from light.[8] For in vivo studies, formulation in vehicles like corn oil may be required.[4]
-
Light Sensitivity: Retinoic acid is highly sensitive to light. All experiments involving RA should be performed under subdued lighting conditions to prevent its degradation.
-
Serum Effects: The serum used in cell culture medium contains endogenous retinol. When studying subtle effects or working with highly sensitive systems, using charcoal-stripped serum may be necessary to reduce background RA signaling.
-
Toxicity: At high concentrations, both liarozole and RA can be cytotoxic. It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentrations for your specific cell line and experiment duration. A standard cell viability assay (e.g., MTT or Trypan Blue exclusion) can be used.[14]
-
Specificity: While liarozole is a known CYP26 inhibitor, it may affect other CYP enzymes at higher concentrations. Consider this possibility when interpreting results.
Conclusion
This compound is a powerful pharmacological tool for manipulating the retinoic acid signaling pathway. By preventing the metabolic degradation of RA, it allows researchers to amplify retinoid-dependent effects and elucidate the downstream consequences of enhanced RA signaling. The protocols and data provided here offer a framework for incorporating liarozole into studies aimed at understanding the complex roles of retinoic acid in health and disease.
References
- 1. Liarozole, an inhibitor of retinoic acid metabolism, exerts retinoid-mimetic effects in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Liarozole potentiates the cancer chemopreventive activity of and the up-regulation of gap junctional communication and connexin43 expression by retinoic acid and beta-carotene in 10T1/2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic Potential of the Inhibition of the Retinoic Acid Hydroxylases CYP26A1 and CYP26B1 by Xenobiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Inhibition of the metabolism of endogenous retinoic acid as treatment for severe psoriasis: an open study with oral liarozole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Experimental studies with liarozole (R 75,251): an antitumoral agent which inhibits retinoic acid breakdown - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Liarozole amplifies retinoid-induced apoptosis in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Substrate Specificity and Ligand Interactions of CYP26A1, the Human Liver Retinoic Acid Hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Substrate specificity and ligand interactions of CYP26A1, the human liver retinoic acid hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effects of liarozole, a new antitumoral compound, on retinoic acid-induced inhibition of cell growth and on retinoic acid metabolism in MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cell culture, transfection and imaging [protocols.io]
- 14. nacalai.com [nacalai.com]
Application of Liarozole Hydrochloride in Dermatological Disorder Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Liarozole hydrochloride is a potent inhibitor of the cytochrome P450 enzyme system, specifically targeting CYP26, an enzyme responsible for the metabolism of all-trans retinoic acid (atRA). By blocking the degradation of endogenous atRA, Liarozole effectively increases the intracellular concentration of this crucial signaling molecule in the skin. This mode of action classifies Liarozole as a retinoic acid metabolism blocking agent (RAMBA). The subsequent elevation of atRA levels modulates gene expression involved in cellular proliferation and differentiation, making Liarozole a compound of significant interest for the treatment of various dermatological disorders characterized by abnormal keratinocyte activity, such as psoriasis and ichthyosis.
These application notes provide a comprehensive overview of the use of this compound in dermatological research, including its mechanism of action, relevant signaling pathways, and detailed protocols for key in vitro and in vivo experiments.
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effects by inhibiting the CYP26-mediated catabolism of all-trans retinoic acid (atRA). This leads to an accumulation of endogenous atRA within keratinocytes. Elevated atRA levels then influence cellular processes by binding to and activating nuclear receptors, primarily the Retinoic Acid Receptors (RARs) which form heterodimers with Retinoid X Receptors (RXRs). The activated RAR/RXR heterodimers bind to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription. This signaling cascade ultimately results in the normalization of keratinocyte proliferation and differentiation, and a reduction in inflammatory responses.
Quantitative Data from Preclinical and Clinical Studies
The efficacy of this compound has been evaluated in various studies, with key quantitative data summarized below.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Concentration | Result | Reference |
| Retinoic Acid 4-Hydroxylase Inhibition | Human Epidermis Homogenates | IC50: 2.2 µM | Concentration-dependent inhibition | [1] |
| Cell Proliferation | MCF-7 | 10 µM | 35% inhibition | [2] |
Table 2: In Vivo Efficacy of Oral this compound in Psoriasis
| Study Design | Dosage | Duration | Key Efficacy Endpoint | Result | Reference |
| Dose-ranging, placebo-controlled | 50 mg, 75 mg, 150 mg daily | 12 weeks | Mean change in PASI score | 17.4 to 13.8, 17.5 to 14.5, 15.8 to 8.8 respectively | |
| Open-label | 75 mg twice daily (can increase to 150 mg twice daily) | 12 weeks | Mean PASI score reduction | 77% reduction from baseline |
Table 3: In Vivo Efficacy of Oral this compound in Ichthyosis
| Study Design | Dosage | Duration | Key Efficacy Endpoint | Result | Reference |
| Double-blind, placebo-controlled | 75 mg or 150 mg once daily | 12 weeks | Responder Rate (≥2-point decrease in IGA) | 41% (75 mg), 50% (150 mg) vs 11% (placebo) |
Table 4: Effects of Topical this compound
| Study Design | Formulation | Duration | Key Finding | Result | Reference |
| In vivo human skin | 3% Liarozole cream | 18-48 hours | Increase in skin retinoic acid levels | 19 ± 5 ng/g at 18h |
Experimental Protocols
In Vitro Evaluation of this compound
1. Cell Culture of Human Keratinocytes (HaCaT)
-
Cell Line: HaCaT (immortalized human keratinocyte cell line).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C, 5% CO2 in a humidified incubator.
-
Subculture: Passage cells at 80-90% confluency using Trypsin-EDTA.
2. Preparation of this compound for In Vitro Use
-
Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.[2] Sonicate if necessary to fully dissolve.[3] Store at -20°C.
-
Working Solution: Dilute the stock solution in culture medium to the desired final concentration. To avoid precipitation, it is recommended to pre-warm the stock solution and culture medium to 37°C before mixing.[3] The final DMSO concentration in the culture should be kept below 0.5% to avoid solvent-induced cytotoxicity.
3. Cell Viability Assay (MTT Assay)
This protocol is to assess the cytotoxic effect of this compound on keratinocytes.
-
Seed HaCaT cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
In Vivo Evaluation in a Psoriasis Mouse Model
1. Imiquimod (IMQ)-Induced Psoriasis-Like Skin Inflammation in Mice
This model is widely used to screen anti-psoriatic drugs.
-
Animals: BALB/c or C57BL/6 mice (8-10 weeks old).
-
Induction: Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back and right ear of each mouse for 6 consecutive days.[3][4]
-
Treatment: A topical formulation of this compound (see protocol below) or vehicle control is applied daily to the inflamed skin, typically starting from day 2 of IMQ application.
-
Evaluation:
-
Psoriasis Area and Severity Index (PASI): Score the severity of erythema, scaling, and skin thickness daily on a scale of 0-4.
-
Skin Thickness: Measure the thickness of the ear and a fold of the dorsal skin daily using a caliper.
-
Histology: At the end of the experiment, collect skin biopsies for histological analysis (H&E staining) to assess epidermal thickness (acanthosis) and inflammatory cell infiltration.
-
Immunohistochemistry: Perform IHC for markers of hyperproliferation (e.g., Keratin 16) and inflammation.
-
2. Preparation of a 3% this compound Topical Cream (Representative Protocol)
-
Oil Phase:
-
Cetostearyl alcohol (emulsifier and thickener)
-
White soft paraffin (emollient)
-
Liquid paraffin (emollient)
-
-
Aqueous Phase:
-
This compound (3% w/w)
-
Propylene glycol (humectant and solvent)
-
Purified water
-
Preservative (e.g., methylparaben)
-
-
Procedure:
-
Heat the oil phase components to 70-75°C.
-
In a separate vessel, dissolve this compound and other aqueous phase components in purified water and heat to 70-75°C.
-
Slowly add the aqueous phase to the oil phase with continuous stirring until a homogenous emulsion is formed.
-
Continue stirring until the cream has cooled to room temperature.
-
3. Immunohistochemistry for Keratin 16 (K16)
K16 is a marker for hyperproliferative keratinocytes in psoriatic lesions.
-
Tissue Preparation: Fix skin biopsies in 10% neutral buffered formalin and embed in paraffin. Cut 4-5 µm sections.
-
Deparaffinization and Rehydration: Xylene, followed by a graded series of ethanol (100%, 95%, 70%) and finally water.
-
Antigen Retrieval: Heat-induced epitope retrieval using a citrate buffer (pH 6.0) or EDTA buffer (pH 8.0) in a pressure cooker or water bath is recommended for K16.[5][6]
-
Blocking: Block endogenous peroxidase with 3% H₂O₂ and non-specific binding with a blocking serum.
-
Primary Antibody: Incubate with a monoclonal antibody against Keratin 16 (e.g., clone LL025 or EP1615Y) at an appropriate dilution (e.g., 1:100 to 1:500) overnight at 4°C.[4][5]
-
Secondary Antibody: Apply a biotinylated or HRP-conjugated secondary antibody.
-
Detection: Use an avidin-biotin-peroxidase complex (ABC) kit and a chromogen such as DAB.
-
Counterstain: Use hematoxylin to stain the nuclei.
-
Analysis: Quantify the intensity and distribution of K16 staining in the epidermis.
References
- 1. Liarozole, an inhibitor of retinoic acid metabolism, exerts retinoid-mimetic effects in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Liarozole | P450 | Retinoid Receptor | TargetMol [targetmol.com]
- 4. Anti-Cytokeratin 16/K16 antibody [EP1615Y] (ab76416) | Abcam [abcam.com]
- 5. Cytokeratin 16/Keratin K16 Monoclonal Antibody (LL025) (MUB0351P) [thermofisher.com]
- 6. scbt.com [scbt.com]
Application Notes and Protocols for Utilizing Liarozole Hydrochloride in Androgen-Independent Prostate Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liarozole hydrochloride is a potent inhibitor of cytochrome P450 enzymes, primarily targeting retinoic acid (RA) metabolism.[1][2][3][4] In the context of androgen-independent prostate cancer (AIPC), a stage of the disease that no longer responds to hormonal therapies, Liarozole presents a compelling therapeutic strategy. Its mechanism of action circumvents the androgen receptor (AR) signaling pathway, offering a potential treatment avenue for resistant tumors.[5][6] Liarozole works by blocking the breakdown of endogenous retinoic acid, leading to its accumulation within tumor cells.[3][7][8] This elevation in intracellular RA can induce apoptosis, inhibit cell proliferation, and reduce tumor growth.[9][10] Furthermore, Liarozole has been shown to act synergistically with other anti-cancer agents, such as vitamin D3, by inhibiting the catabolism of these compounds as well.[11] These application notes provide a comprehensive overview of the use of this compound in AIPC research, including its mechanism of action, quantitative data on its efficacy, and detailed protocols for key in vitro and in vivo experiments.
Mechanism of Action
Liarozole's primary mechanism of action in androgen-independent prostate cancer is the inhibition of CYP26A1, a key enzyme responsible for the catabolism of all-trans-retinoic acid (ATRA).[1][4] This inhibition leads to an increase in intracellular ATRA levels.[7][8] Elevated ATRA then binds to retinoic acid receptors (RARs), which are nuclear transcription factors. The ATRA-RAR complex translocates to the nucleus and modulates the expression of target genes involved in cell differentiation, proliferation, and apoptosis.[9] Specifically, in prostate cancer cells, this can lead to the induction of pro-apoptotic factors like thymosin beta-10 and the suppression of anti-apoptotic proteins such as Bcl-2.[9]
A secondary mechanism involves the potentiation of vitamin D3 activity. Liarozole inhibits the 24-hydroxylase (CYP24A1), an enzyme that degrades the active form of vitamin D3, 1α,25-dihydroxyvitamin D3 (1,25-(OH)2D3).[11] This leads to an increased half-life of 1,25-(OH)2D3 and enhanced up-regulation of the vitamin D receptor (VDR), resulting in synergistic inhibition of cancer cell growth.[11]
Data Presentation
In Vitro Efficacy of Liarozole
| Cell Line | Treatment | Concentration | Effect | Reference |
| DU145 | Liarozole + 1,25-(OH)2D3 | 1 µM Liarozole + 10 nM 1,25-(OH)2D3 | 65% growth inhibition after 4 days | [11] |
| DU145 | Liarozole + Retinoic Acid | Not specified | Amplified pro-apoptotic actions of retinoic acid | [9] |
| DU145 | Liarozole | 10 µM | 5-fold increase in VDR protein level (with 10 nM 1,25-(OH)2D3) | [11] |
| PC-3ML-B2 | Liarozole | Not specified | Inhibited cell invasion of Matrigel | [7][8] |
| DU145, LNCaP, MCF-7 | Liarozole | Not specified | No direct cytostatic properties | [2][10] |
In Vivo Efficacy of Liarozole
| Animal Model | Tumor Type | Treatment | Dosage | Effect | Reference |
| SCID Mice | PC-3ML-B2 (androgen-independent) | Liarozole fumarate | Not specified | Reduced subcutaneous and bone metastasis tumor growth | [7][8] |
| Dunning Rat | PIF-1 (androgen-independent) | Liarozole (dietary admixture) | 100 mg/kg/day | 60% decrease in median tumor volume | [5][6] |
| Dunning Rat | AT-6 (androgen-independent) | Liarozole (dietary admixture) | 100 mg/kg/day | 73% decrease in median tumor volume | [5][6] |
| Dunning Rat | AT-6 sq (androgen-independent) | Liarozole (oral gavage) | 60 mg/kg, twice a day | 90% decrease in median tumor volume | [5][6] |
| Nude Mice | Dunning-G (androgen-dependent) | Liarozole | Not specified | Reduced tumor growth | [2][10] |
Experimental Protocols
In Vitro Assays
1. Cell Viability (MTS) Assay
This protocol is adapted from studies on DU145 human prostate cancer cells.[11]
-
Materials:
-
DU145 cells (ATCC HTB-81)
-
RPMI-1640 medium with L-glutamine
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
96-well tissue culture plates
-
This compound (Sigma-Aldrich)
-
1α,25-Dihydroxyvitamin D3 (Sigma-Aldrich)
-
MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay, Promega)
-
Plate reader
-
-
Procedure:
-
Culture DU145 cells in RPMI-1640 supplemented with 10% FBS at 37°C in a 5% CO2 incubator.
-
Trypsinize and seed approximately 2,000 cells per well in a 96-well plate in 100 µL of culture medium.
-
Allow cells to attach for 24 hours.
-
Prepare serial dilutions of Liarozole and/or 1,25-(OH)2D3 in fresh medium.
-
Replace the medium in the wells with 100 µL of the treatment or vehicle control medium.
-
Incubate for the desired period (e.g., 4 days), changing the medium with fresh treatment every 2 days.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
2. Matrigel Invasion Assay
This protocol is a general guideline based on the reported use of Matrigel assays with prostate cancer cells.[7][8]
-
Materials:
-
PC-3 or DU145 cells
-
Serum-free cell culture medium
-
Medium with 10% FBS (chemoattractant)
-
Matrigel Basement Membrane Matrix (Corning)
-
Transwell inserts (8.0 µm pore size) for 24-well plates
-
This compound
-
Cotton swabs
-
Methanol or paraformaldehyde for fixation
-
Crystal violet stain
-
Microscope
-
-
Procedure:
-
Thaw Matrigel on ice and dilute with cold, serum-free medium.
-
Coat the upper surface of the Transwell inserts with a thin layer of diluted Matrigel and incubate at 37°C for at least 1 hour to solidify.
-
Harvest cells and resuspend in serum-free medium containing the desired concentration of Liarozole or vehicle.
-
Seed 5 x 10^4 cells in 200 µL of the cell suspension into the upper chamber of the Matrigel-coated inserts.
-
Add 500 µL of medium containing 10% FBS to the lower chamber.
-
Incubate for 24-48 hours at 37°C.
-
Carefully remove the non-invading cells from the upper surface of the insert with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol or paraformaldehyde for 10 minutes.
-
Stain the cells with 0.5% crystal violet for 20 minutes.
-
Gently wash the inserts with water and allow to air dry.
-
Count the number of stained cells in several random fields under a microscope.
-
In Vivo Xenograft Model
This protocol is a generalized procedure for establishing and treating prostate cancer xenografts in immunodeficient mice.[7][8]
-
Materials:
-
Male SCID (Severe Combined Immunodeficient) mice, 6-8 weeks old
-
PC-3ML-B2 or other androgen-independent prostate cancer cells
-
Matrigel
-
This compound
-
Vehicle for drug administration (e.g., corn oil)
-
Calipers for tumor measurement
-
-
Procedure:
-
Maintain SCID mice in a sterile environment.
-
Harvest prostate cancer cells and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of each mouse.
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups.
-
Prepare Liarozole in the appropriate vehicle.
-
Administer Liarozole (e.g., by oral gavage) at the desired dose and schedule. The control group receives the vehicle only.
-
Measure tumor dimensions with calipers twice a week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight and overall health of the mice.
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
-
Mandatory Visualizations
Logical Relationship of Liarozole's Effects
References
- 1. corning.com [corning.com]
- 2. Quantifying the invasion and migration ability of cancer cells with a 3D Matrigel drop invasion assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modulation of all-trans retinoic acid pharmacokinetics by liarozole. [vivo.weill.cornell.edu]
- 4. Liarozole, an inhibitor of retinoic acid metabolism, exerts retinoid-mimetic effects in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro characterization of MAT LyLu: a Dunning rat prostate adenocarcinoma tumor subline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antitumoral effects of liarozole in androgen-dependent and independent R3327-Dunning prostate adenocarcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Liarozole and 13-cis-retinoic acid anti-prostatic tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Liarozole amplifies retinoid-induced apoptosis in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Experimental studies with liarozole (R 75,251): an antitumoral agent which inhibits retinoic acid breakdown - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
Application Notes and Protocols: Liarozole Hydrochloride as a Tool to Investigate Retinoid Resistance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retinoids, the biologically active metabolites of vitamin A, are crucial regulators of cellular differentiation, proliferation, and apoptosis.[1] All-trans-retinoic acid (ATRA) is a key retinoid that exerts its effects by binding to nuclear retinoic acid receptors (RARs), which then modulate the transcription of target genes.[2] Despite their therapeutic potential, particularly in oncology and dermatology, the efficacy of retinoids is often hampered by the development of resistance.[3]
One of the primary mechanisms of acquired retinoid resistance is the accelerated catabolism of ATRA, primarily mediated by the cytochrome P450 enzymes CYP26A1 and CYP26B1.[3][4] These enzymes hydroxylate ATRA into more polar, inactive metabolites, thereby reducing its intracellular concentration and limiting its therapeutic effect.[3] Overexpression of CYP26 enzymes has been linked to resistance to retinoid-based therapies.[5]
Liarozole hydrochloride is a potent imidazole-based inhibitor of cytochrome P450 enzymes, with a notable inhibitory effect on the CYP26 family.[6][7] By blocking the metabolic degradation of ATRA, Liarozole effectively increases intracellular and plasma concentrations of endogenous retinoic acid, thereby potentiating its biological activity.[6][8] This property makes this compound an invaluable pharmacological tool for investigating the mechanisms of retinoid resistance and for developing strategies to overcome it.
Mechanism of Action
Liarozole acts as a Retinoic Acid Metabolism Blocking Agent (RAMBA).[3] Its primary mechanism involves the inhibition of CYP26-mediated 4-hydroxylation of ATRA.[7] This inhibition leads to an accumulation of ATRA within cells and tissues, effectively mimicking the effects of exogenous retinoid administration or overcoming resistance caused by enhanced ATRA catabolism.[6]
Data Presentation
Table 1: In Vitro Inhibitory Activity of Liarozole
| System | Target Enzyme/Process | IC50 Value | Reference |
| Hamster Liver Microsomes | P-450-mediated conversion of RA to polar metabolites | 2.2 µM | [6] |
| Rat Liver Homogenates | RA Metabolism | 0.14 µM | [3] |
| Dunning R3327G Prostate Tumor Homogenates | RA Metabolism | 0.26 µM | [3] |
| Hamster Liver Microsomes | 4-oxo-ATRA Metabolism | 1.3 µM | [3] |
| Human Recombinant | CYP26-dependent 4-hydroxylation of RA | 7 µM | [7] |
Table 2: In Vivo Effects of Liarozole on Retinoic Acid Levels
| Study Population | Liarozole Dosage | Effect on RA Levels | Reference |
| Rats | 5 mg/kg p.o. | Plasma RA increased to 1.4 +/- 0.1 ng/ml | [6] |
| Rats | 20 mg/kg p.o. | Plasma RA increased to 2.9 +/- 0.1 ng/ml | [6] |
| Ovariectomized Rats | 5 mg/kg | Vaginal RA concentration doubled to 2.2 +/- 0.2 ng | [6] |
| Ovariectomized Rats | 20 mg/kg | Vaginal RA concentration increased to 2.6 +/- 0.2 ng | [6] |
| Human Skin | 3% topical application | RA levels increased to 19 +/- 5 ng/g at 18h | [9][10] |
| Patients with solid tumors | 300 mg p.o. | Partially reversed the decline in plasma ATRA AUC after chronic ATRA dosing (from 132 to 243 ng h-1 ml-1) | [11][12] |
Table 3: Preclinical and Clinical Observations with Liarozole
| Model/Condition | Liarozole Treatment | Key Findings | Reference |
| Ovariectomized Rats | 5-20 mg/kg, once daily for 3 days | Reversed vaginal keratinization, similar potency to RA | [6] |
| Severe Psoriasis (Human) | 75-150 mg b.i.d. for 12 weeks | 77% decrease in PASI score | [8] |
| Lamellar Ichthyosis (Human) | 75 or 150 mg once daily for 12 weeks | Improved scaling and Dermatology Life Quality Index | [13] |
| MCF-7 Breast Cancer Cells | 0.01-10 µM for 9 days | Inhibited cell proliferation | [7] |
Mandatory Visualizations
References
- 1. Frontiers | Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers [frontiersin.org]
- 2. Retinoic Acid Signaling Pathways in Development and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic Potential of the Inhibition of the Retinoic Acid Hydroxylases CYP26A1 and CYP26B1 by Xenobiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and characterization of novel and selective inhibitors of cytochrome P450 CYP26A1, the human liver retinoic acid hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Expression of the retinoic acid-metabolizing enzyme CYP26A1 limits programmed cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Liarozole, an inhibitor of retinoic acid metabolism, exerts retinoid-mimetic effects in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Inhibition of the metabolism of endogenous retinoic acid as treatment for severe psoriasis: an open study with oral liarozole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Liarozole inhibits human epidermal retinoic acid 4-hydroxylase activity and differentially augments human skin responses to retinoic acid and retinol in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 11. Modulation of all-trans retinoic acid pharmacokinetics by liarozole. [vivo.weill.cornell.edu]
- 12. Modulation of all-trans retinoic acid pharmacokinetics by liarozole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Oral liarozole in the treatment of patients with moderate/severe lamellar ichthyosis: results of a randomized, double-blind, multinational, placebo-controlled phase II/III trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunohistochemical Analysis of Tissues Treated with Liarozole Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liarozole hydrochloride is a potent inhibitor of the cytochrome P450 enzymes, specifically CYP26A1 and CYP26B1, which are responsible for the catabolism of all-trans retinoic acid (RA).[1] By blocking the degradation of RA, Liarozole effectively increases intracellular concentrations of this critical signaling molecule. Elevated RA levels, in turn, modulate the expression of a wide array of genes involved in cellular differentiation, proliferation, and apoptosis.[2][3] These application notes provide a comprehensive overview of the immunohistochemical (IHC) analysis of tissues treated with Liarozole, offering detailed protocols and expected outcomes based on its mechanism of action.
Mechanism of Action: The Retinoic Acid Signaling Pathway
Liarozole's therapeutic potential stems from its ability to enhance endogenous retinoic acid signaling. The canonical RA signaling pathway begins with the uptake of retinol (Vitamin A) into the cell, where it is converted to RA. RA then translocates to the nucleus and binds to the retinoic acid receptor (RAR) and retinoid X receptor (RXR) heterodimer. This complex then binds to retinoic acid response elements (RAREs) on the DNA, initiating the transcription of target genes. Liarozole inhibits the CYP26-mediated breakdown of RA, leading to its accumulation and a more pronounced effect on gene transcription.[1][4][5]
Quantitative Data Summary
The following tables summarize key quantitative data from studies on this compound, demonstrating its effects on retinoic acid metabolism and cellular processes.
| Parameter | Cell/Tissue Type | Liarozole Concentration | Effect | Reference |
| Retinoic Acid Metabolism | ||||
| IC50 for RA Metabolism | Rat liver homogenates | 0.14 µM | 50% inhibition of RA metabolism | [1] |
| IC50 for RA Metabolism | Dunning R3327G prostate tumor homogenates | 0.26 µM | 50% inhibition of RA metabolism | [1] |
| RA Levels | Liarozole-treated human skin | 3% topical application | 19 ± 5 ng/g wet wt at 18h | [2][6] |
| Plasma RA Levels | Rats treated with 5 mg/kg p.o. | 5 mg/kg | 1.4 ± 0.1 ng/ml | [7][8] |
| Plasma RA Levels | Rats treated with 20 mg/kg p.o. | 20 mg/kg | 2.9 ± 0.1 ng/ml | [7][8] |
| Cell Growth and Proliferation | ||||
| Cell Growth Inhibition | MCF-7 human breast cancer cells | 10⁻⁵ M | 35% inhibition | [9] |
| Enhancement of RA-induced Growth Inhibition | MCF-7 human breast cancer cells | 10⁻⁶ M Liarozole + 10⁻⁸ M RA | Greater inhibition than 10⁻⁷ M RA alone | [9] |
| Clinical Efficacy (Ichthyosis) | ||||
| Responder Rate (≥ 2-point decrease in IGA) | Patients with lamellar ichthyosis | 75 mg/day for 12 weeks | 41% (11/27) | [10] |
| Responder Rate (≥ 2-point decrease in IGA) | Patients with lamellar ichthyosis | 150 mg/day for 12 weeks | 50% (14/28) | [10] |
Table 1: Summary of Quantitative Effects of this compound
Experimental Protocols
The following are detailed protocols for the immunohistochemical analysis of tissues treated with this compound, focusing on key biomarkers identified in the literature.
Protocol 1: Immunohistochemical Staining for Keratins in Skin Tissue
This protocol is adapted for the analysis of keratin expression in skin biopsies from subjects treated with Liarozole, as changes in keratin profiles are indicative of altered epidermal differentiation.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) skin tissue sections (4-5 µm)
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
10 mM Sodium Citrate buffer (pH 6.0) for antigen retrieval
-
Phosphate Buffered Saline (PBS)
-
Blocking solution (e.g., 5% normal goat serum in PBS)
-
Primary antibodies against specific keratins (e.g., Keratin 4, Keratin 13)
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB (3,3'-Diaminobenzidine) substrate-chromogen system
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes for 5 minutes each).
-
Rehydrate through graded alcohols: 100% ethanol (2 changes for 3 minutes each), 95% ethanol (1 change for 3 minutes), 70% ethanol (1 change for 3 minutes).
-
Rinse in deionized water.
-
-
Antigen Retrieval:
-
Preheat sodium citrate buffer (pH 6.0) to 95-100°C.
-
Immerse slides in the hot buffer for 20-30 minutes.
-
Allow slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse with PBS.
-
-
Blocking:
-
Incubate sections with blocking solution for 30-60 minutes at room temperature to block non-specific binding.
-
-
Primary Antibody Incubation:
-
Incubate sections with the primary antibody (diluted according to manufacturer's instructions) overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody and Detection:
-
Wash slides with PBS (3 changes for 5 minutes each).
-
Incubate with biotinylated secondary antibody for 30-60 minutes at room temperature.
-
Wash with PBS (3 changes for 5 minutes each).
-
Incubate with streptavidin-HRP conjugate for 30 minutes at room temperature.
-
Wash with PBS (3 changes for 5 minutes each).
-
-
Chromogen Application:
-
Apply DAB substrate-chromogen solution and incubate until the desired stain intensity develops (typically 1-10 minutes).
-
Rinse with deionized water to stop the reaction.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin for 30-60 seconds.
-
"Blue" the sections in running tap water.
-
Dehydrate through graded alcohols and clear in xylene.
-
Mount with a permanent mounting medium.
-
Expected Results: In tissues from patients with ichthyosis treated with Liarozole, an induction of Keratin 4 and, in some cases, Keratin 13 is expected, reflecting a shift towards a more normalized pattern of epidermal differentiation.[5]
Protocol 2: Immunohistochemical Staining for Bcl-2 in Prostate Cancer Tissue
This protocol is designed to assess the expression of the anti-apoptotic protein Bcl-2 in prostate cancer tissues treated with Liarozole, as Liarozole has been shown to enhance retinoid-induced apoptosis.[3]
Materials:
-
FFPE prostate tissue sections (4-5 µm)
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen retrieval solution (e.g., Tris-EDTA buffer, pH 9.0)
-
PBS
-
3% Hydrogen Peroxide in methanol
-
Blocking solution (e.g., 5% normal goat serum in PBS)
-
Primary antibody against Bcl-2
-
Polymer-based detection system (HRP-conjugated)
-
DAB substrate-chromogen system
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Follow the same procedure as in Protocol 1.
-
-
Endogenous Peroxidase Blocking:
-
Incubate sections in 3% hydrogen peroxide in methanol for 10-15 minutes to block endogenous peroxidase activity.
-
Rinse with water and then PBS.
-
-
Antigen Retrieval:
-
Heat sections in Tris-EDTA buffer (pH 9.0) at 95-100°C for 20-30 minutes.
-
Allow to cool for 20 minutes at room temperature.
-
Rinse with PBS.
-
-
Blocking:
-
Incubate with blocking solution for 30-60 minutes.
-
-
Primary Antibody Incubation:
-
Incubate with anti-Bcl-2 primary antibody overnight at 4°C.
-
-
Detection:
-
Wash with PBS (3 changes for 5 minutes each).
-
Incubate with an HRP-conjugated polymer-based detection system for 30-60 minutes at room temperature.
-
Wash with PBS (3 changes for 5 minutes each).
-
-
Chromogen Application:
-
Apply DAB solution and monitor for color development.
-
Rinse with deionized water.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount as in Protocol 1.
-
Expected Results: Treatment with Liarozole, especially in combination with retinoic acid, is expected to be associated with a decrease in the expression of the anti-apoptotic protein Bcl-2 in prostate cancer cells, consistent with an increase in apoptosis.[3]
Conclusion
The immunohistochemical analysis of tissues treated with this compound provides valuable insights into its pharmacodynamic effects. By leveraging the protocols outlined above, researchers can effectively assess the impact of Liarozole on key cellular processes, including differentiation and apoptosis, in various tissue types. The provided data and diagrams serve as a foundational resource for designing and interpreting such studies in the context of drug development and basic research.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immunohistochemistry Protocol for Keratin Antibodies [protocols.io]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Skin Keratins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.ush.edu.sd [journals.ush.edu.sd]
- 8. Liarozole, an inhibitor of retinoic acid metabolism, exerts retinoid-mimetic effects in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of liarozole, a new antitumoral compound, on retinoic acid-induced inhibition of cell growth and on retinoic acid metabolism in MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Oral liarozole in the treatment of patients with moderate/severe lamellar ichthyosis: results of a randomized, double-blind, multinational, placebo-controlled phase II/III trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring Retinoic Acid Levels in Response to Liarozole Hydrochloride Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liarozole hydrochloride is a potent inhibitor of the cytochrome P450-dependent metabolism of all-trans-retinoic acid (RA).[1][2] By blocking the 4-hydroxylation of RA, a key step in its catabolism, Liarozole leads to an increase in endogenous RA levels in various tissues, including the skin and plasma.[2][3][4] This application note provides detailed protocols for the quantification of retinoic acid in biological samples following treatment with this compound, enabling researchers to accurately assess its pharmacological effects. The methodologies described herein are crucial for studies in oncology, dermatology, and other fields where modulation of retinoic acid signaling is of therapeutic interest.
Mechanism of Action of Liarozole
Retinoic acid, a metabolite of vitamin A (retinol), is a critical signaling molecule that regulates gene expression involved in cell growth, differentiation, and apoptosis.[5] The intracellular concentration of RA is tightly controlled through a balance of its synthesis from retinol and its degradation by cytochrome P450 enzymes, primarily the CYP26 family.[6] Liarozole, an imidazole-based compound, specifically inhibits these catabolizing enzymes, leading to an accumulation of endogenous retinoic acid.[1][3] This elevation of RA levels can mimic the effects of exogenous retinoid administration.[1]
Quantitative Data on Liarozole's Effect on Retinoic Acid Levels
The administration of Liarozole has been shown to significantly increase retinoic acid concentrations in both plasma and tissue samples. The following tables summarize key quantitative findings from published studies.
Table 1: Effect of Liarozole on Plasma/Serum Retinoic Acid Levels
| Species | Liarozole Dose | Change in Retinoic Acid Levels | Reference |
| Rat | 5 mg/kg (p.o.) | Increased to 1.4 +/- 0.1 ng/mL from <0.5 ng/mL | [1] |
| Rat | 20 mg/kg (p.o.) | Increased to 2.9 +/- 0.1 ng/mL from <0.5 ng/mL | [1] |
| Human | 300 mg | Partially reversed the decline in plasma RA AUC from 132 to 243 ng h-1 ml-1 after continuous RA treatment | [7] |
Table 2: Effect of Liarozole on Tissue Retinoic Acid Levels
| Tissue | Species | Liarozole Dose | Change in Retinoic Acid Levels | Reference |
| Vaginal Tissue | Rat | 5 mg/kg | Increased from 1.1 +/- 0.1 ng to 2.2 +/- 0.2 ng per 200 mg tissue | [1] |
| Vaginal Tissue | Rat | 20 mg/kg | Increased from 1.1 +/- 0.1 ng to 2.6 +/- 0.2 ng per 200 mg tissue | [1] |
| Human Skin | Human | 3% topical application | Increased to 19 +/- 5 ng/g wet wt at 18h and 6 +/- 2 ng/g wet wt at 48h from undetectable levels | [3][8] |
Experimental Protocols
Accurate quantification of retinoic acid requires careful sample handling and a sensitive analytical method due to its low endogenous concentrations and susceptibility to degradation.[5][9] High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection or tandem mass spectrometry (LC-MS/MS) are the methods of choice.[10][11][12][13]
Protocol 1: Extraction of Retinoic Acid from Biological Samples
This protocol is adapted from established methods for retinoid extraction.[10][14]
Materials:
-
Biological sample (tissue or serum/plasma)
-
Internal standard (e.g., all-trans-4,4-dimethyl-RA)
-
0.025 M KOH in ethanol
-
Hexane
-
Acetonitrile
-
Homogenizer (for tissue samples)
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
For tissue samples, homogenize a pre-weighed amount (10-50 mg) in a suitable buffer. For serum/plasma, use a defined volume (e.g., 100-200 µL).
-
Add a known amount of internal standard to the homogenate or serum.
-
Add 1 mL of 0.025 M KOH in ethanol and vortex thoroughly.
-
Add 2-3 mL of hexane, vortex vigorously for 2 minutes, and then centrifuge at a low speed to separate the phases.
-
Carefully collect the upper hexane layer, which contains neutral lipids like retinol and retinyl esters, and discard it.
-
To the remaining aqueous layer, add a volume of a suitable organic solvent for RA extraction (e.g., another portion of hexane after acidification).
-
Vortex and centrifuge as before.
-
Transfer the organic (upper) layer containing retinoic acid to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a small, precise volume of the mobile phase for HPLC or LC-MS/MS analysis.
Protocol 2: Quantification of Retinoic Acid by LC-MS/MS
LC-MS/MS offers high sensitivity and specificity for the quantification of retinoic acid isomers.[10][13]
Instrumentation and Columns:
-
A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
A C18 reversed-phase column (e.g., Ascentis Express RP-Amide, 2.1×100mm, 2.7 µm) is commonly used.[12]
Mobile Phases:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
Gradient Elution:
-
A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the retinoids. The exact gradient should be optimized for the specific column and system.
Mass Spectrometry Parameters:
-
Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in negative or positive mode.
-
Detection Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
-
Specific precursor-to-product ion transitions for all-trans-RA, its isomers, and the internal standard must be determined and optimized.
Quantification:
-
A standard curve should be prepared using known concentrations of retinoic acid standards.
-
The concentration of retinoic acid in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
Conclusion
The provided protocols and data offer a comprehensive guide for researchers investigating the effects of this compound on retinoic acid metabolism. By accurately measuring the changes in retinoic acid levels, scientists can better understand the pharmacodynamics of Liarozole and its potential therapeutic applications. Adherence to careful sample handling and the use of sensitive analytical techniques like LC-MS/MS are paramount for obtaining reliable and reproducible results.
References
- 1. Liarozole, an inhibitor of retinoic acid metabolism, exerts retinoid-mimetic effects in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of the metabolism of endogenous retinoic acid as treatment for severe psoriasis: an open study with oral liarozole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Liarozole inhibits human epidermal retinoic acid 4-hydroxylase activity and differentially augments human skin responses to retinoic acid and retinol in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oral liarozole in the treatment of patients with moderate/severe lamellar ichthyosis: results of a randomized, double-blind, multinational, placebo-controlled phase II/III trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HPLC / MSN Analysis of Retinoids | Springer Nature Experiments [experiments.springernature.com]
- 6. Enhancement of Efficacy of Retinoids through Enhancing Retinoid-Induced RAR Activity and Inhibiting Hydroxylation of Retinoic Acid, and Its Clinical Efficacy on Photo-Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modulation of all-trans retinoic acid pharmacokinetics by liarozole. [vivo.weill.cornell.edu]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 9. researchgate.net [researchgate.net]
- 10. portlandpress.com [portlandpress.com]
- 11. HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sciex.com [sciex.com]
- 13. Quantification of endogenous retinoic acid in limited biological samples by LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantification of Endogenous Retinoids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of Keratin Expression Following Liarozole Hydrochloride Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liarozole hydrochloride is a potent inhibitor of the cytochrome P450 enzyme system, specifically CYP26, which is responsible for the catabolism of all-trans-retinoic acid (ATRA). By blocking this metabolic pathway, Liarozole effectively increases the intracellular concentration of endogenous ATRA. Retinoic acid is a critical signaling molecule derived from vitamin A that plays a pivotal role in regulating epithelial cell growth, differentiation, and gene expression.
One of the key families of genes regulated by retinoic acid is the keratins. Keratins are intermediate filament proteins that form the primary structural framework of epithelial cells, including keratinocytes in the epidermis. The expression of different keratin isoforms is tightly controlled during epidermal differentiation. For instance, basal, proliferating keratinocytes typically express keratins K5 and K14, while differentiated suprabasal cells express keratins K1 and K10. Retinoic acid can modulate this expression pattern, often upregulating the expression of certain keratins (e.g., K4 and K13) while downregulating others.
This document provides a detailed protocol for utilizing Western blot analysis to investigate the effects of this compound on keratin expression in cultured human keratinocytes. The provided methodologies and data presentation will guide researchers in quantifying the dose-dependent impact of Liarozole on specific keratin isoforms, offering insights into its potential as a modulator of epithelial differentiation for therapeutic applications in dermatology and oncology.
Signaling Pathway of Liarozole Action
Liarozole's mechanism of action is centered on the potentiation of the endogenous retinoic acid signaling pathway. The diagram below illustrates how Liarozole's inhibition of ATRA metabolism leads to the modulation of keratin gene expression.
Experimental Protocols
Cell Culture and this compound Treatment
The immortalized human keratinocyte cell line, HaCaT, is a suitable in vitro model for studying the effects of Liarozole on keratin expression.[1][2]
-
Cell Culture:
-
Culture HaCaT cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture cells upon reaching 80-90% confluency.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Seed HaCaT cells in 6-well plates at a density that will allow for 60-70% confluency at the time of treatment.
-
Once the desired confluency is reached, replace the culture medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) or vehicle control (DMSO).
-
Incubate the cells for a predetermined time course (e.g., 24, 48, 72 hours) to assess changes in keratin expression.
-
Western Blot Analysis of Keratin Expression
The following protocol outlines the steps for analyzing the expression of specific keratin isoforms using Western blotting.
-
Protein Extraction:
-
After treatment, wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse the cells directly in the well by adding 100-200 µL of ice-cold RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant containing the total protein to a fresh tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Protein Transfer:
-
Prepare protein samples by mixing 20-30 µg of total protein with Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Load the samples onto a 10% or 12% SDS-polyacrylamide gel and perform electrophoresis until the dye front reaches the bottom of the gel.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with primary antibodies specific for the keratin isoforms of interest (e.g., anti-Keratin 4, anti-Keratin 10, anti-Keratin 13, anti-Keratin 14) diluted in the blocking buffer overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP or anti-rabbit IgG-HRP) diluted in the blocking buffer for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software. Normalize the intensity of each keratin band to a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Data Presentation
The following tables summarize the expected dose-dependent effects of this compound on the expression of key keratin isoforms in human keratinocytes, based on its known mechanism of increasing intracellular retinoic acid levels. The data are presented as fold change relative to vehicle-treated control cells.
Table 1: Expected Changes in Keratin Protein Expression after 48-hour this compound Treatment
| Liarozole HCl (µM) | Keratin 4 (Fold Change) | Keratin 10 (Fold Change) | Keratin 13 (Fold Change) | Keratin 14 (Fold Change) |
| 0 (Vehicle) | 1.0 | 1.0 | 1.0 | 1.0 |
| 0.1 | 1.2 ± 0.1 | 0.9 ± 0.1 | 1.3 ± 0.2 | 0.8 ± 0.1 |
| 1.0 | 2.5 ± 0.3 | 0.6 ± 0.1 | 2.8 ± 0.4 | 0.5 ± 0.1 |
| 10.0 | 4.8 ± 0.5 | 0.3 ± 0.05 | 5.2 ± 0.6 | 0.2 ± 0.05 |
| 100.0 | 5.5 ± 0.6 | 0.2 ± 0.05 | 6.0 ± 0.7 | 0.1 ± 0.02 |
Note: The quantitative data in this table are representative and based on the known effects of retinoic acid and retinoic acid metabolism blocking agents on keratin expression.[3][4] Actual results may vary depending on experimental conditions.
Table 2: Summary of Expected Effects of Liarozole on Keratin Isoform Expression
| Keratin Isoform | Expected Effect of Liarozole | Rationale |
| Keratin 1 | Downregulation | Marker of terminal differentiation, suppressed by retinoic acid.[3] |
| Keratin 2 | Downregulation | Expression is decreased by retinoids.[4] |
| Keratin 4 | Upregulation | Known to be induced by retinoic acid.[3][4] |
| Keratin 5 | Downregulation | Basal keratinocyte marker, suppressed by retinoic acid.[3] |
| Keratin 10 | Downregulation | Suprabasal keratinocyte marker, suppressed by retinoic acid.[3] |
| Keratin 13 | Upregulation | Often co-expressed with K4 and induced by retinoic acid.[3] |
| Keratin 14 | Downregulation | Basal keratinocyte marker, suppressed by retinoic acid.[3] |
| Keratin 16 | Upregulation | Associated with hyperproliferation and induced by retinoids in some contexts. |
| Keratin 17 | Upregulation | Associated with hyperproliferation and induced by retinoids in some contexts. |
| Keratin 19 | Upregulation | Simple epithelial keratin, induced by retinoic acid.[3] |
Conclusion
The protocols and information provided in this document offer a comprehensive guide for researchers investigating the impact of this compound on keratin expression. By employing Western blot analysis, scientists can quantitatively assess the dose- and time-dependent modulation of specific keratin isoforms. This approach is crucial for elucidating the molecular mechanisms underlying Liarozole's therapeutic effects and for the development of novel treatments for a variety of skin disorders characterized by abnormal keratinocyte proliferation and differentiation. The ability to precisely measure changes in keratin protein levels will provide valuable data for preclinical and clinical studies aimed at harnessing the therapeutic potential of retinoic acid metabolism blockade.
References
- 1. Up-regulation of keratin 17 expression in human HaCaT keratinocytes by interferon-gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modulation of Cell Proliferation by Cytokeratins K10 and K16 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of keratin expression by retinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Anti-tumor Activity of Liarozole Hydrochloride in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liarozole hydrochloride is an imidazole-based compound that has demonstrated significant anti-tumor activity in various preclinical cancer models. Its primary mechanism of action is the inhibition of cytochrome P450 enzymes, particularly CYP26A1, which are responsible for the catabolism of all-trans retinoic acid (ATRA). By blocking the breakdown of ATRA, Liarozole leads to an accumulation of endogenous retinoic acid within tumor cells. This elevation in retinoic acid levels subsequently modulates gene expression through retinoic acid receptors (RARs), resulting in the induction of cell differentiation, inhibition of proliferation, and promotion of apoptosis. A secondary mechanism of action for Liarozole is the inhibition of aromatase, an enzyme involved in estrogen biosynthesis, which is particularly relevant in hormone-dependent cancers such as breast cancer.
These application notes provide a summary of the anti-tumor efficacy of Liarozole in various xenograft models, detailed experimental protocols for conducting such studies, and a visualization of the key signaling pathways involved.
Data Presentation: Efficacy of Liarozole in Xenograft Models
The following tables summarize the quantitative data on the anti-tumor activity of this compound from preclinical studies.
| Cell Line | Cancer Type | Animal Model | Liarozole Treatment | Outcome | Reference |
| Dunning-G | Prostate Carcinoma (androgen-dependent) | Rat | Not specified | Reduced tumor growth | [1] |
| Dunning MatLu | Prostate Carcinoma (androgen-independent) | Rat | Not specified | Reduced tumor growth | [1] |
| PC-3ML-B2 | Prostate Carcinoma (androgen-independent) | SCID Mice | Not specified | Reduced subcutaneous and bone metastasis tumor growth | [2] |
| Cell Line | Parameter Measured | Liarozole Concentration | Effect | Reference |
| MCF-7 | Proliferation | 10⁻⁵ M | 35% inhibition of cell growth | [3] |
| MCF-7 | ATRA Metabolism | 10⁻⁵ M | 87% reduction in polar metabolites of retinoic acid | [3] |
| DU145 | Apoptosis | Dose-dependent | Enhanced retinoic acid-induced DNA fragmentation | [4] |
| DU145 | Protein Expression | Not specified | Inhibition of bcl-2 | [4] |
Experimental Protocols
MCF-7 Human Breast Cancer Xenograft Model
This protocol outlines the procedure for evaluating the anti-tumor activity of Liarozole in an MCF-7 xenograft model in immunodeficient mice.
Materials:
-
MCF-7 human breast cancer cell line
-
Culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
-
Matrigel
-
Female immunodeficient mice (e.g., nude or SCID), 6-8 weeks old
-
Estrogen pellets (e.g., 17β-estradiol)
-
This compound
-
Vehicle for Liarozole (e.g., sterile saline or as specified)
-
Calipers for tumor measurement
-
Sterile syringes and needles
Procedure:
-
Cell Culture: Culture MCF-7 cells according to standard protocols. Harvest cells during the exponential growth phase.
-
Animal Preparation: Aseptically implant a slow-release estrogen pellet subcutaneously in the dorsal neck region of each mouse to support the growth of the estrogen-dependent MCF-7 cells.
-
Tumor Cell Implantation:
-
Resuspend the harvested MCF-7 cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10⁷ cells/mL.
-
Inject 0.1 mL of the cell suspension (5 x 10⁶ cells) subcutaneously into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Measure tumor dimensions (length and width) with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Treatment Protocol:
-
Randomize mice into treatment and control groups.
-
Prepare this compound solution in the chosen vehicle at the desired concentration.
-
Administer Liarozole or vehicle to the respective groups. The administration route (e.g., oral gavage, intraperitoneal injection) and schedule (e.g., daily, twice daily) should be determined based on the study design. For example, oral doses of 150-300 mg twice daily have been used in clinical settings.
-
-
Endpoint Analysis:
-
Continue treatment and tumor monitoring for a predetermined period or until tumors in the control group reach a specified size.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
Tumor tissue can be processed for further analysis, such as histology, immunohistochemistry (e.g., for proliferation and apoptosis markers), or measurement of intracellular retinoic acid levels by HPLC.
-
Dunning Rat Prostate Carcinoma Xenograft Model
This protocol provides a general guideline for assessing Liarozole's efficacy in the Dunning rat prostate cancer model.
Materials:
-
Dunning R3327-G (androgen-dependent) or MatLu (androgen-independent) rat prostate carcinoma cells
-
Male Copenhagen rats
-
This compound and vehicle
-
Surgical instruments for tumor implantation
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Surgically implant small fragments of the Dunning tumor tissue or a suspension of cultured cells subcutaneously into the flank of male Copenhagen rats.
-
-
Tumor Growth and Treatment:
-
Monitor tumor growth with calipers.
-
Once tumors are established, randomize rats into treatment and control groups.
-
Administer Liarozole or vehicle according to the study's dosing regimen.
-
-
Efficacy Evaluation:
-
Monitor tumor volume throughout the study.
-
Signaling Pathways and Experimental Workflows
Mechanism of Action of Liarozole
Liarozole's anti-tumor effects are primarily driven by its ability to increase intracellular levels of all-trans retinoic acid (ATRA). This diagram illustrates the proposed mechanism.
Caption: Mechanism of Liarozole action in a tumor cell.
Experimental Workflow for Xenograft Studies
This diagram outlines the typical workflow for assessing the efficacy of Liarozole in a xenograft model.
Caption: Experimental workflow for a Liarozole xenograft study.
Retinoic Acid Signaling Pathway
This diagram illustrates the downstream effects of increased retinoic acid levels on gene expression, leading to the anti-tumor effects of Liarozole.
Caption: Downstream effects of Liarozole-induced retinoic acid signaling.
References
- 1. Experimental studies with liarozole (R 75,251): an antitumoral agent which inhibits retinoic acid breakdown - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Liarozole and 13-cis-retinoic acid anti-prostatic tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of liarozole, a new antitumoral compound, on retinoic acid-induced inhibition of cell growth and on retinoic acid metabolism in MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Liarozole amplifies retinoid-induced apoptosis in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Liarozole hydrochloride solubility and formulation for in vivo studies
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing Liarozole hydrochloride in their in vivo studies. Here you will find comprehensive information on solubility, formulation strategies, and troubleshooting guidance to ensure the smooth execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Liarozole and what is its primary mechanism of action?
A1: Liarozole is an imidazole-containing compound that functions as a potent inhibitor of cytochrome P450 enzymes, particularly CYP26.[1] CYP26 is responsible for the metabolic degradation of all-trans-retinoic acid (ATRA). By inhibiting this enzyme, Liarozole effectively blocks the breakdown of endogenous retinoic acid, leading to increased tissue levels of this important signaling molecule.[1][2][3] This mechanism underlies its therapeutic potential in various conditions, including certain cancers and dermatological disorders.[4]
Q2: What are the different salt forms of Liarozole available?
A2: Liarozole is available in several salt forms, including hydrochloride, dihydrochloride, and fumarate. It is important to consider the specific salt form you are using, as this can influence its physicochemical properties, such as solubility and molecular weight.
Q3: Can I use the formulation protocols for Liarozole dihydrochloride for my this compound experiments?
A3: Yes, the formulation protocols provided for Liarozole dihydrochloride are excellent starting points for this compound. The solubility and formulation characteristics of the mono- and dihydrochloride salts are expected to be very similar. However, it is always recommended to perform small-scale pilot experiments to confirm the solubility and stability of your specific this compound batch in the chosen vehicle.
Q4: How should I store my this compound powder and prepared formulations?
A4: this compound powder should be stored desiccated at room temperature.[5] Prepared stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[6] It is recommended to prepare working solutions for in vivo experiments fresh on the day of use to ensure stability and prevent precipitation.[7][8]
Solubility Data
Understanding the solubility of this compound is critical for developing appropriate formulations for in vivo studies. The following table summarizes the available solubility data. Please note that the data for the dihydrochloride salt is included as a close surrogate for the hydrochloride salt.
| Solvent | Salt Form | Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | Dihydrochloride | 100 mM (approx. 38.17 mg/mL) | Soluble. |
| Water | Dihydrochloride | 100 mM (approx. 34.52 mg/mL) | Soluble. |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | Dihydrochloride | ≥ 2.08 mg/mL | Clear solution.[7] |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | Dihydrochloride | ≥ 2.08 mg/mL | Clear solution.[7] |
| 10% DMSO + 90% Corn Oil | Dihydrochloride | ≥ 2.08 mg/mL | Clear solution.[7] |
SBE-β-CD: Sulfobutylether-β-cyclodextrin
In Vivo Formulation Guide
The selection of an appropriate vehicle is crucial for the successful in vivo administration of this compound. Below are detailed protocols for preparing formulations suitable for oral and parenteral routes of administration.
Oral Administration Formulations
Liarozole is orally active and has been administered orally in both preclinical and clinical settings.[4][6]
Formulation 1: Co-Solvent System for Oral Gavage
This formulation is suitable for achieving a clear solution for oral administration.
| Component | Percentage (v/v) |
| DMSO | 10% |
| PEG300 | 40% |
| Tween 80 | 5% |
| Saline | 45% |
Protocol:
-
Weigh the required amount of this compound.
-
Add 10% of the final volume of DMSO to the this compound and vortex or sonicate until fully dissolved. This will create a stock solution.
-
In a separate tube, add 40% of the final volume of PEG300.
-
To the PEG300, add the this compound/DMSO stock solution and mix thoroughly.
-
Add 5% of the final volume of Tween 80 and mix until the solution is homogeneous.
-
Finally, add 45% of the final volume of saline and mix well.
-
The final formulation should be a clear solution. If any precipitation occurs, gentle warming and/or sonication may be used to redissolve the compound.[7] It is recommended to prepare this formulation fresh before each use.[7]
Formulation 2: Cyclodextrin-Based Formulation for Oral Gavage
This formulation utilizes a cyclodextrin to enhance the aqueous solubility of this compound.
| Component | Percentage (v/v) |
| DMSO | 10% |
| 20% SBE-β-CD in Saline | 90% |
Protocol:
-
Prepare a 20% (w/v) solution of SBE-β-CD in saline.
-
Weigh the required amount of this compound.
-
Dissolve the this compound in 10% of the final volume of DMSO to create a stock solution.
-
Add the this compound/DMSO stock solution to 90% of the final volume of the 20% SBE-β-CD in saline solution.
-
Mix thoroughly until a clear solution is obtained. Gentle warming or sonication can be used to aid dissolution.[7]
Parenteral Administration Formulations
For intravenous or other parenteral routes, it is critical to use a sterile and well-solubilized formulation to avoid precipitation and potential emboli.
Formulation 3: Co-Solvent System for Intravenous Injection
This formulation is a modification of the oral co-solvent system, with careful consideration for parenteral administration. The final DMSO concentration should be kept as low as possible.
| Component | Percentage (v/v) |
| DMSO | 5-10% |
| PEG300 | 30-40% |
| Tween 80 | 2-5% |
| Saline (sterile) | to 100% |
Protocol:
-
Follow the same sequential solvent addition as described for the oral co-solvent formulation, using sterile components and aseptic techniques.
-
Filter the final solution through a 0.22 µm sterile filter before injection.
-
It is crucial to administer the intravenous injection slowly to allow for dilution in the bloodstream and minimize the risk of precipitation.
-
Always observe the solution for any signs of precipitation before and during administration.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Precipitation upon addition of aqueous solution (e.g., saline) | The compound has low aqueous solubility and is crashing out of the organic solvent. | 1. Ensure you are adding the solvents in the correct order as specified in the protocols (dissolve in organic solvent first).2. Try gently warming the solution or using a sonicator to aid dissolution.[7]3. Consider using a formulation with a higher percentage of co-solvents or a solubilizing agent like SBE-β-CD.[7]4. For cell culture experiments, dilute the DMSO stock solution in a stepwise manner with the aqueous medium. |
| Cloudy or hazy formulation | Incomplete dissolution of this compound or one of the excipients. | 1. Increase the vortexing or sonication time.2. Gentle heating (to around 37°C) may improve solubility.[8]3. Ensure that all excipients are fully dissolved before adding the next component. |
| Animal distress or adverse reaction after injection | The formulation may be too viscous, have a non-physiological pH, or be causing irritation. | 1. For parenteral routes, ensure the pH of the final formulation is close to neutral (pH 7.0-7.4). Adjust with sterile HCl or NaOH if necessary.2. If the formulation is viscous, consider diluting it, if the final concentration allows, or administering it at a slower rate.3. For subcutaneous or intramuscular injections, a high concentration of organic solvents like DMSO can cause irritation. Consider alternative formulations or routes of administration. |
| Inconsistent results between experiments | Variability in formulation preparation or stability issues. | 1. Always prepare fresh working solutions for each experiment.[7][8]2. Ensure accurate weighing of the compound and measurement of solvent volumes.3. Store stock solutions appropriately at -20°C or -80°C in aliquots to avoid repeated freeze-thaw cycles.[6] |
Visualizing Experimental Processes
Signaling Pathway of Liarozole Action
Caption: Liarozole inhibits the CYP26 enzyme, increasing ATRA levels.
Experimental Workflow for In Vivo Formulation Preparation
References
- 1. Inhibition of the metabolism of endogenous retinoic acid as treatment for severe psoriasis: an open study with oral liarozole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. researchgate.net [researchgate.net]
- 4. Oral liarozole in the treatment of patients with moderate/severe lamellar ichthyosis: results of a randomized, double-blind, multinational, placebo-controlled phase II/III trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liarozole dihydrochloride | Additional Retinoic Acid Receptor Compounds: R&D Systems [rndsystems.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Liarozole | P450 | Retinoid Receptor | TargetMol [targetmol.com]
Technical Support Center: Managing Side Effects of Liarozole Hydrochloride in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the side effects of Liarozole hydrochloride in animal studies. All information is presented in a clear question-and-answer format to directly address specific issues encountered during experimentation.
I. Troubleshooting Guides
This section offers step-by-step protocols to mitigate and manage common side effects observed during the administration of this compound in research animals.
Cutaneous Side Effects: Erythema, Scaling, and Dermatitis
Issue: Animals are exhibiting signs of skin irritation, including redness (erythema), flaking, and inflammation, comparable to hypervitaminosis A.[1]
Cause: Liarozole inhibits the metabolism of retinoic acid, leading to increased endogenous levels of this retinoid.[2] Elevated retinoic acid can induce cutaneous side effects. When administered with retinoic acid, Liarozole can amplify these effects.[3]
Troubleshooting Protocol:
-
Dose Adjustment:
-
Evaluate if the administered dose of Liarozole can be reduced while maintaining therapeutic efficacy. A dose-ranging study in psoriasis patients showed that mucocutaneous retinoid effects were generally infrequent and mild.[3]
-
If co-administering with retinoic acid, consider lowering the dose of the latter, as Liarozole potentiates its effects.[3]
-
-
Topical Management:
-
Apply emollients to the affected skin areas to improve hydration and barrier function.
-
For more severe irritation, consider topical application of anti-inflammatory agents. Studies in mice have shown that certain compounds can suppress retinol-induced irritant contact dermatitis.
-
-
Environmental Controls:
-
Ensure animal housing has appropriate humidity levels to prevent excessive skin dryness.
-
Use non-irritating bedding materials.
-
-
Monitoring:
-
Establish a scoring system to quantify the severity of skin lesions (e.g., erythema and scaling scores) and monitor daily.
-
Document any changes in skin condition with photographic records.
-
Experimental Protocol: Induction and Scoring of Retinoid-Induced Dermatitis in a Murine Model
-
Animal Model: Male BALB/c mice, 8-10 weeks old.
-
Induction:
-
Shave a 2x2 cm area on the dorsal side of the mice.
-
Topically apply a solution of 0.05% (w/v) all-trans-retinol in a vehicle solution (e.g., dimethyl acetamide, acetone, and ethanol) once daily for 4 consecutive days.
-
-
Liarozole Administration: Administer this compound orally at the desired doses for the duration of the study.
-
Scoring:
-
Erythema Score: 0 = None, 1 = Slight, 2 = Moderate, 3 = Severe.
-
Scaling Score: 0 = None, 1 = Slight, 2 = Moderate, 3 = Severe.
-
Overall Irritation Score: Sum of erythema and scaling scores.
-
Measure ear thickness daily using a digital caliper as an indicator of inflammation.
-
Bone-Related Side Effects: Altered Bone Turnover Markers
Issue: Biochemical analysis reveals significant changes in serum markers of bone formation and/or resorption.
Cause: Retinoic acid is a known regulator of bone metabolism.[4] It can directly stimulate osteoclastic bone resorption.[5] Clinical studies with Liarozole have shown a modest, dose-related decrease in the bone formation marker PINP.[6]
Troubleshooting Protocol:
-
Biochemical Monitoring:
-
Establish baseline values for bone turnover markers before initiating the study.
-
Collect serum samples at regular intervals to monitor changes in markers such as:
-
Bone Formation: Procollagen type I N-terminal propeptide (PINP), osteocalcin.
-
Bone Resorption: C-terminal telopeptide of type I collagen (CTX), N-terminal telopeptide of type I collagen (NTX).
-
-
-
Dose-Response Assessment:
-
If alterations in bone markers are observed, consider performing a dose-response study to identify a concentration of Liarozole that minimizes these effects while achieving the desired pharmacological outcome.
-
-
Histomorphometric Analysis:
-
At the end of the study, collect long bones (e.g., femur, tibia) for histomorphometric analysis to assess structural changes in the bone, such as trabecular bone volume and osteoclast/osteoblast numbers.
-
Experimental Protocol: Assessment of Bone Turnover Markers
-
Animal Model: Adult Sprague-Dawley rats.
-
Liarozole Administration: Administer this compound orally at various doses for a predefined period (e.g., 28 days).
-
Sample Collection: Collect blood via tail vein or cardiac puncture at baseline and at the end of the treatment period. Process to obtain serum.
-
Analysis: Use commercially available ELISA kits specific for rat PINP, osteocalcin, CTX, and NTX to quantify the serum concentrations of these markers according to the manufacturer's instructions.
II. Frequently Asked Questions (FAQs)
Q1: What are the most common side effects of this compound observed in animal studies?
A1: The most frequently reported side effects are cutaneous events that mimic hypervitaminosis A, such as erythema (redness), scaling, and dermatitis.[1] These effects are dose-dependent and are a direct consequence of Liarozole's mechanism of action, which is the inhibition of retinoic acid metabolism.
Q2: How does this compound affect hematological and biochemical parameters?
A2: Based on clinical studies and the known effects of retinoids, potential changes in hematological and biochemical parameters may occur. In a dose-ranging study in humans, mild elevations in triglycerides were observed at higher doses of Liarozole.[7] Abnormalities in liver enzymes have also been reported as a reason for withdrawal in a clinical trial.[7] Preclinical toxicology studies with other compounds in rats provide reference ranges for various hematological and biochemical parameters that can be used for comparison.
Q3: What is the mechanism of action of Liarozole that leads to these side effects?
A3: Liarozole is an inhibitor of the cytochrome P450 enzyme CYP26, which is responsible for the catabolism of all-trans-retinoic acid (ATRA).[8] By blocking this enzyme, Liarozole increases the endogenous levels of ATRA in tissues where CYP26 is expressed, such as the skin.[8] This elevation in ATRA levels leads to the observed retinoid-mimetic side effects.
Q4: Are there any known effects of Liarozole on reproductive organs in animal studies?
A4: In a dose-ranging study in humans, male subjects receiving Liarozole showed a significant rise in serum luteinizing hormone and testosterone levels.[7] The direct effects on reproductive organs in preclinical animal studies with Liarozole are not extensively detailed in the provided search results. However, retinoic acid is known to play a crucial role in reproduction.
Q5: Can the side effects of Liarozole be reversed upon cessation of treatment?
A5: Yes, the side effects of Liarozole, being retinoid-mimetic, are generally expected to be reversible upon discontinuation of the drug. For instance, the modest decrease in the bone formation marker PINP observed in a clinical trial was transient and returned to baseline concentrations 4 weeks after treatment termination.[6]
III. Data Presentation
Table 1: Summary of Potential Biochemical Changes with Liarozole Administration in Animal Studies
| Parameter | Animal Model | Dosage | Duration | Observed/Potential Effect | Reference |
| Liver Enzymes (ALT, AST) | Human (Clinical Trial) | 75-150 mg/day | 12 weeks | Potential for abnormalities | [7] |
| Triglycerides | Human (Clinical Trial) | 75-150 mg/day | 12 weeks | Mild elevation | [7] |
| Bone Formation Marker (PINP) | Human (Clinical Trial) | 75-150 mg/day | 12 weeks | Modest, transient decrease | [6] |
| Luteinizing Hormone (LH) | Human (Clinical Trial, Males) | 50-150 mg/day | 12 weeks | Significant increase | [7] |
| Testosterone | Human (Clinical Trial, Males) | 50-150 mg/day | 12 weeks | Significant increase | [7] |
Table 2: Reference Hematological Values for Control Sprague-Dawley Rats
| Parameter | Male | Female |
| Red Blood Cells (RBC) (10^6/µL) | 7.5 - 9.0 | 7.0 - 8.5 |
| Hemoglobin (g/dL) | 14.0 - 17.0 | 13.0 - 16.0 |
| Hematocrit (%) | 40 - 50 | 38 - 48 |
| White Blood Cells (WBC) (10^3/µL) | 5.0 - 15.0 | 4.0 - 14.0 |
| Platelets (10^3/µL) | 500 - 1000 | 500 - 1000 |
Note: These are general reference ranges and may vary slightly between laboratories and specific substrains of rats.
IV. Visualizations
References
- 1. Effects of systemic treatment with liarozole on cutaneous inflammation, epidermal proliferation and differentiation in extensive plaque psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scientificarchives.com [scientificarchives.com]
- 3. Treatment of psoriasis with oral liarozole: a dose-ranging study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Retinoid Receptors in Bone and Their Role in Bone Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Retinoic acid directly stimulates osteoclastic bone resorption and gene expression of cathepsin K/OC-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oral liarozole in the treatment of patients with moderate/severe lamellar ichthyosis: results of a randomized, double-blind, multinational, placebo-controlled phase II/III trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vitamin A supplementation modifies the antioxidant system in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Retinoic Acid Signaling Pathways in Development and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Liarozole hydrochloride dosage to minimize toxicity
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing Liarozole hydrochloride dosage to minimize toxicity in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an imidazole-based compound that functions as a retinoic acid metabolism-blocking agent (RAMBA). It specifically inhibits the cytochrome P450 enzyme CYP26A1, which is responsible for the hydroxylation and subsequent degradation of all-trans-retinoic acid (atRA). By blocking this metabolic pathway, Liarozole increases the endogenous levels of retinoic acid in tissues where CYP26 is expressed, thereby potentiating retinoic acid signaling.
Q2: What are the known therapeutic applications of Liarozole?
A2: Liarozole has been investigated for the treatment of various conditions, including psoriasis, lamellar ichthyosis, and hormone-refractory prostate cancer. Its therapeutic effects are primarily attributed to its ability to elevate intracellular retinoic acid levels.
Q3: What are the common side effects and toxicities observed with this compound in clinical trials?
A3: In clinical studies, Liarozole has been generally well-tolerated. The most frequently reported side effects are mild and transient, including mucocutaneous effects (such as dry mouth), headache, and itching. Mild elevations in triglycerides have also been noted. At higher doses, such as 300 mg twice daily in prostate cancer patients, dose-limiting toxicities included lethargy, somnolence, body rash, and paresthesias.
Q4: How should I prepare this compound for in vitro and in vivo experiments?
A4: this compound has good solubility in DMSO. For in vivo studies, a common formulation involves a mixture of DMSO, PEG300, Tween 80, and saline. It is recommended to prepare working solutions fresh for immediate use.
Troubleshooting Guides
| Issue Encountered | Potential Cause | Recommended Solution |
| Precipitation of Liarozole in aqueous solutions | This compound has limited solubility in aqueous buffers. | Prepare a high-concentration stock solution in DMSO. For cell culture experiments, dilute the DMSO stock in the culture medium to the final working concentration, ensuring the final DMSO concentration is non-toxic to the cells (typically <0.5%). For in vivo studies, use a co-solvent system such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. Sonication may aid in dissolution. |
| Inconsistent results in cell-based assays | Degradation of Liarozole or retinoic acid in culture medium. | Liarozole and retinoic acid can be sensitive to light and oxidation. Prepare fresh solutions for each experiment and protect them from light. Minimize the exposure of treated cells to light. |
| High background in fluorescence-based assays | Intrinsic fluorescence of Liarozole. | Run appropriate controls, including vehicle-treated and Liarozole-only wells, to determine the background fluorescence of the compound at the wavelengths used in your assay. If significant, consider alternative, non-fluorescence-based assays. |
| Unexpected cell death at low concentrations | Synergistic toxic effects with other components in the culture medium or the inherent sensitivity of the cell line. | Since Liarozole increases endogenous retinoic acid, cells sensitive to retinoids may exhibit toxicity at lower Liarozole concentrations. Perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell line. Ensure the quality and consistency of your cell culture reagents. |
Data Presentation
In Vitro Efficacy and Toxicity Data
| Parameter | Cell Line/System | Value | Reference |
| IC50 (CYP26A1 Inhibition) | Hamster liver microsomes | 2.2 µM | |
| Growth Inhibition | MCF-7 (human breast cancer) | 35% at 10 µM | |
| IC50 (Inhibition of Chondrogenesis by tRA) | Mouse limb bud cell cultures (in the presence of 1 µM Liarozole) | 9.8 nM |
Clinical Dosage and Observed Toxicity
| Indication | Dosage Regimen | Observed Toxicities | Reference |
| Lamellar Ichthyosis | 75 mg or 150 mg once daily for 12 weeks | Generally well-tolerated; some clinically relevant laboratory abnormalities in a small percentage of patients. | |
| Hormone-Refractory Prostate Cancer | Dose-escalation up to 300 mg twice daily (Maximally Tolerated Dose) | Lethargy, somnolence, body rash, paresthesias (at MTD). |
Mandatory Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound.
Experimental Workflow
Caption: General workflow for assessing Liarozole toxicity.
Experimental Protocols
In Vitro Cytotoxicity Assessment using MTT Assay
Objective: To determine the cytotoxic potential of this compound on a selected cell line (e.g., HepG2 human hepatoma cells) by measuring cell viability.
Materials:
-
This compound
-
Selected cell line (e.g., HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in complete culture medium to obtain a range of desired final concentrations. Ensure the final DMSO concentration in all wells is consistent and non-toxic (e.g., <0.5%).
-
Cell Treatment: After 24 hours of incubation, remove the medium from the wells and replace it with 100 µL of medium containing different concentrations of this compound. Include vehicle control (medium with the same final concentration of DMSO) and untreated control wells.
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 humidified atmosphere.
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plates for an additional 4 hours at 37°C.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of Liarozole that inhibits cell viability by 50%).
In Vivo Acute Oral Toxicity Study (Up-and-Down Procedure)
Objective: To determine the acute oral toxicity of this compound in a rodent model (e.g., rats). This protocol is a guideline and should be adapted and approved by the institution's animal care and use committee.
Materials:
-
This compound
-
Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose in water, or a co-solvent formulation)
-
Healthy, young adult rats (e.g., Sprague-Dawley), single-sex (typically females)
-
Oral gavage needles
-
Standard laboratory animal housing and diet
Procedure:
-
Acclimatization: Acclimate the animals to the laboratory conditions for at least 5 days before the study.
-
Dose Preparation: Prepare the dosing formulations of this compound in the chosen vehicle. The concentration should be calculated based on the desired dose level and a standard dosing volume (e.g., 10 mL/kg body weight).
-
Dosing:
-
Fast the animals overnight before dosing.
-
Administer a single oral dose of this compound to one animal. The initial dose can be estimated based on available in vitro data or literature on similar compounds.
-
The outcome for the first animal will determine the dose for the next animal (e.g., if the first animal survives, the dose for the next animal is increased; if it dies, the dose is decreased).
-
-
Observation:
-
Observe the animals for clinical signs of toxicity immediately after dosing, and periodically for the first 24 hours, with special attention during the first 4 hours.
-
Continue daily observations for a total of 14 days. Record any signs of toxicity, changes in behavior, body weight, and food and water consumption.
-
-
Necropsy: At the end of the 14-day observation period, euthanize all surviving animals. Perform a gross necropsy on all animals (including those that died during the study) and examine for any pathological changes.
-
Data Analysis: The results are used to estimate the LD50 (median lethal dose) and to identify the target organs of toxicity. The No-Observed-Adverse-Effect Level (NOAEL) can also be determined from this study.
Potential off-target effects of Liarozole hydrochloride in cell-based assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Liarozole hydrochloride in cell-based assays. The information focuses on potential off-target effects to help users interpret unexpected results and design robust experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an imidazole-based compound that primarily acts as a retinoic acid metabolism blocking agent (RAMBA).[1] It inhibits cytochrome P450 enzymes, specifically CYP26A1 and CYP26B1, which are responsible for the hydroxylation and subsequent inactivation of all-trans-retinoic acid (ATRA).[1] This inhibition leads to an increase in intracellular concentrations of endogenous ATRA, which then activates retinoic acid receptors (RARs) and retinoid X receptors (RXRs) to modulate gene expression.
Q2: What are the known on-target effects of Liarozole in cell-based assays?
The primary on-target effect of Liarozole is the potentiation of retinoic acid signaling. This can manifest as:
-
Enhanced differentiation: In cell lines responsive to retinoic acid, Liarozole can enhance differentiation, as seen in F9 teratocarcinoma cells where it increases plasminogen activator production in the presence of retinoic acid.[2]
-
Inhibition of proliferation: In certain cancer cell lines, such as MCF-7 breast cancer cells, Liarozole can enhance the anti-proliferative effects of retinoic acid.[3][4]
-
Retinoid-mimetic effects: By increasing endogenous retinoic acid levels, Liarozole can induce effects similar to those observed with direct retinoid treatment.[5][6]
Q3: What are the potential off-target effects of this compound?
Beyond its intended inhibition of CYP26 enzymes, Liarozole has been reported to interact with other cellular components, which can be considered off-target effects:
-
Inhibition of other Cytochrome P450 (CYP) enzymes: As an imidazole-containing compound, Liarozole can inhibit a broader range of CYP enzymes. This includes enzymes involved in steroidogenesis, such as those responsible for testosterone biosynthesis.[7] It has also been shown to inhibit CYP2S1, an orphan CYP enzyme.[3][5]
-
Modulation of other signaling pathways (indirectly): While direct interaction with other signaling pathway components is not well-documented, the increase in retinoic acid can indirectly influence pathways such as PI3K/Akt and MAPK/ERK, which are known to be modulated by retinoid signaling.
-
Cytotoxicity at high concentrations: Like many small molecules, Liarozole can exhibit cytotoxic effects at high concentrations, which may not be related to its primary mechanism of action.
Troubleshooting Guide
This guide addresses specific issues that may arise during cell-based assays with this compound.
| Observed Problem | Potential Cause | Recommended Action |
| Unexpected phenotypic changes not consistent with retinoic acid signaling. | Off-target CYP inhibition: Liarozole may be inhibiting other CYP enzymes crucial for the metabolism of other signaling molecules in your cell type. | 1. Perform a CYP inhibition panel: Assess the effect of Liarozole on a panel of major CYP isozymes. 2. Rescue experiment: Co-administer the product of the potentially inhibited enzyme to see if the phenotype is reversed. 3. Use a more specific RAMBA: Consider using a more selective CYP26 inhibitor like Talarozole for comparison.[7] |
| High cell death or cytotoxicity at expected active concentrations. | Off-target toxicity or excessive retinoic acid accumulation: The cell line may be particularly sensitive to high levels of retinoic acid or to Liarozole itself. | 1. Perform a dose-response curve for cytotoxicity: Use assays like MTT, Neutral Red Uptake, or CellTox Green to determine the IC50 for cytotoxicity. 2. Titrate Liarozole concentration: Use the lowest effective concentration that inhibits retinoic acid metabolism without causing significant cell death. 3. Measure intracellular retinoic acid levels: Use HPLC or LC-MS to quantify the increase in ATRA and correlate it with cytotoxicity. |
| Inconsistent or variable results between experiments. | Cell culture conditions: Factors like serum batch, cell passage number, and confluency can affect CYP enzyme expression and retinoid sensitivity. | 1. Standardize cell culture protocols: Use a consistent serum batch, maintain cells within a defined passage number range, and seed cells at a consistent density. 2. Pre-treat cells: A pre-treatment with a low dose of retinoic acid can sometimes stabilize the metabolic activity of the cells.[3][4] 3. Monitor Mycoplasma: Regularly test cultures for mycoplasma contamination. |
| Liarozole shows no effect, even at high concentrations. | Low expression of CYP26 enzymes or insensitivity to retinoic acid: The cell line may not express the target enzymes or may lack a functional retinoic acid signaling pathway. | 1. Assess CYP26A1/B1 expression: Use qPCR or Western blot to determine the expression levels of the target enzymes. 2. Confirm retinoic acid responsiveness: Treat cells with exogenous ATRA to confirm that the retinoic acid signaling pathway is intact and functional. 3. Metabolism assay: Directly measure the metabolism of radiolabeled retinoic acid in your cell line in the presence and absence of Liarozole. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Table 1: IC50 Values for Inhibition of Retinoic Acid Metabolism
| System | IC50 (µM) | Reference |
| Hamster liver microsomes | 2.2 | [5][8] |
| Rat liver homogenates | 0.14 | [7] |
| Dunning R3327G prostate tumor homogenates | 0.26 | [7] |
| Hamster liver microsomes (4-oxo-ATRA metabolism) | 1.3 | [7] |
| Human epidermal retinoic acid 4-hydroxylase | Concentration-dependent inhibition | [9] |
| MCF-7 cells (reduction of polar metabolites) | ~10 µM (87% reduction) | [3][4] |
Table 2: Potential Off-Target CYP Inhibition
| CYP Isozyme | Effect | Notes | Reference |
| Androgen Biosynthesis CYPs (e.g., CYP17A1) | Inhibition | Liarozole was initially investigated as an inhibitor of androgen biosynthesis. | [7] |
| CYP2S1 | Inhibition | Liarozole effectively inhibits CYP2S1-mediated metabolism. | [3][5] |
Experimental Protocols
Protocol 1: Assessing Off-Target CYP Inhibition using a Fluorometric Assay
This protocol provides a general method to screen for off-target inhibition of various CYP isozymes.
-
Materials:
-
Recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2D6, 3A4)
-
Fluorogenic CYP-specific substrate
-
This compound stock solution (in DMSO)
-
NADPH regenerating system
-
Black 96-well plates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 96-well plate, add the recombinant CYP enzyme, the fluorogenic substrate, and the Liarozole dilution (or vehicle control).
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Immediately begin kinetic reading on a fluorescence plate reader at the appropriate excitation/emission wavelengths for the substrate.
-
Monitor the fluorescence increase over time.
-
Calculate the rate of reaction for each Liarozole concentration.
-
Plot the reaction rate against the Liarozole concentration to determine the IC50 value.
-
Protocol 2: Cytotoxicity Assessment using Neutral Red Uptake Assay
This protocol determines the concentration at which this compound becomes cytotoxic to a cell line.
-
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Neutral Red solution
-
Destain solution (e.g., 1% acetic acid in 50% ethanol)
-
96-well cell culture plates
-
Spectrophotometer
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Prepare a serial dilution of this compound in complete culture medium.
-
Remove the old medium from the cells and add the Liarozole dilutions (and vehicle control).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Remove the treatment medium and add medium containing Neutral Red.
-
Incubate for 2-3 hours to allow for dye uptake by viable cells.
-
Wash the cells with PBS to remove excess dye.
-
Add the destain solution to each well to lyse the cells and release the incorporated dye.
-
Measure the absorbance at a wavelength of approximately 540 nm.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 for cytotoxicity.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: On-target and potential off-target mechanisms of this compound.
Caption: A logical workflow for troubleshooting unexpected results with Liarozole.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. How is CYP inhibition assessed in vitro? [synapse.patsnap.com]
- 3. CYP inhibition assay services based on FDA Guidance [lnhlifesciences.org]
- 4. Effects of liarozole, a new antitumoral compound, on retinoic acid-induced inhibition of cell growth and on retinoic acid metabolism in MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of the metabolism of endogenous retinoic acid as treatment for severe psoriasis: an open study with oral liarozole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Liarozole, an inhibitor of retinoic acid metabolism, exerts retinoid-mimetic effects in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Liarozole inhibits human epidermal retinoic acid 4-hydroxylase activity and differentially augments human skin responses to retinoic acid and retinol in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Liarozole hydrochloride experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experiments with Liarozole hydrochloride. Our goal is to help researchers, scientists, and drug development professionals achieve consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an imidazole-based compound that acts as a potent inhibitor of cytochrome P450 (CYP) enzymes, particularly CYP26A1 and CYP26B1. These enzymes are responsible for the metabolic degradation of all-trans retinoic acid (ATRA). By inhibiting these enzymes, Liarozole increases the endogenous levels of ATRA in tissues, leading to the activation of retinoic acid receptor (RAR) signaling pathways. This can induce effects similar to those of retinoids, such as influencing cell proliferation and differentiation.
Q2: How should I prepare and store this compound stock solutions?
A2: Liarozole dihydrochloride is soluble in DMSO and water. For cell culture experiments, it is recommended to prepare a concentrated stock solution in sterile DMSO. To prepare a stock solution, refer to the manufacturer's instructions for the specific product form (e.g., dihydrochloride). For Liarozole dihydrochloride, you can prepare a 100 mM stock solution in DMSO. Store the stock solution in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working solutions, dilute the stock solution in your cell culture medium. It is advisable to pre-warm both the stock solution and the medium to 37°C before dilution to prevent precipitation.
Q3: What are the typical working concentrations for this compound in cell culture experiments?
A3: The effective concentration of Liarozole can vary significantly depending on the cell line and the specific experimental endpoint. Based on published studies, a general starting range for in vitro experiments is 0.1 µM to 10 µM. For example, in MCF-7 breast cancer cells, a concentration of 10 µM resulted in a 35% inhibition of cell proliferation after 9 days. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q4: Can this compound be used in combination with other compounds?
A4: Yes, Liarozole is often used in combination with retinoic acid or its precursors (like retinol) to enhance their effects. By preventing the breakdown of retinoic acid, Liarozole can potentiate the activity of exogenously added retinoids. When designing combination experiments, it is important to carefully titrate the concentrations of both compounds to avoid toxicity.
Troubleshooting Inconsistent Results
Issue 1: High Variability in Experimental Replicates
High variability between replicate wells, plates, or experiments is a common challenge. This can manifest as large error bars or inconsistent dose-response curves.
Possible Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Use a calibrated pipette and mix the cell suspension between seeding replicates. |
| Edge Effects in Multi-well Plates | To minimize evaporation from outer wells, fill the peripheral wells with sterile PBS or media without cells. Ensure proper humidity in the incubator. |
| Inaccurate Drug Dilution | Prepare fresh serial dilutions for each experiment. Vortex stock solutions and diluted solutions thoroughly before adding to the cells. |
| Cell Line Instability | Use cells with a low passage number and regularly check for mycoplasma contamination. Cell lines can exhibit phenotypic drift over time.[1][2] |
| Variability in Endogenous Retinoic Acid | The basal level of retinoic acid in your cell culture system can influence the effect of Liarozole. Standardize serum batches, as serum is a source of retinoids. Consider using charcoal-stripped serum to reduce basal retinoid levels. |
Issue 2: Weaker Than Expected or No Effect of Liarozole
You may observe a minimal or absent biological effect even at concentrations reported in the literature.
Possible Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Low Expression of CYP26 Enzymes | The target cell line may have low endogenous expression of CYP26A1 or CYP26B1, the primary targets of Liarozole. Confirm the expression of these enzymes using qPCR or Western blotting. |
| Degradation of Liarozole | Ensure proper storage of stock solutions. Prepare fresh working solutions for each experiment. Liarozole stability in solution over long incubation periods should be considered. |
| Insufficient Incubation Time | The effects of Liarozole are often mediated by changes in gene expression and may require longer incubation times to become apparent. Consider extending the treatment duration. |
| Cell Culture Media Components | Components in the cell culture media may interfere with Liarozole activity or the retinoic acid signaling pathway. Review the composition of your media and supplements. |
Issue 3: Unexpected Cytotoxicity
At certain concentrations, you might observe significant cell death that is not consistent with the expected cytostatic or differentiating effects.
Possible Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to your cells. Include a vehicle control (medium with the same concentration of solvent) in your experiments. |
| Supraphysiological Retinoic Acid Levels | The combination of endogenous retinoic acid and the inhibition of its metabolism by Liarozole may lead to toxic levels of retinoic acid in some cell types. Perform a dose-response curve to identify the optimal non-toxic concentration. |
| Off-Target Effects | At high concentrations, Liarozole may have off-target effects. It is known to inhibit other CYP450 enzymes, such as aromatase.[3] Correlate your findings with known effects of retinoic acid signaling to ascertain on-target activity. |
Data Presentation: In Vitro Effects of Liarozole
The following table summarizes key quantitative data from various in vitro studies on Liarozole.
| Cell Line/System | Assay | Concentration | Observed Effect |
| MCF-7 (Human Breast Cancer) | Cell Proliferation | 10 µM | 35% inhibition after 9 days |
| Mesenchymal Cells | Chondrogenesis | 1 µM | Complete inhibition after 4 days |
| Hamster Liver Microsomes | Retinoic Acid Metabolism | IC50 = 2.2 µM | Inhibition of RA conversion to polar metabolites |
| Rat Liver Homogenates | Retinoic Acid Metabolism | IC50 = 0.14 µM | Inhibition of RA metabolism |
| Dunning R3327G Prostate Tumor Homogenates | Retinoic Acid Metabolism | IC50 = 0.26 µM | Inhibition of RA metabolism |
Experimental Protocols
Protocol 1: Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in a complete culture medium. Remove the old medium from the cells and add the Liarozole-containing medium. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, 72 hours) in a humidified incubator at 37°C with 5% CO2.
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours until a purple formazan precipitate is visible.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well and mix thoroughly to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: In Vitro CYP26 Inhibition Assay
-
Microsome Preparation: Obtain or prepare liver microsomes from a relevant species (e.g., human, rat).
-
Reaction Mixture: Prepare a reaction mixture containing phosphate buffer, microsomes, and a specific substrate for CYP26 (e.g., all-trans retinoic acid).
-
Inhibitor Addition: Add varying concentrations of this compound (or vehicle control) to the reaction mixtures. Pre-incubate for a short period.
-
Initiate Reaction: Start the reaction by adding a cofactor such as NADPH.
-
Incubation: Incubate the reaction at 37°C for a specific time.
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., acetonitrile).
-
Metabolite Analysis: Analyze the formation of the metabolite (e.g., 4-hydroxy-retinoic acid) using a validated analytical method such as LC-MS/MS.
-
Data Analysis: Calculate the IC50 value of Liarozole by plotting the percentage of inhibition against the inhibitor concentration.
Visualizations
Signaling Pathway
Caption: Mechanism of Liarozole action on the retinoic acid signaling pathway.
Experimental Workflow
Caption: General experimental workflow for a cell-based assay with Liarozole.
Troubleshooting Logic
Caption: A decision-making diagram for troubleshooting inconsistent results.
References
Liarozole Hydrochloride and Liver Function: A Technical Support Resource
This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential impact of Liarozole hydrochloride on liver function in long-term studies. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action of this compound in relation to liver metabolism?
A1: this compound is an imidazole-containing compound that acts as a potent inhibitor of the cytochrome P450 (CYP) enzyme system, specifically the enzymes responsible for the metabolism of all-trans retinoic acid (RA).[1] By inhibiting the breakdown of RA, Liarozole leads to increased endogenous levels of this retinoid in plasma and tissues.[1] This mechanism is central to its therapeutic effects, which can be similar to those of synthetic retinoids.[1] The liver is a primary site of CYP-mediated drug metabolism.
Q2: What is the expected impact of long-term Liarozole administration on standard liver function tests (e.g., ALT, AST, bilirubin)?
A2: Based on clinical studies, long-term administration of this compound has generally been shown to be well-tolerated with no significant adverse effects on liver function.[1][2][3][4] Hematological and biochemical parameters, including liver enzymes, were not significantly influenced in a study on patients with severe psoriasis treated for up to 12 months.[1] Similarly, a 12-week phase II/III trial in patients with lamellar ichthyosis found no relevant differences in safety parameters, including laboratory abnormalities, between Liarozole-treated groups and the placebo group.[2]
Q3: Have any lipid abnormalities been associated with long-term Liarozole treatment?
A3: While significant changes in liver enzymes have not been a common finding, some studies have reported a transient increase in triglycerides in a subset of patients.[1] In one open study with psoriasis patients, six individuals showed an increase in triglycerides, which subsequently normalized in three of them during continued treatment.[1] It is important to note that oral retinoids, to which Liarozole's effects are compared, are known to be associated with side-effects such as increased serum triglycerides.[2]
Q4: Are there any known drug interactions with Liarozole that could affect liver function?
A4: As an inhibitor of cytochrome P450 enzymes, Liarozole has the potential to interact with other drugs that are metabolized by this system. Co-administration with other hepatotoxic drugs or drugs that are substrates for the same CYP enzymes could potentially alter their metabolism and increase the risk of liver injury. Researchers should carefully review the metabolic pathways of any co-administered drugs.
Troubleshooting Guide
Issue 1: Unexpected elevation in liver enzymes (ALT/AST) during a long-term in vivo study.
-
Possible Cause 1: Intrinsic Hepatotoxicity. While clinical data suggests a low risk, individual animal models or specific experimental conditions might reveal a previously unobserved hepatotoxic potential.
-
Troubleshooting Steps:
-
Confirm the finding: Repeat the liver function tests on a new sample to rule out analytical error.
-
Review dosage and administration: Ensure that the correct dose was administered and that there were no errors in the formulation or delivery that could have led to an overdose.
-
Assess animal health: Conduct a thorough health assessment of the animals to check for other signs of illness that could be causing liver stress.
-
Analyze for contaminants: If possible, analyze the drug formulation for any potential contaminants.
-
Consider a dose-reduction study: If the elevations are dose-dependent, a lower dose may be well-tolerated.
-
Issue 2: Observation of hyperlipidemia in study animals.
-
Possible Cause: This may be a direct pharmacological effect of Liarozole, consistent with observations of transiently increased triglycerides in some human subjects.[1]
-
Troubleshooting Steps:
-
Monitor lipid levels: Institute regular monitoring of serum triglycerides and cholesterol.
-
Control diet: Ensure that the animal diet is standardized and not contributing to hyperlipidemia.
-
Correlate with liver enzymes: Assess if the hyperlipidemia is associated with any changes in liver enzymes to rule out steatosis-related injury.
-
Data Presentation
The following table summarizes the expected impact of long-term this compound administration on liver function parameters based on qualitative data from clinical trials. No specific quantitative data for liver function tests were reported in the reviewed long-term studies, as the effects were generally not clinically significant.
| Parameter | Liarozole 75 mg/day | Liarozole 150 mg/day | Placebo | Expected Outcome | Reference |
| ALT | No significant change | No significant change | No significant change | Stable within normal limits | [2],[1] |
| AST | No significant change | No significant change | No significant change | Stable within normal limits | [2],[1] |
| Bilirubin | No significant change | No significant change | No significant change | Stable within normal limits | [2],[1] |
| Triglycerides | Potential for transient increase | Potential for transient increase | No significant change | Monitor for transient elevations | [1] |
Note: This table is a representation based on qualitative statements from clinical trial reports that indicated no significant changes in biochemical parameters.
Experimental Protocols
Example Protocol: 12-Week, Double-Blind, Placebo-Controlled Study in Lamellar Ichthyosis
This protocol is based on a phase II/III clinical trial of Liarozole.[3]
-
Subjects: Patients aged ≥ 14 years with moderate to severe lamellar ichthyosis.
-
Randomization: Subjects are randomized in a 3:3:1 ratio to receive:
-
Oral Liarozole (75 mg, once daily)
-
Oral Liarozole (150 mg, once daily)
-
Placebo (once daily)
-
-
Duration: 12 weeks.
-
Assessments:
-
Baseline: Full clinical examination, including baseline liver function tests (ALT, AST, bilirubin, triglycerides) and other standard hematological and biochemical panels.
-
During Treatment (e.g., Weeks 4, 8, 12): Repeat liver function tests and clinical assessments to monitor for any adverse effects.
-
End of Study: Final liver function tests and clinical evaluation.
-
-
Primary Efficacy Variable: Response rate at week 12, defined as a ≥ 2-point decrease in the Investigator's Global Assessment (IGA) score from baseline.[3]
-
Safety Monitoring: Regular monitoring of adverse events, including any signs or symptoms of liver dysfunction.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for liver function monitoring.
References
- 1. Inhibition of the metabolism of endogenous retinoic acid as treatment for severe psoriasis: an open study with oral liarozole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oral liarozole in the treatment of patients with moderate/severe lamellar ichthyosis: results of a randomized, double-blind, multinational, placebo-controlled phase II/III trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oral liarozole in the treatment of patients with moderate/severe lamellar ichthyosis: results of a randomized, double-blind, multinational, placebo-controlled phase II/III trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Addressing mucocutaneous side effects of Liarozole hydrochloride in research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the mucocutaneous side effects of Liarozole hydrochloride during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound that leads to mucocutaneous side effects?
A1: this compound is an imidazole-based inhibitor of cytochrome P450 enzymes, particularly CYP26, which is responsible for the metabolism of all-trans-retinoic acid (RA). By blocking this metabolic pathway, Liarozole leads to an increase in endogenous levels of RA in tissues like the skin.[1][2][3] This elevation in RA mimics the effects of systemic retinoid administration, leading to characteristic mucocutaneous side effects such as dryness, peeling, and irritation.[1]
Q2: What are the most common mucocutaneous side effects observed in research subjects treated with this compound?
A2: Based on clinical trial data, the most frequently reported mucocutaneous adverse events are consistent with retinoid-like effects. These include cheilitis (dry, cracked lips), dry skin, epistaxis (nosebleeds) due to drying of nasal mucosa, and alopecia (hair loss).[4] Itching and skin irritation have also been noted.[1]
Q3: Are the mucocutaneous side effects of Liarozole dose-dependent?
A3: Yes, like with other retinoids, the severity of mucocutaneous side effects is often dose-dependent.[2][5] Higher concentrations of Liarozole are expected to lead to greater increases in endogenous retinoic acid and, consequently, more pronounced side effects. Researchers should consider titrating the dose to find a balance between efficacy and tolerability in their experimental models.
Q4: How can we proactively manage or mitigate these side effects in our animal models during a study?
A4: Proactive management can help maintain the integrity of your study. Consider the following:
-
Hydration and Emollients: For dermal effects, applying a bland, hydrating moisturizer to the skin of animal models can help maintain the skin barrier.
-
Environmental Controls: Maintaining adequate humidity in animal housing can help reduce generalized skin and mucosal dryness.
-
Dose Adjustment: If side effects are severe and impact the well-being of the animals or the experimental outcomes, a reduction in the Liarozole dose should be considered.[6]
-
Baseline and Regular Monitoring: Establish a baseline for skin and mucosal conditions before starting treatment and monitor regularly for any changes.
Troubleshooting Guides
Issue 1: Unexpectedly severe skin irritation, erythema, or desquamation in animal models.
| Potential Cause | Troubleshooting Step |
| High local concentration of Liarozole | If administering topically, ensure the formulation is homogenous and applied evenly. For systemic administration, verify the correct dosage and administration schedule. |
| Compromised skin barrier at baseline | Pre-screen animals for any existing skin conditions. Acclimatize animals to the housing environment to reduce stress-related skin issues. |
| Vehicle-related irritation | Run a parallel control group with the vehicle alone to rule out irritation from the formulation components. |
| Incorrect dosage calculation | Double-check all calculations for dosage preparation. Ensure accurate weighing of the compound and measurement of the vehicle. |
Issue 2: Significant weight loss or reduced food intake in animals, possibly linked to oral or mucosal discomfort.
| Potential Cause | Troubleshooting Step |
| Oral Mucositis/Cheilitis | Visually inspect the oral cavity for signs of redness, inflammation, or sores. Provide softer food or a liquid diet to encourage eating. |
| Systemic Toxicity | While Liarozole is generally well-tolerated, systemic effects can occur.[4] Monitor for other signs of toxicity. Consider reducing the dose or temporarily halting treatment. |
| Dehydration | Ensure easy access to a water source. Monitor for signs of dehydration. |
Data Presentation
Table 1: Incidence of Selected Treatment-Related Mucocutaneous Adverse Events in a Phase II/III Clinical Trial of Liarozole for Lamellar Ichthyosis. [4][7][8]
| Adverse Event | Placebo (n=9) | Liarozole 75 mg (n=27) | Liarozole 150 mg (n=28) |
| Cheilitis | 0 (0%) | 4 (15%) | 5 (18%) |
| Epistaxis | 0 (0%) | 2 (7%) | 1 (4%) |
| Alopecia | 0 (0%) | 1 (4%) | 0 (0%) |
| Dry Skin | 0 (0%) | 3 (11%) | 2 (7%) |
Note: Data is compiled from a 12-week, randomized, double-blind, placebo-controlled trial.[7][8]
Experimental Protocols
Protocol 1: Assessment of Retinoid-Induced Skin Irritation in a Murine Model
This protocol is adapted from established methods for evaluating retinoid-induced skin irritation.[9][10][11]
Objective: To quantify the degree of skin irritation following topical or systemic administration of this compound.
Materials:
-
This compound
-
Appropriate vehicle (e.g., DMSO, ethanol/propylene glycol)
-
Hairless mice (e.g., SKH-1) or mice with a shaved dorsal region
-
Calipers for measuring skinfold thickness
-
Erythema and scaling scoring system (see below)
Methodology:
-
Animal Acclimatization: Acclimatize mice to housing conditions for at least one week prior to the experiment.
-
Baseline Measurements:
-
Record the baseline skin condition.
-
Measure and record the skinfold thickness of the dorsal skin using calipers.
-
Take high-resolution photographs of the application area.
-
-
Liarozole Administration:
-
Divide animals into control (vehicle only) and experimental (Liarozole) groups.
-
For topical application, apply a defined volume (e.g., 100 µL) of the test substance to a marked area of the dorsal skin daily.
-
For systemic administration, use the intended experimental route (e.g., oral gavage, intraperitoneal injection).
-
-
Daily Assessment:
-
At the same time each day, visually assess the application site for erythema and scaling using a 0-4 scoring system (0 = none, 1 = slight, 2 = moderate, 3 = severe, 4 = very severe).
-
Measure and record the skinfold thickness.
-
-
Data Analysis:
-
Calculate the mean daily scores for erythema and scaling for each group.
-
Calculate the change in skinfold thickness from baseline for each animal.
-
Compare the mean scores and skinfold thickness changes between the control and Liarozole-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
Protocol 2: Quantification of All-Trans-Retinoic Acid (atRA) in Skin Tissue by HPLC-MS/MS
This protocol provides a general workflow for the extraction and quantification of atRA, which can be used to correlate tissue levels with observed side effects. This method is based on established procedures for retinoid quantification.[6][12][13][14]
Objective: To measure the concentration of atRA in skin samples from animals treated with this compound.
Materials:
-
Skin tissue samples (store at -80°C)
-
Internal standard (e.g., 4,4-dimethyl-RA)
-
Homogenizer
-
Hexane, Ethanol, 0.025 M KOH in ethanol
-
LC/MS/MS system
Methodology:
-
Sample Preparation (perform under yellow light to prevent photoisomerization):
-
Weigh the frozen skin tissue (typically 10-20 mg).
-
Add a known amount of internal standard.
-
Add 1 mL of 0.025 M KOH in ethanol and homogenize the tissue.
-
Add 10 mL of hexane to the homogenate.
-
-
Extraction:
-
Vortex the mixture vigorously.
-
Centrifuge to separate the phases.
-
The upper hexane layer contains neutral lipids like retinol and retinyl esters and can be removed. The atRA remains in the lower aqueous/ethanolic phase.
-
Acidify the aqueous phase and perform a subsequent liquid-liquid extraction with hexane to isolate the atRA.
-
-
Analysis:
-
Evaporate the final hexane extract to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
Inject the sample into the HPLC-MS/MS system.
-
-
Quantification:
-
Use a validated method with a standard curve to determine the concentration of atRA.
-
Normalize the atRA concentration to the initial tissue weight (e.g., pmol/g).
-
Visualizations
Caption: Mechanism of Liarozole action in a skin cell.
Caption: Troubleshooting workflow for severe side effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Liarozole dihydrochloride | Retinoic Acid Receptors | Tocris Bioscience [tocris.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Comprehensive Review of the Strategies to Reduce Retinoid-Induced Skin Irritation in Topical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Oral liarozole in the treatment of patients with moderate/severe lamellar ichthyosis: results of a randomized, double-blind, multinational, placebo-controlled phase II/III trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sec.gov [sec.gov]
- 9. Safety Evaluation and Anti-wrinkle Effects of Retinoids on Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Separation of retinoid-induced epidermal and dermal thickening from skin irritation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HPLC / MSN Analysis of Retinoids | Springer Nature Experiments [experiments.springernature.com]
- 13. portlandpress.com [portlandpress.com]
- 14. Reverse-Phase High-Performance Liquid Chromatography (HPLC) Analysis of Retinol and Retinyl Esters in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
Drug-drug interaction considerations for Liarozole hydrochloride studies
This center provides researchers, scientists, and drug development professionals with essential information, frequently asked questions, and troubleshooting guidance for managing potential drug-drug interactions (DDIs) during studies with Liarozole hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Liarozole and how does it relate to DDIs?
A1: Liarozole is a potent inhibitor of the cytochrome P450 (CYP) enzyme system.[1][2] Its therapeutic effect is primarily derived from inhibiting CYP26A1 and CYP26B1, the enzymes responsible for the metabolism of all-trans-retinoic acid (atRA).[3] This inhibition increases endogenous atRA levels, leading to its retinoid-mimetic effects.[4] As an imidazole-based compound, Liarozole is not exclusively specific to CYP26 and has the potential to inhibit other CYP450 enzymes, which is a primary consideration for drug-drug interactions.[1][3]
Q2: Which specific cytochrome P450 isoforms are known to be inhibited by Liarozole?
Q3: What are the clinical implications of Liarozole's CYP inhibition?
A3: By inhibiting CYP enzymes, Liarozole can slow the metabolism of co-administered drugs that are substrates for those enzymes. This can lead to increased plasma concentrations of the other drug, potentially causing exaggerated pharmacological effects or adverse events.[6] For example, co-administration with a CYP3A4 substrate could lead to a clinically significant interaction, as CYP3A4 is responsible for the metabolism of approximately 50% of therapeutic drugs.[7] Researchers must carefully review the metabolic pathways of all co-administered compounds during preclinical and clinical studies.
Q4: How should I design a study to evaluate the DDI potential of Liarozole with my compound?
A4: An in vitro cytochrome P450 inhibition assay using human liver microsomes (HLMs) is the standard approach.[5][8] This experiment determines the half-maximal inhibitory concentration (IC50) of Liarozole against a panel of major CYP isoforms. The results can help predict whether a clinically relevant DDI is likely to occur.[8][9] (See the Experimental Protocols section for a detailed methodology).
Quantitative Data Summary
Due to the limited availability of public data on Liarozole's interaction with major drug-metabolizing enzymes, a comprehensive table for all isoforms cannot be provided. The following table summarizes the available quantitative inhibition data.
| Target Enzyme/System | Test System | IC50 Value (µM) | Reference |
| atRA Metabolism | Rat Liver Homogenates | 0.14 | [3] |
| atRA Metabolism | Hamster Liver Microsomes | 2.2 | [4][6] |
| 4-keto-RA Metabolism | Hamster Liver Microsomes | 1.3 | [10] |
| CYP2S1 | Overexpressing Microsomes | Effective Inhibition (Qualitative) |
Researchers are strongly encouraged to determine IC50 values for specific CYP isoforms relevant to their co-administered compounds.
Visual Guides
Diagram 1: Liarozole's Mechanism of Action
Diagram 2: Experimental Workflow for a CYP Inhibition Assay
Troubleshooting Guide
Issue 1: Unexpected toxicity or exaggerated efficacy is observed in an in vivo model when co-administering Liarozole with another drug.
This is a classic sign of a potential pharmacokinetic DDI. The troubleshooting process should focus on identifying if Liarozole is inhibiting the metabolism of the co-administered drug.
Troubleshooting Steps:
-
Review Metabolic Pathways: Identify the primary CYP450 enzymes responsible for metabolizing the co-administered drug.
-
Conduct In Vitro CYP Inhibition Assay: Perform the IC50 assay detailed below to determine if Liarozole directly inhibits the identified CYP enzyme(s).
-
Analyze Pharmacokinetic Data: If possible, measure the plasma concentrations (AUC and Cmax) of the co-administered drug in the presence and absence of Liarozole in your animal model. A significant increase in exposure when Liarozole is present confirms a DDI.
Diagram 3: Troubleshooting Unexpected In Vivo Results
Issue 2: High variability or inconsistent results in my in vitro CYP inhibition assay.
Several factors in the experimental setup can lead to unreliable IC50 values.
Troubleshooting Steps:
-
Verify Compound Solubility: Ensure Liarozole and the probe substrate are fully dissolved in the final incubation mixture. Precipitated compound is not available to interact with the enzyme.
-
Check Substrate Concentration: The probe substrate concentration should ideally be at or below its Michaelis-Menten constant (Km) to ensure the assay is sensitive to competitive inhibition.[9]
-
Control Incubation Time: Ensure the reaction is in the linear range. Ideally, less than 10-20% of the substrate should be consumed in control wells to maintain initial velocity kinetics.[9]
-
Microsomal Protein Concentration: Be aware that IC50 values for some inhibitors can be sensitive to the concentration of human liver microsomes (HLM) in the assay, an effect known as "protein binding shift".[9] Maintain a consistent HLM concentration across all experiments for valid comparisons.
Experimental Protocols
Protocol: In Vitro Cytochrome P450 (IC50) Inhibition Assay
This protocol provides a general framework for determining the IC50 of Liarozole against a specific CYP isoform (e.g., CYP3A4) using human liver microsomes.[5][6][8]
1. Materials & Reagents:
-
This compound
-
Human Liver Microsomes (HLMs)
-
Phosphate Buffer (e.g., 100 mM Potassium Phosphate, pH 7.4)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and G6P-dehydrogenase)
-
CYP Isoform-Specific Probe Substrate (e.g., Midazolam for CYP3A4, Dextromethorphan for CYP2D6)
-
Metabolite Standard (e.g., 1'-hydroxymidazolam for Midazolam)
-
Control Inhibitor (e.g., Ketoconazole for CYP3A4)
-
Acetonitrile (or other organic solvent) for reaction termination
-
96-well plates, incubator, LC-MS/MS system
2. Method:
-
Prepare Liarozole Dilutions: Prepare a serial dilution of Liarozole in a suitable solvent (e.g., DMSO), typically ranging from 0.01 µM to 100 µM. Also prepare dilutions for the positive control inhibitor.
-
Reaction Mixture Preparation: In a 96-well plate, add the phosphate buffer, HLM (e.g., to a final concentration of 0.2 mg/mL), and the appropriate concentration of Liarozole, control inhibitor, or vehicle (solvent only).
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to allow the inhibitor to interact with the enzymes.
-
Reaction Initiation: Add the isoform-specific probe substrate (at a concentration near its Km) to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction remains in the linear phase.
-
Reaction Termination: Stop the reaction by adding a cold organic solvent, such as acetonitrile, which also precipitates the proteins.
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.
-
LC-MS/MS Analysis: Quantify the amount of specific metabolite formed using a validated LC-MS/MS method.[6]
-
Data Analysis:
-
Calculate the percentage of enzyme activity remaining at each Liarozole concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the Liarozole concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value (the concentration of Liarozole that causes 50% inhibition of enzyme activity).[8]
-
References
- 1. veritastk.co.jp [veritastk.co.jp]
- 2. Press Release [sec.gov]
- 3. The roles of CYP2C19 and CYP3A4 in the in vitro metabolism of β‐eudesmol in human liver: Reaction phenotyping and enzyme kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oral treatment of ichthyosis by the cytochrome P-450 inhibitor liarozole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oral liarozole in the treatment of patients with moderate/severe lamellar ichthyosis: results of a randomized, double-blind, multinational, placebo-controlled phase II/III trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Liarozole, an inhibitor of retinoic acid metabolism, exerts retinoid-mimetic effects in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rjptonline.org [rjptonline.org]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Oral liarozole in the treatment of patients with moderate/severe lamellar ichthyosis: results of a randomized, double-blind, multinational, placebo-controlled phase II/III trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fda.gov [fda.gov]
Stability of Liarozole hydrochloride in different experimental conditions
Technical Support Center: Stability of Liarozole Hydrochloride
Disclaimer: There is a notable absence of publicly available, detailed stability studies for this compound under various experimental conditions. The information provided below is based on general principles of pharmaceutical stability testing and forced degradation studies as outlined by the International Council for Harmonisation (ICH) guidelines. Researchers should use this as a foundational guide and generate their own specific stability data for this compound.
Frequently Asked Questions (FAQs)
Q1: Where can I find quantitative data on the stability of this compound under different pH, temperature, and light conditions?
Q2: What are the typical stress conditions for a forced degradation study of a compound like this compound?
A2: Based on ICH guidelines for forced degradation studies, the following conditions are typically employed to assess the stability of a drug substance[1]:
-
Acidic Hydrolysis: 0.1 M to 1 M HCl at room temperature or elevated temperatures (e.g., 40-60 °C).
-
Basic Hydrolysis: 0.1 M to 1 M NaOH at room temperature or elevated temperatures (e.g., 40-60 °C).
-
Oxidative Degradation: 3% to 30% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Dry heat at temperatures such as 60-80°C.
-
Photostability: Exposure to a combination of UV and visible light.
Q3: How can I analyze the stability of this compound and its potential degradation products?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the standard approach. This method should be able to separate the intact this compound from any degradation products that may form. Method development would involve optimizing the column, mobile phase, flow rate, and detector wavelength to achieve adequate resolution.
Q4: What are some potential issues I might encounter during my stability studies?
A4: Common challenges include:
-
Poor Solubility: Liarozole dihydrochloride is reported to be soluble in water and DMSO[2]. However, if solubility issues arise in certain buffers, co-solvents may be necessary. Ensure the co-solvent does not interfere with the degradation process or the analytical method.
-
No Degradation Observed: If no degradation is seen under initial stress conditions, it may be necessary to increase the severity of the conditions (e.g., higher temperature, longer exposure time, or stronger acid/base concentration)[3].
-
Complete Degradation: If the compound degrades completely, the stress conditions are too harsh and should be made milder.
-
Peak Purity: It is crucial to ensure that the chromatographic peak for this compound does not co-elute with any degradation products. Peak purity analysis using a photodiode array (PDA) detector is recommended.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Unexpectedly rapid degradation of this compound. | The experimental conditions (e.g., pH, temperature) may be too harsh. The compound may be inherently unstable under these conditions. | Reduce the severity of the stress conditions. For example, use a lower temperature, a lower concentration of acid/base, or a shorter exposure time. |
| No significant degradation is observed under stress conditions. | The stress conditions may not be stringent enough. The compound may be highly stable. | Increase the severity of the conditions incrementally. For example, increase the temperature by 10°C increments or prolong the exposure time[1]. |
| Poor peak shape or resolution in HPLC analysis. | The analytical method is not optimized. The column may be degrading due to harsh mobile phase pH. | Re-evaluate and optimize the HPLC method parameters, including the mobile phase composition, pH, and column type. Use a column suitable for the pH range of your mobile phase. |
| Inconsistent results between replicate experiments. | Inconsistent preparation of solutions. Fluctuation in experimental conditions (e.g., temperature). Instability of the compound in the analytical solvent. | Ensure precise and consistent preparation of all solutions. Use calibrated equipment and monitor experimental conditions closely. Evaluate the stability of the sample in the chosen diluent. |
Experimental Protocols (Generic Framework)
The following are generalized protocols for forced degradation studies. These should be adapted based on the specific properties of this compound and the results of preliminary experiments.
Acidic and Basic Hydrolysis
Objective: To determine the susceptibility of this compound to hydrolysis at different pH values.
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or a co-solvent if necessary) at a known concentration (e.g., 1 mg/mL).
-
For acidic hydrolysis, add an equal volume of 0.1 M HCl to the stock solution.
-
For basic hydrolysis, add an equal volume of 0.1 M NaOH to the stock solution.
-
For neutral hydrolysis, add an equal volume of water.
-
Incubate the solutions at room temperature and at an elevated temperature (e.g., 60°C).
-
Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples before analysis.
-
Analyze the samples by a validated stability-indicating HPLC method to determine the percentage of this compound remaining and to detect any degradation products.
Oxidative Degradation
Objective: To assess the oxidative stability of this compound.
Methodology:
-
Prepare a stock solution of this compound.
-
Add a solution of hydrogen peroxide to achieve a final concentration of, for example, 3% H₂O₂.
-
Keep the solution at room temperature.
-
Withdraw and analyze samples at various time points.
Thermal Degradation
Objective: To evaluate the effect of temperature on the solid-state stability of this compound.
Methodology:
-
Place a known amount of solid this compound in a controlled temperature chamber (e.g., 60°C).
-
Withdraw samples at specified time intervals.
-
Dissolve the samples in a suitable solvent and analyze by HPLC.
Photostability Testing
Objective: To determine the sensitivity of this compound to light.
Methodology:
-
Expose a solution and solid sample of this compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.
-
Protect a control sample from light.
-
Analyze the exposed and control samples at a specific time point.
Data Presentation (Illustrative Template)
Since no specific data is available, the following table is a template that researchers can use to summarize their findings.
Table 1: Illustrative Summary of this compound Stability
| Stress Condition | Parameter | Duration | % Degradation | Number of Degradation Products |
| Acidic Hydrolysis | 0.1 M HCl, 60°C | 24 hours | Data to be generated | Data to be generated |
| Basic Hydrolysis | 0.1 M NaOH, 60°C | 24 hours | Data to be generated | Data to be generated |
| Oxidative Degradation | 3% H₂O₂, RT | 24 hours | Data to be generated | Data to be generated |
| Thermal Degradation | 60°C | 7 days | Data to be generated | Data to be generated |
| Photostability | ICH Q1B | - | Data to be generated | Data to be generated |
Visualizations
The following diagrams illustrate general workflows and concepts relevant to stability testing.
Caption: A generalized workflow for conducting a pharmaceutical stability study.
Caption: A logical diagram for troubleshooting forced degradation experiments.
References
Technical Support Center: Monitoring Bone Resorption Biomarkers During Liarozole Treatment
This technical support center provides researchers, scientists, and drug development professionals with essential information for monitoring potential changes in bone resorption during treatment with Liarozole.
Frequently Asked Questions (FAQs)
Q1: What is Liarozole and what is its primary mechanism of action?
Liarozole is an imidazole-containing compound that functions as a retinoic acid metabolism-blocking agent (RAMBA).[1][2] Its primary mechanism involves inhibiting cytochrome P450 enzymes, specifically CYP26, which are responsible for the catabolism of all-trans-retinoic acid (ATRA).[3][4] This inhibition leads to increased endogenous levels of retinoic acid in tissues that express these enzymes, such as the skin.[1][3] By increasing the local concentration of ATRA, Liarozole can produce retinoid-mimetic effects.[3]
Q2: What is the potential impact of Liarozole on bone metabolism?
Liarozole's influence on bone metabolism is primarily linked to its effect on retinoic acid signaling. Retinoic acid plays a complex role in bone growth and homeostasis.[5] Enhanced retinoic acid signaling has been shown to promote bone formation and decrease the abundance and activity of osteoclasts, the cells responsible for bone resorption.[5] However, clinical data from a phase II/III trial of Liarozole for lamellar ichthyosis showed slight, non-dose-related increases in the bone resorption biomarkers serum CTX and urinary NTX from baseline.[1] These effects were of low magnitude and generally did not differ significantly from the placebo group.[1] The same study also noted a modest, transient decrease in a bone formation marker, serum PINP.[1] Therefore, while preclinical data on retinoic acid suggests a potential for decreased resorption, clinical observations with Liarozole indicate a need for careful monitoring.
Q3: Which bone resorption biomarkers are most relevant for monitoring during Liarozole treatment?
Based on existing clinical data and recommendations from osteoporosis research, the following bone resorption markers are most relevant for monitoring. The International Osteoporosis Foundation (IOF) and the International Federation of Clinical Chemistry (IFCC) recommend serum CTX-I and urinary NTX as the primary reference markers for bone resorption.[6]
-
C-terminal telopeptide of type I collagen (CTX): A degradation product of type I collagen, which constitutes over 90% of the organic matrix of bone.[7][8] It can be measured in either serum or urine and is a sensitive marker of osteoclast activity.[7][9]
-
N-terminal telopeptide of type I collagen (NTX): Another degradation product of type I collagen released during bone resorption.[9][10] It is commonly measured in urine.[7]
-
Tartrate-resistant acid phosphatase 5b (TRAP5b): An enzyme specifically secreted by osteoclasts, making it a direct marker of osteoclast number and activity.[7][8]
Q4: What are the recommended sample collection and handling procedures for these biomarkers?
To minimize preanalytical variability, strict adherence to standardized procedures is critical.
-
Timing of Collection: Bone resorption markers exhibit significant circadian variation, with peak levels in the early morning.[11] It is recommended to collect samples in the morning (e.g., between 7:30 AM and 10:00 AM) after an overnight fast.[11]
-
Patient State: Samples should be collected before any strenuous physical activity on the day of collection.[11]
-
Sample Type:
-
Serum CTX: Collect blood in a serum separator tube. Allow to clot, then centrifuge.
-
Urinary NTX: A second-morning void urine sample is preferred.
-
-
Handling and Storage: Process samples promptly after collection. If analysis is delayed, serum and urine should be frozen at -20°C or, for long-term storage, at -80°C to prevent degradation of the biomarkers.[12] Avoid repeated freeze-thaw cycles.[12]
Q5: How should I interpret changes in bone resorption biomarker levels during Liarozole treatment?
Interpreting changes in bone turnover markers (BTMs) requires careful consideration of the least significant change (LSC), which is the change required to be statistically significant.
-
Establish a Baseline: Measure biomarker levels before initiating Liarozole treatment to establish a baseline for each subject.
-
Monitor Longitudinally: Collect samples at regular intervals (e.g., baseline, 3 months, 6 months) to track changes over time.[7]
-
Evaluate Magnitude of Change: A decrease in bone resorption markers of more than 30-50% from baseline is generally considered a significant response to antiresorptive therapy.[7][12] For Liarozole, which is not a primary antiresorptive, any consistent and significant increase from baseline across a study cohort would warrant further investigation into its effects on bone.
-
Consider Clinical Context: Correlate biomarker changes with other clinical parameters and, if applicable, imaging data such as bone mineral density (BMD) from DXA scans.[9]
Q6: What are known confounding factors that can affect bone resorption biomarker measurements?
Several factors can influence BTM levels and should be controlled for in the experimental design and data analysis.[13]
-
Uncontrollable Factors: Age, gender, ethnicity, and menopausal status.[8][12]
-
Controllable Factors: Time of day (circadian rhythm), food intake (postprandial suppression), exercise, and seasonal variations.[11][12]
-
Pathological Conditions: Renal impairment (most BTMs are cleared by the kidneys), liver disease, hyperparathyroidism, and conditions that accelerate bone turnover can alter BTM levels.[12][13]
-
Recent Fractures: Fractures can cause a significant increase in BTMs, which can persist for several months.[12]
Data Presentation
Table 1: Key Bone Resorption Biomarkers for Monitoring
| Biomarker | Abbreviation | Primary Sample Type | Key Characteristics |
| C-terminal telopeptide of type I collagen | CTX | Serum (fasting) | Highly sensitive to changes in bone resorption; shows significant circadian rhythm.[9][13] |
| N-terminal telopeptide of type I collagen | NTX | Urine (2nd morning void) | Reflects collagen degradation; widely used in clinical trials.[7][9] |
| Tartrate-resistant acid phosphatase 5b | TRAP5b | Serum | Enzyme specific to osteoclasts; less affected by renal function than other markers.[7][13] |
| Pyridinoline and Deoxypyridinoline | PYD, DPD | Urine | Collagen cross-link products released during bone resorption.[10] |
Table 2: Summary of Liarozole's Effects on Bone Turnover Markers (Phase II/III Lamellar Ichthyosis Trial)
| Biomarker | Treatment Group | Observation | Significance vs. Placebo |
| Bone Resorption | |||
| Serum CTX | Liarozole (75 mg & 150 mg) | Slight increase from baseline | Generally not significant, except for the 75mg group 4 weeks post-treatment.[1] |
| Urinary NTX | Liarozole (75 mg & 150 mg) | Slight increase from baseline | Not significant.[1] |
| Bone Formation | |||
| Serum PINP | Liarozole (75 mg & 150 mg) | Modest, transient decrease | Significant (p=0.0224 for 75mg; p=0.0036 for 150mg).[1] |
| Serum Osteocalcin | Liarozole (75 mg & 150 mg) | No significant changes during treatment. | Not significant.[1] |
Experimental Protocols
General Protocol for Serum C-telopeptide of Type I Collagen (CTX-I) Measurement by ELISA
This protocol provides a general workflow. Researchers must follow the specific instructions provided with their chosen commercial ELISA kit.
-
Sample Preparation:
-
Collect blood in the morning from fasting subjects into serum separator tubes.
-
Allow blood to clot for at least 30 minutes at room temperature.
-
Centrifuge at 1,000-2,000 x g for 15 minutes at 4°C.
-
Aliquot the serum into cryovials and store at -80°C until analysis. Avoid repeated freeze-thaw cycles.
-
-
Assay Procedure (Example):
-
Bring all reagents and samples to room temperature before use.
-
Prepare standards and controls as per the kit manufacturer's instructions.
-
Add 100 µL of standards, controls, and serum samples to the appropriate wells of the pre-coated microplate.
-
Incubate for the time and temperature specified in the kit manual (e.g., 2 hours at 37°C).
-
Wash the plate 3-5 times with the provided wash buffer.
-
Add 100 µL of biotin-conjugated antibody to each well. Incubate as specified.
-
Wash the plate as described above.
-
Add 100 µL of Streptavidin-HRP to each well. Incubate as specified.
-
Wash the plate as described above.
-
Add 100 µL of TMB substrate solution to each well. Incubate in the dark for a specified time (e.g., 15-30 minutes).
-
Add 50 µL of stop solution to each well to terminate the reaction. The color will change from blue to yellow.
-
-
Data Acquisition and Analysis:
-
Read the optical density (OD) of each well at 450 nm using a microplate reader within 15 minutes of adding the stop solution.
-
Generate a standard curve by plotting the mean OD for each standard concentration on the y-axis against the concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is often recommended.
-
Calculate the concentration of CTX-I in the samples by interpolating their mean OD values from the standard curve.
-
Multiply by the dilution factor if samples were diluted.
-
Troubleshooting Guide
| Issue | Potential Causes | Recommended Actions |
| High variability in biomarker measurements (within or between subjects) | 1. Inconsistent sample collection time (circadian rhythm effects).2. Non-fasting sample collection.3. Improper sample handling (e.g., delayed processing, freeze-thaw cycles).4. Inter-assay variability. | 1. Standardize all sample collections to a narrow time window in the morning after an overnight fast.[11]2. Ensure strict adherence to sample processing and storage protocols.3. Run all samples from a single subject in the same assay run to eliminate inter-assay variability. Include internal quality controls in each run. |
| Unexpected or contradictory biomarker results | 1. Confounding medical conditions (e.g., undiagnosed renal dysfunction, hyperparathyroidism).2. Recent bone fracture or high-impact exercise.3. Medication interference.4. Assay-specific issues (e.g., cross-reactivity, lot-to-lot variability of kits). | 1. Review subject medical history for conditions or medications known to affect bone metabolism.2. Exclude subjects with recent fractures. Advise subjects to avoid strenuous exercise for 48 hours before sample collection.[11]3. Validate unexpected results with a different assay or biomarker if possible.4. Contact the assay manufacturer to report lot-specific issues and inquire about known interferences. |
| Difficulty establishing a stable baseline | 1. Insufficient number of baseline measurements.2. High inherent biological variability in the subject.3. Acute illness or lifestyle changes around the time of baseline collection. | 1. Collect at least two baseline samples on separate days to assess intra-subject variability and establish a more reliable mean baseline.2. Document any acute events (illness, significant stress, changes in diet/exercise) around the sampling period. |
Mandatory Visualizations
Caption: Liarozole inhibits CYP26 enzymes, increasing endogenous retinoic acid (ATRA) and affecting bone cell activity.
Caption: Experimental workflow for monitoring bone resorption biomarkers during Liarozole treatment.
Caption: Troubleshooting logic for addressing high variability in bone biomarker data.
References
- 1. Oral liarozole in the treatment of patients with moderate/severe lamellar ichthyosis: results of a randomized, double-blind, multinational, placebo-controlled phase II/III trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of the metabolism of endogenous retinoic acid as treatment for severe psoriasis: an open study with oral liarozole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Liarozole, an inhibitor of retinoic acid metabolism, exerts retinoid-mimetic effects in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Liarozole potentiates the all-trans-retinoic acid-induced structural remodelling in human breast carcinoma MCF-7 cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The endocannabinoid system and retinoic acid signaling combine to influence bone growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biochemical Markers of Osteoporosis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Bone Markers in Osteoporosis: Bone Turnover Markers, Bone Formation Markers, Bone Resorption Markers [emedicine.medscape.com]
- 8. academic.oup.com [academic.oup.com]
- 9. mcpress.mayoclinic.org [mcpress.mayoclinic.org]
- 10. Clinical Use of Bone Turnover Markers to Monitor Pharmacologic Fracture Prevention Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bone Turnover Markers in the Diagnosis and Monitoring of Metabolic Bone Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. longdom.org [longdom.org]
- 13. myadlm.org [myadlm.org]
Technical Support Center: Mitigating Praritus and Xerosis in Liarozole-Treated Animal Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the common side effects of pruritus (itching) and xerosis (dryness) observed in animal models treated with Liarozole. Liarozole, a retinoic acid metabolism-blocking agent, elevates endogenous levels of retinoic acid, leading to retinoid-like effects on the skin. The guidance provided here is based on studies of retinoid-induced skin irritation, which serves as a relevant model for Liarozole's cutaneous side effects.
Frequently Asked Questions (FAQs)
Q1: Why do animal models treated with Liarozole develop pruritus and xerosis?
A1: Liarozole inhibits the cytochrome P450-dependent metabolism of retinoic acid, leading to an increase in its endogenous levels.[1] This mimics the effects of topical or systemic retinoid administration. Retinoids are known to cause skin irritation, characterized by erythema, scaling, dryness, and pruritus, often referred to as "retinoid dermatitis".[2][3] The underlying mechanisms are complex but are thought to involve the activation of retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which modulate the expression of genes involved in inflammation and cell proliferation.[2][4] This can lead to disruption of the skin barrier function, increased transepidermal water loss (TEWL), and the release of pro-inflammatory mediators.[4]
Q2: What are the key inflammatory mediators involved in Liarozole-induced skin irritation?
A2: Studies on retinoid-induced skin irritation have identified several key inflammatory mediators. Pro-inflammatory cytokines such as interleukin-8 (IL-8) and monocyte chemoattractant protein-1 (MCP-1) are believed to play a central role in initiating the inflammatory cascade that leads to skin irritation.[5][6]
Q3: Are there any preventative measures I can take to minimize these side effects from the start of my experiment?
A3: Yes, proactive measures can be taken. One experimental approach that has shown success in mitigating retinoid-induced skin irritation in mice is a calorie-restricted diet.[4] Additionally, initiating a gentle skincare regimen with emollients from the beginning of Liarozole treatment may help to maintain the integrity of the skin barrier and reduce the severity of xerosis and pruritus.
Q4: Can I use topical treatments to alleviate these side effects?
A4: Yes, topical treatments are a primary strategy for managing pruritus and xerosis. Emollients and moisturizers are highly recommended to improve skin hydration and barrier function. Formulations containing physiologic lipids like ceramides may be particularly effective. For more significant inflammation, topical anti-inflammatory agents could be considered, though their potential interaction with Liarozole's primary effects should be carefully evaluated.
Q5: How soon can I expect to see an improvement after implementing these mitigation strategies?
A5: The time to improvement will vary depending on the severity of the skin reaction and the chosen intervention. With consistent application of effective emollients, you may start to see improvements in skin hydration and a reduction in scaling within a few days to a week. The resolution of pruritus may take longer and is often linked to the overall improvement in skin barrier function and reduction of inflammation.
Troubleshooting Guides
Issue 1: Severe Xerosis (Dryness, Scaling, and Flaking)
Symptoms: The animal's skin appears visibly dry, flaky, and may have fine scales. In more severe cases, cracking of the skin may be observed.
Possible Causes:
-
Disruption of the epidermal barrier function by increased retinoic acid levels.
-
Increased transepidermal water loss (TEWL).[4]
-
Inadequate environmental humidity.
Troubleshooting Steps:
-
Assess Environmental Conditions: Ensure the ambient humidity in the animal housing facility is within the optimal range (typically 40-60%).
-
Implement Topical Emollient Therapy:
-
Agent Selection: Choose a high-quality, fragrance-free emollient. Formulations containing ceramides, cholesterol, and fatty acids can help to repair the skin barrier.
-
Application Protocol: Apply the emollient liberally to the affected areas once or twice daily. Ensure gentle application to avoid further irritation.
-
-
Monitor Skin Hydration:
-
Method: Use a corneometer to quantitatively measure skin hydration levels before and during the treatment period.
-
Expected Outcome: A significant increase in skin hydration should be observed with consistent emollient application.
-
Issue 2: Persistent Pruritus (Itching and Scratching Behavior)
Symptoms: The animal exhibits frequent scratching, biting, or licking of the skin. This can lead to excoriations, inflammation, and potential secondary infections.
Possible Causes:
-
Release of inflammatory mediators, such as cytokines (IL-8, MCP-1), in the skin.[5][6]
-
Nerve fiber sensitization due to a compromised skin barrier.
-
The dryness and irritation from xerosis can themselves trigger pruritus.
Troubleshooting Steps:
-
Behavioral Assessment:
-
Method: Quantify scratching behavior by videotaping the animals and counting the number of scratching bouts over a defined period.
-
Purpose: To establish a baseline and objectively measure the efficacy of interventions.
-
-
Topical Anti-inflammatory Treatment:
-
Agent Selection: Consider topical agents with anti-inflammatory properties. Natural compounds like mead acid have shown promise in reducing retinoid-induced inflammation in murine models.[2]
-
Caution: Avoid potent corticosteroids unless absolutely necessary, as they can cause skin atrophy and may have systemic effects.
-
-
Consider Systemic Approaches (with caution):
-
Dietary Modification: A calorie-restricted diet has been shown to reduce retinoid-induced skin irritation in mice and could be a potential, though more complex, strategy.[4]
-
Pharmacological Intervention: In severe cases, and after careful consideration of the experimental design, non-steroidal anti-inflammatory drugs (NSAIDs) could be explored, but their potential to interfere with the primary study endpoints must be evaluated.
-
Experimental Protocols
Protocol 1: Induction of Retinoid Dermatitis in a Mouse Model
This protocol is adapted from studies on retinoid-induced skin irritation and can be used as a model for Liarozole-induced side effects.
-
Animal Model: Hairless mice (e.g., SKH-1) or mice with shaved dorsal skin (e.g., C57BL/6).
-
Inducing Agent: A solution of all-trans retinoic acid (ATRA) in a suitable vehicle (e.g., ethanol or acetone). The concentration may need to be optimized, but 0.1% is a common starting point.
-
Application: Apply a defined volume (e.g., 100-200 µL) of the ATRA solution to a marked area on the dorsal skin daily for 4-7 days.
-
Assessment of Irritation:
-
Visual Scoring: Score the skin for erythema (redness), scaling, and xerosis daily using a standardized scoring system (e.g., 0 = none, 1 = slight, 2 = moderate, 3 = severe).
-
Transepidermal Water Loss (TEWL): Measure TEWL daily using a tewameter to quantify skin barrier dysfunction.
-
Scratching Behavior: Videotape animals for a set period (e.g., 30-60 minutes) and count the number of scratching bouts.
-
Protocol 2: Efficacy Assessment of a Topical Emollient
-
Animal Model and Induction: Use the retinoid dermatitis model described in Protocol 1.
-
Treatment Groups:
-
Group 1: Vehicle control (no ATRA, no emollient).
-
Group 2: ATRA + Vehicle for emollient.
-
Group 3: ATRA + Test Emollient.
-
-
Emollient Application: Apply a standardized amount of the emollient to the ATRA-treated skin area, typically 30-60 minutes after the ATRA application, once or twice daily.
-
Efficacy Assessment:
-
Primary Endpoints: Measure changes in TEWL and skin hydration (corneometry) over the course of the treatment.
-
Secondary Endpoints: Record visual scores for xerosis and erythema, and quantify scratching behavior.
-
Histology: At the end of the study, skin biopsies can be taken for histological analysis to assess epidermal thickness and inflammatory cell infiltration.
-
Data Presentation
Table 1: Quantitative Assessment of Skin Barrier Function and Pruritus
| Treatment Group | Transepidermal Water Loss (TEWL) (g/m²/h) | Skin Hydration (Corneometer units) | Scratching Bouts (per 30 min) |
| Baseline | |||
| Vehicle Control | 5.2 ± 0.8 | 45.3 ± 3.1 | 8 ± 2 |
| Liarozole | 5.5 ± 0.9 | 44.8 ± 3.5 | 9 ± 3 |
| Liarozole + Emollient | 5.4 ± 0.7 | 45.1 ± 3.3 | 8 ± 2 |
| Day 7 | |||
| Vehicle Control | 6.1 ± 1.0 | 43.5 ± 2.9 | 10 ± 3 |
| Liarozole | 25.8 ± 4.2 | 15.2 ± 2.5 | 55 ± 8 |
| Liarozole + Emollient | 12.3 ± 2.1# | 30.7 ± 3.8# | 25 ± 5# |
Note: Data are presented as Mean ± SEM. This is a representative table based on expected outcomes from retinoid studies; actual results may vary. *p < 0.05 compared to Vehicle Control. #p < 0.05 compared to Liarozole group.
Signaling Pathways and Experimental Workflows
Liarozole's Mechanism of Action and Downstream Effects
Liarozole inhibits the CYP26 enzymes, which are responsible for the metabolism of retinoic acid (RA). This leads to an accumulation of RA in the skin. The increased RA binds to nuclear receptors (RAR and RXR), which then act as transcription factors to modulate gene expression. This can lead to both therapeutic effects and the adverse effects of skin irritation.
Caption: Liarozole inhibits CYP26, increasing retinoic acid and causing skin side effects.
Signaling Pathway of Retinoid-Induced Skin Irritation
The binding of retinoic acid to the RAR/RXR complex in keratinocytes can trigger a signaling cascade that involves the activation of mitogen-activated protein kinases (MAPKs) like p38 MAPK.[2] This can lead to the production of pro-inflammatory cytokines such as IL-8 and MCP-1, which recruit immune cells and contribute to inflammation, barrier dysfunction, and pruritus.
Caption: Retinoic acid activates pathways in keratinocytes leading to skin irritation.
Experimental Workflow for Mitigating Liarozole-Induced Skin Side Effects
This workflow outlines the key steps for designing an experiment to test the efficacy of a mitigating agent for Liarozole-induced pruritus and xerosis.
Caption: Workflow for testing agents to mitigate Liarozole-induced skin side effects.
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. Mead acid inhibits retinol-induced irritant contact dermatitis via peroxisome proliferator-activated receptor alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Retinoid dermatitis (Concept Id: C1274989) - MedGen - NCBI [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The mechanism of retinol-induced irritation and its application to anti-irritant development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Adjusting Liarozole hydrochloride concentration for optimal cell culture response
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Liarozole hydrochloride in cell culture experiments. Our aim is to help you optimize your experimental conditions for the best possible outcomes.
Troubleshooting Guide
This guide addresses common issues encountered during cell culture experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| No observable effect on cells | Sub-optimal Liarozole concentration: The concentration may be too low to effectively inhibit retinoic acid metabolism in your specific cell line. | Gradually increase the Liarozole concentration in a stepwise manner (e.g., 0.1 µM, 1 µM, 10 µM). Monitor for the desired biological response. |
| Low endogenous retinoic acid (RA) production: Liarozole works by preventing the breakdown of endogenous RA. If your cells produce very little RA, the effect of Liarozole will be minimal. | Consider co-treatment with a low dose of exogenous all-trans-retinoic acid (ATRA) to observe a synergistic effect. A combination of 10⁻⁸ M ATRA and 10⁻⁶ M liarozole has been shown to have a greater antiproliferative effect than 10⁻⁷ M ATRA alone in MCF-7 cells.[1] | |
| Incorrect compound handling: this compound may have degraded due to improper storage or handling. | Store Liarozole stock solutions at -20°C for up to one month or -80°C for up to six months, protected from light.[2] Ensure complete dissolution in an appropriate solvent like DMSO before further dilution in culture medium. | |
| Excessive cell death or toxicity | Liarozole concentration is too high: High concentrations can lead to an excessive buildup of endogenous retinoic acid, causing cytotoxicity. | Perform a dose-response experiment to determine the optimal, non-toxic concentration range for your cell line. Start with a low concentration (e.g., 0.01 µM) and increase it gradually. |
| Cell line is highly sensitive to retinoic acid: Some cell lines are inherently more sensitive to the effects of retinoic acid. | Reduce the Liarozole concentration and/or the incubation time. | |
| Precipitate forms in the culture medium | Poor solubility of Liarozole: this compound may precipitate in the culture medium, especially at higher concentrations. | Prepare a high-concentration stock solution in DMSO. When diluting into your final culture medium, ensure the final DMSO concentration is low (typically <0.1%) to avoid solvent-induced toxicity. Pre-warming the medium to 37°C before adding the Liarozole stock can also help. |
| Interaction with media components: Components in the serum or media supplements may interact with Liarozole, causing precipitation. | Test the solubility of Liarozole in your basal medium without supplements first. Consider using a serum-free medium if compatible with your cells, but be aware that retinoid stability can be reduced in such conditions.[3] | |
| Inconsistent or variable results between experiments | Inconsistent cell seeding density: The initial number of cells can influence the outcome of the experiment. | Ensure you use a consistent cell seeding density for all experiments. |
| Variability in endogenous retinoic acid levels: Cellular RA production can fluctuate with cell passage number and culture conditions. | Use cells within a consistent passage number range for your experiments. Standardize all culture conditions, including media batches and incubation times. | |
| Degradation of Liarozole in media: Liarozole may not be stable in culture medium for extended periods. | For long-term experiments, consider replenishing the medium with freshly prepared Liarozole at regular intervals (e.g., every 2-3 days). |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a retinoic acid metabolism-blocking agent (RAMBA).[2][4] It inhibits cytochrome P450 enzymes, particularly CYP26A1 and CYP26B1, which are responsible for the degradation of all-trans-retinoic acid (ATRA).[5] By blocking these enzymes, Liarozole increases the intracellular concentration of endogenous ATRA, thereby enhancing retinoic acid signaling.[2][4][6]
Q2: What is a typical starting concentration for this compound in cell culture?
A2: A typical starting concentration range for in vitro experiments is between 0.1 µM and 10 µM.[2] However, the optimal concentration is highly dependent on the cell line and the specific biological endpoint being measured. It is always recommended to perform a dose-response curve to determine the optimal concentration for your experimental system.
Q3: How should I prepare a stock solution of this compound?
A3: Liarozole dihydrochloride is soluble in DMSO (up to 100 mM) and water (up to 100 mM). It is recommended to prepare a concentrated stock solution in DMSO (e.g., 10 mM) and store it at -20°C or -80°C. For experiments, the stock solution can be further diluted in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture medium is kept low (e.g., <0.1%) to avoid solvent toxicity.
Q4: Can I use Liarozole in combination with exogenous retinoic acid?
A4: Yes, co-treatment with exogenous all-trans-retinoic acid (ATRA) can be a useful experimental approach. Liarozole can enhance the effects of exogenously added ATRA by preventing its breakdown.[1] This can be particularly useful in cell lines with low endogenous RA production. When combining treatments, it is important to use lower concentrations of both compounds to avoid potential toxicity. For example, in mouse limb bud cultures, the addition of 1 µM liarozole increased the potency of tRA to inhibit chondrogenesis by approximately 14-fold.[7]
Q5: Are there any known off-target effects of Liarozole?
A5: Besides inhibiting CYP26 enzymes, Liarozole has been reported to also inhibit other cytochrome P450 enzymes, such as aromatase.[2][5] It is important to consider these potential off-target effects when interpreting your data.
Data Presentation
Table 1: In Vitro IC₅₀ Values for this compound
| Target | System | IC₅₀ |
| Retinoic Acid 4-Hydroxylase (CYP26) | - | 7 µM |
| P450-mediated RA metabolism | Hamster liver microsomes | 2.2 µM[6] |
| RA metabolism | Rat liver homogenates | 0.14 µM[8] |
| RA metabolism | Dunning R3327G prostate tumor homogenates | 0.26 µM[8] |
| 4-oxo-ATRA metabolism | Hamster liver microsomes | 1.3 µM[9] |
| 17α-hydroxylase | Bovine adrenal microsomes | 0.15 µM[4] |
| Cholesterol synthesis | Human hepatoma cells | 5 µM[4] |
Table 2: Effective Concentrations of this compound in Cell Culture
| Cell Line | Concentration | Incubation Time | Observed Effect |
| MCF-7 (human breast cancer) | 0.01 - 10 µM | 9 days | Inhibition of cell proliferation (35% inhibition at 10 µM).[1][2] |
| Mesenchymal cells | 1 µM | 4 days | Complete inhibition of chondrogenesis.[2] |
| Mouse limb bud cells | 1 µM | - | Increased toxicity of all-trans-retinoic acid.[7] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound (Dose-Response Assay)
-
Cell Seeding: Plate your cells in a 96-well plate at a predetermined optimal seeding density and allow them to adhere overnight.
-
Preparation of Liarozole Dilutions: Prepare a series of dilutions of your this compound stock solution in your complete cell culture medium. A typical concentration range to test would be from 0.01 µM to 100 µM. Include a vehicle control (medium with the same final concentration of DMSO as your highest Liarozole concentration).
-
Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of Liarozole.
-
Incubation: Incubate the cells for a period relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).
-
Cell Viability/Proliferation Assay: Assess cell viability or proliferation using a standard method such as MTT, XTT, or a cell counting assay.
-
Data Analysis: Plot the cell viability/proliferation against the Liarozole concentration to determine the IC₅₀ value (the concentration that inhibits 50% of the biological response).
Protocol 2: Assessing the Effect of Liarozole on Gene Expression
-
Cell Seeding and Treatment: Plate your cells in 6-well plates and allow them to adhere overnight. Treat the cells with the predetermined optimal concentration of this compound or vehicle control for the desired duration.
-
RNA Extraction: At the end of the treatment period, wash the cells with PBS and lyse them using a suitable lysis buffer. Extract total RNA using a commercially available kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for your target genes (e.g., genes involved in the retinoic acid signaling pathway) and a suitable housekeeping gene for normalization.
-
Data Analysis: Analyze the qPCR data to determine the relative change in gene expression in the Liarozole-treated cells compared to the vehicle-treated controls.
Visualizations
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for using Liarozole.
Caption: A logical approach to troubleshooting common issues.
References
- 1. Effects of liarozole, a new antitumoral compound, on retinoic acid-induced inhibition of cell growth and on retinoic acid metabolism in MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Retinoic acid stability in stem cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Retinoic acid metabolism and inhibition of cell proliferation: an unexpected liaison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Liarozole markedly increases all trans-retinoic acid toxicity in mouse limb bud cell cultures: a model to explain the potency of the aromatic retinoid (E)-4-[2-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthylenyl)-1-propenyl] benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. adl.usm.my [adl.usm.my]
- 9. Liarozole, an inhibitor of retinoic acid metabolism, exerts retinoid-mimetic effects in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to prevent precipitation of Liarozole hydrochloride in stock solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective preparation and storage of Liarozole hydrochloride stock solutions to prevent precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the difference between Liarozole, this compound, and Liarozole dihydrochloride?
A1: Liarozole is the active compound, a weakly basic molecule. To improve solubility and handling, it is often supplied as a salt. This compound and Liarozole dihydrochloride are salt forms where one or two molecules of hydrochloric acid have reacted with the basic sites on the Liarozole molecule, respectively. This significantly increases its aqueous solubility. It is crucial to verify the exact form of Liarozole you are using, as solubility and molecular weight will differ. The dihydrochloride form is commonly cited in product literature.[1][2]
Q2: What are the recommended solvents for preparing this compound stock solutions?
A2: For Liarozole dihydrochloride, both DMSO and water are excellent solvents, with a reported solubility of up to 100 mM.[1][3] For this compound, while specific data is less common, DMSO is a reliable choice. High-purity water can also be used, but careful pH control is essential to prevent precipitation.
Q3: How should I store my this compound stock solution?
A3: Stock solutions should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[2][4] For long-term storage (up to 6 months), store at -80°C. For short-term storage (up to 1 month), -20°C is acceptable.[2][4] Some suppliers also recommend protecting the solution from light.[4]
Q4: My this compound precipitated when I diluted it in my aqueous cell culture medium. Why did this happen?
A4: This is a common issue for hydrochloride salts of weakly basic compounds. The pH of your cell culture medium (typically around 7.4) is higher than the pH of the acidic stock solution. This pH shift can convert the soluble hydrochloride salt into the less soluble free base form of Liarozole, causing it to precipitate.
Troubleshooting Guide: Preventing Precipitation
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon initial dissolution | The concentration is too high for the chosen solvent, or the compound is not the expected salt form. | - Ensure you are using the correct molecular weight for your specific Liarozole salt form when calculating molarity.- Try gentle warming or sonication to aid dissolution, especially in aqueous solutions.[5]- If using water, consider adding a small amount of acid (e.g., HCl) to lower the pH and increase the solubility of the hydrochloride salt. |
| Precipitation after storage | The solution may have become unstable over time, or evaporation may have increased the concentration. | - Ensure storage at the recommended temperature (-20°C or -80°C) in tightly sealed vials.[2][6]- Before use, visually inspect the thawed aliquot for any signs of precipitation. If present, try to redissolve with gentle warming or sonication. |
| Precipitation upon dilution in aqueous buffer or media | pH of the diluent is causing the conversion of the soluble salt to the insoluble free base. | - Perform a stepwise dilution to avoid a rapid change in the solution environment.[6]- Consider using a co-solvent system. For example, make a high-concentration stock in DMSO and then dilute it such that the final DMSO concentration in your experiment is low (typically <0.5%).[6]- Acidify the aqueous diluent slightly before adding the this compound stock solution. Ensure the final pH is compatible with your experimental system. |
Data Summary
The following table summarizes the solubility data for Liarozole dihydrochloride, the most commonly reported salt form.
| Compound | Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) |
| Liarozole Dihydrochloride | DMSO | 100 | 38.17 |
| Liarozole Dihydrochloride | Water | 100 | 34.52 |
| (Data sourced from multiple suppliers and may vary based on the specific batch and molecular weight).[1][3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Liarozole Dihydrochloride Stock Solution in DMSO
-
Materials: Liarozole dihydrochloride powder, high-purity DMSO, sterile microcentrifuge tubes.
-
Calculation: Determine the mass of Liarozole dihydrochloride needed. For a 10 mM solution in 1 mL (0.001 L) and a molecular weight of 381.69 g/mol : Mass = 0.010 mol/L * 0.001 L * 381.69 g/mol = 0.0038169 g = 3.82 mg
-
Procedure:
-
Weigh out 3.82 mg of Liarozole dihydrochloride powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of high-purity DMSO to the tube.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming or sonication can be used to assist dissolution if necessary.
-
Aliquot the solution into single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term use or -80°C for long-term storage.
-
Protocol 2: Preparation of a 10 mM Liarozole Dihydrochloride Stock Solution in Water
-
Materials: Liarozole dihydrochloride powder, sterile, high-purity water (e.g., Milli-Q), sterile microcentrifuge tubes.
-
Calculation: Use the same calculation as in Protocol 1.
-
Procedure:
-
Weigh out 3.82 mg of Liarozole dihydrochloride powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of sterile, high-purity water.
-
Vortex vigorously. If dissolution is slow, sonication or gentle warming can be applied. The resulting solution will be slightly acidic.
-
Once fully dissolved, aliquot into single-use volumes.
-
Store at -20°C or -80°C.
-
Visual Guides
This compound-Free Base Equilibrium
References
- 1. Liarozole dihydrochloride | Additional Retinoic Acid Receptor Compounds: R&D Systems [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Liarozole dihydrochloride | Retinoic Acid Receptors | Bio-Techne [bio-techne.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Liarozole | P450 | Retinoid Receptor | TargetMol [targetmol.com]
- 6. medchemexpress.cn [medchemexpress.cn]
Validation & Comparative
A Comparative Analysis of Liarozole Hydrochloride and Acitretin for the Treatment of Ichthyosis
For researchers, scientists, and drug development professionals navigating the therapeutic landscape of ichthyosis, a clear understanding of the available treatment options is paramount. This guide provides a detailed, evidence-based comparison of two prominent systemic therapies: liarozole hydrochloride and acitretin. While both have shown efficacy in managing the debilitating symptoms of this group of genetic skin disorders, they differ in their mechanisms of action, clinical effectiveness, and safety profiles.
Mechanism of Action: A Tale of Two Pathways
This compound operates as a retinoic acid metabolism-blocking agent (RAMBA). It specifically inhibits the cytochrome P450 enzyme CYP26, which is responsible for the catabolism of retinoic acid.[1][2] This inhibition leads to an increase in endogenous levels of retinoic acid in the skin, which in turn helps to normalize epidermal proliferation and differentiation.[3][4]
Acitretin , a second-generation synthetic retinoid, functions by directly binding to and activating retinoic acid receptors (RARs) and retinoid X receptors (RXRs) within the cell nucleus.[5][6] This interaction modulates the transcription of specific genes involved in keratinocyte proliferation, differentiation, and inflammation, leading to an anti-proliferative and anti-inflammatory effect.[5][6]
References
- 1. SYSTEMIC RETINOIDS IN THE MANAGEMENT OF OF ICHTHYOSES AND RELATED SKIN TYPES - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. emedicine.medscape.com [emedicine.medscape.com]
- 4. Oral treatment of ichthyosis by the cytochrome P-450 inhibitor liarozole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acitretin in dermatology - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 6. Acitretin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of Liarozole Hydrochloride and Tamoxifen in Preclinical Breast Cancer Models
For Immediate Release
[City, State] – [Date] – A comprehensive review of preclinical data offers a comparative analysis of the efficacy of Liarozole hydrochloride and tamoxifen, two therapeutic agents with distinct mechanisms of action against breast cancer. This guide synthesizes available experimental data on their impact on tumor growth, cell proliferation, and apoptosis in breast cancer models, providing researchers, scientists, and drug development professionals with a valuable resource for understanding their comparative pharmacology.
Executive Summary
Tamoxifen, a selective estrogen receptor modulator (SERM), has long been a cornerstone of endocrine therapy for estrogen receptor-positive (ER+) breast cancer. It acts by competitively inhibiting estrogen binding to the estrogen receptor. This compound, in contrast, presents a dual mechanism of action. It functions as an aromatase inhibitor, blocking the synthesis of estrogens, and also as a retinoic acid metabolism blocking agent (RAMBA), leading to increased intracellular levels of retinoic acid, which has known anti-cancer properties. This guide provides a detailed comparison of their efficacy based on available preclinical data, outlines experimental methodologies, and visualizes their mechanisms of action and experimental workflows.
Comparative Efficacy in Breast Cancer Models
Direct head-to-head comparative studies of this compound and tamoxifen in the same preclinical models are limited. However, by consolidating data from various independent studies, a comparative overview can be established.
In Vitro Studies: Cell Proliferation and Apoptosis
Quantitative data from in vitro studies on the MCF-7 (ER+) and MDA-MB-231 (ER-) human breast cancer cell lines are summarized below. It is important to note that the experimental conditions, such as drug concentration and exposure time, may vary between studies, warranting cautious interpretation of direct comparisons.
Table 1: Effect of this compound on MCF-7 Cell Proliferation
| Concentration (M) | Treatment Duration | Percent Growth Inhibition | Citation |
| 1 x 10-5 | 9 days | 35% | [1] |
Table 2: Efficacy of Tamoxifen in MCF-7 Breast Cancer Cells
| Parameter | Value | Treatment Conditions | Citation |
| IC50 (Cell Viability) | ~10.05 µM | Not specified | [2] |
| ~21.42 µM | 48 and 72 hours | [2] | |
| Apoptosis | 16.2% | IC50 concentration for 72 hours | [2] |
| 45.7% (late apoptosis) | 250 µM for 48 hours | [3] |
Table 3: Efficacy of Tamoxifen in MDA-MB-231 Breast Cancer Cells
| Parameter | Value | Treatment Conditions | Citation |
| IC50 (Cell Viability) | ~21.8 µM | 72 hours | [2] |
| Apoptosis | Lower than in MCF-7 cells | 2, 5, and 7.5 µM for 36 hours | [4] |
In Vivo Studies: Tumor Growth Inhibition
An in vivo study utilizing a chemically induced rat mammary carcinoma model provides comparative data on tumor burden.
Table 4: Effect of Liarozole and Tamoxifen on Tumor Burden in a Rat Mammary Carcinoma Model
| Treatment Group | Dosage | Mean Tumor Burden (mm²) at Day 56 | Citation |
| Control | - | 1375 | [5] |
| Liarozole (L20) | 20 mg/kg | 525 | [5] |
| Liarozole (L80) | 80 mg/kg | 452 | [5] |
| Tamoxifen (T100) | 100 µg/kg | 32 | [5] |
| Liarozole (L20) + Tamoxifen (T100) | 20 mg/kg + 100 µg/kg | 117 | [5] |
| Liarozole (L80) + Tamoxifen (T100) | 80 mg/kg + 100 µg/kg | 84 | [5] |
In this N-methyl-N-nitrosourea (MNU)-induced rat mammary carcinoma model, both liarozole and tamoxifen demonstrated anti-tumor effects.[5] While tamoxifen led to tumor shrinkage, liarozole alone was able to halt tumor growth.[5] The combination of liarozole and tamoxifen did not show a significant additive anti-tumor effect compared to tamoxifen alone.[5]
Experimental Protocols
In Vitro Cell Proliferation Assay (MTT Assay)
A common method to assess the effect of compounds on cell proliferation is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Breast cancer cells (e.g., MCF-7, MDA-MB-231) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: The cells are then treated with various concentrations of this compound or tamoxifen. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, 72 hours, or 9 days).
-
MTT Addition: Following incubation, MTT solution is added to each well and incubated for a few hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells.
-
Data Analysis: Cell viability is calculated as a percentage of the control group. The IC50 value (the concentration of the drug that inhibits cell growth by 50%) is determined from the dose-response curve.
In Vitro Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Apoptosis, or programmed cell death, can be quantified using flow cytometry with Annexin V and propidium iodide (PI) staining.
-
Cell Treatment: Cells are treated with the compounds of interest at desired concentrations and for a specific duration.
-
Cell Harvesting: Both adherent and floating cells are collected and washed with phosphate-buffered saline (PBS).
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and PI according to the manufacturer's protocol. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI stains the nucleus of late apoptotic or necrotic cells with compromised membrane integrity.
-
Flow Cytometry: The stained cells are analyzed by a flow cytometer. The percentages of viable (Annexin V- and PI-negative), early apoptotic (Annexin V-positive and PI-negative), late apoptotic (Annexin V- and PI-positive), and necrotic (Annexin V-negative and PI-positive) cells are quantified.
In Vivo Tumor Xenograft/Carcinogen-Induced Model
-
Animal Model: Immunocompromised mice (for xenografts) or rats (for carcinogen-induced tumors) are used. For xenografts, human breast cancer cells (e.g., MCF-7) are injected subcutaneously or into the mammary fat pad. For carcinogen-induced models, a chemical carcinogen like N-methyl-N-nitrosourea (MNU) is administered.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Animals are randomized into treatment groups and receive vehicle control, this compound, tamoxifen, or a combination, administered through an appropriate route (e.g., oral gavage, subcutaneous injection).
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point. Tumors are then excised and weighed.
-
Data Analysis: Tumor growth curves and final tumor weights are compared between the different treatment groups to assess efficacy.
Mechanistic Insights: Signaling Pathways
The distinct mechanisms of this compound and tamoxifen are reflected in the signaling pathways they modulate.
This compound Signaling Pathway
Liarozole's dual action impacts two key pathways. As an aromatase inhibitor, it blocks the conversion of androgens to estrogens, thereby reducing the activation of the estrogen receptor (ER) signaling pathway in ER+ breast cancer cells. As a RAMBA, it inhibits the cytochrome P450-mediated catabolism of retinoic acid, leading to an accumulation of intracellular retinoic acid. Retinoic acid can then bind to retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which act as transcription factors to regulate the expression of genes involved in cell proliferation, differentiation, and apoptosis.
Tamoxifen Signaling Pathway
Tamoxifen, as a SERM, competitively binds to the estrogen receptor, preventing estrogen from binding and activating it. This blocks the downstream signaling cascade that promotes the transcription of genes involved in cell proliferation. However, the cellular response to tamoxifen is complex and can also involve ER-independent pathways, including the modulation of protein kinase C and the MAPK signaling pathway.[6][7][8]
Experimental Workflow Visualization
The general workflow for comparing the efficacy of therapeutic agents in breast cancer models is depicted below.
Conclusion
Both this compound and tamoxifen demonstrate anti-cancer activity in preclinical breast cancer models, albeit through different mechanisms. Tamoxifen's efficacy as a SERM is well-established, particularly in ER+ breast cancers. Liarozole's dual action as an aromatase inhibitor and a RAMBA presents a unique therapeutic strategy. The available data suggests that while tamoxifen may be more potent in causing tumor regression in certain models, Liarozole effectively inhibits tumor growth. Further direct comparative studies are warranted to fully elucidate their relative efficacy and to identify patient populations that may benefit most from each agent. The distinct signaling pathways they target also suggest potential for combination therapies or for use in tamoxifen-resistant settings, areas that merit further investigation.
References
- 1. Effects of liarozole, a new antitumoral compound, on retinoic acid-induced inhibition of cell growth and on retinoic acid metabolism in MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Tamoxifen-Induced Apoptosis of MCF-7 Cells via GPR30/PI3K/MAPKs Interactions: Verification by ODE Modeling and RNA Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of liarozole fumarate (R85246) in combination with tamoxifen on N-methyl-N-nitrosourea (MNU)-induced mammary carcinoma and uterus in the rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Progress in the Understanding of the Mechanism of Tamoxifen Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pathways to Tamoxifen Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dose-dependent effect of tamoxifen in tamoxifen-resistant breast cancer cells via stimulation by the ERK1/2 and AKT signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Liarozole Hydrochloride and Talarozole for Researchers
This guide provides an objective comparison of Liarozole hydrochloride and Talarozole, two prominent retinoic acid metabolism blocking agents (RAMBAs). It is intended for researchers, scientists, and drug development professionals interested in the modulation of retinoic acid signaling. This document summarizes their performance based on experimental data, details relevant experimental protocols, and visualizes key biological pathways and workflows.
Introduction to RAMBAs: Liarozole and Talarozole
Liarozole and Talarozole are imidazole-based compounds that function as RAMBAs. Their primary mechanism of action is the inhibition of cytochrome P450 enzymes, particularly the CYP26 family, which are responsible for the catabolism of all-trans retinoic acid (atRA). By blocking the degradation of atRA, these agents lead to an increase in its intracellular concentrations, thereby enhancing retinoic acid receptor (RAR) signaling. This modulation of the retinoic acid pathway has therapeutic potential in various conditions, including dermatological disorders and certain types of cancer.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the quantitative data on the inhibitory potency and selectivity of Liarozole and Talarozole against key enzymes.
Table 1: Comparative Inhibitory Activity against CYP26 Enzymes
| Compound | CYP26A1 IC50 (nM) | CYP26B1 IC50 (nM) | Reference(s) |
| Liarozole | 2000 - 3000 | More potent inhibitor of CYP26B1 than CYP26A1 | [1][2] |
| Talarozole | 4 - 5.4 | 0.46 | [1][3] |
Table 2: Selectivity Profile of Talarozole
| Parameter | Value | Reference(s) |
| Potency vs. Liarozole | ~750-fold higher | [3] |
| Selectivity for CYP26A1 over other steroid-metabolizing enzymes (e.g., CYP17A1, CYP19A1/Aromatase) | >300-fold | [3] |
Table 3: Inhibitory Activity of Liarozole against Aromatase (CYP19A1)
| Compound | Enzyme Target | Ki (nM) | Notes | Reference(s) |
| Liarozole | Aromatase (CYP19A1) | - | Potent inhibitor | [4] |
Note: Specific Ki value for Liarozole against aromatase was not available in the searched literature, but it is characterized as a potent inhibitor.
Experimental Protocols
This section outlines the general methodologies for key experiments used to evaluate and compare RAMBAs like Liarozole and Talarozole.
CYP26 Inhibition Assay
This assay determines the in vitro potency of compounds in inhibiting the metabolic activity of CYP26 enzymes.
Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against CYP26A1 and CYP26B1.
General Protocol:
-
System Preparation: Recombinant human CYP26A1 or CYP26B1 enzymes are used, often co-expressed with cytochrome P450 reductase in a suitable expression system (e.g., insect cells).
-
Substrate Incubation: A specific luminogenic or fluorogenic probe substrate for CYP26 is incubated with the enzyme in the presence of a NADPH-regenerating system.
-
Inhibitor Addition: Varying concentrations of the test compound (Liarozole or Talarozole) are added to the reaction mixture. A vehicle control (e.g., DMSO) is also included.
-
Reaction Initiation and Termination: The reaction is initiated by the addition of the NADPH-regenerating system and incubated at 37°C. The reaction is then terminated, and the product is quantified.
-
Data Analysis: The amount of product formed is measured, and the percentage of inhibition at each concentration of the test compound is calculated relative to the vehicle control. The IC50 value is determined by fitting the data to a concentration-response curve using non-linear regression.[5][6][7]
Measurement of Retinoic Acid Levels in Biological Samples
This protocol is used to quantify the in vivo or ex vivo effects of RAMBAs on endogenous retinoic acid concentrations.
Objective: To measure the levels of all-trans retinoic acid in serum, plasma, or tissue homogenates following treatment with a test compound.
General Protocol:
-
Sample Collection: Biological samples are collected from animals or subjects treated with the test compound or vehicle.
-
Extraction: Retinoids are extracted from the samples using a liquid-liquid extraction method, often under acidic conditions and protected from light to prevent isomerization and degradation. An internal standard (e.g., a deuterated form of retinoic acid) is added for accurate quantification.[8][9][10]
-
Chromatographic Separation: The extracted retinoids are separated using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC). A reverse-phase C18 column is typically used.
-
Detection and Quantification: The separated retinoids are detected and quantified using tandem mass spectrometry (MS/MS). This method provides high sensitivity and specificity.[9][10]
-
Data Analysis: The concentration of retinoic acid in the original sample is calculated based on the peak area ratio of the analyte to the internal standard and a standard curve.
Keratinocyte Differentiation Assay
This assay assesses the biological activity of RAMBAs on skin cells, as retinoic acid is a key regulator of epidermal differentiation.
Objective: To evaluate the effect of a test compound on the differentiation of primary human epidermal keratinocytes.
General Protocol:
-
Cell Culture: Primary human epidermal keratinocytes are cultured in a specialized keratinocyte growth medium.
-
Treatment: The cells are treated with the test compound (Liarozole or Talarozole) at various concentrations, often in the presence of a low level of retinoic acid to observe potentiation effects.
-
Assessment of Differentiation Markers: After a defined incubation period (e.g., 24-72 hours), changes in the expression of differentiation markers are assessed. This can be done at the mRNA level (e.g., using quantitative RT-PCR for genes like KRT4, KRT13, involucrin) or at the protein level (e.g., using Western blotting or immunofluorescence for specific keratins).[11][12][13][14]
-
Morphological Analysis: Changes in cell morphology indicative of altered differentiation can also be observed and documented using microscopy.
-
Data Analysis: The expression levels of differentiation markers are quantified and compared between treated and control cells to determine the effect of the compound.
Mandatory Visualization
The following diagrams illustrate key concepts and workflows relevant to the comparison of Liarozole and Talarozole.
Caption: Retinoic Acid Signaling Pathway and Mechanism of RAMBAs.
Caption: Experimental Workflow for a CYP Inhibition Assay.
Caption: Logical Relationship of RAMBA Activity.
References
- 1. Therapeutic Potential of the Inhibition of the Retinoic Acid Hydroxylases CYP26A1 and CYP26B1 by Xenobiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and characterization of novel and selective inhibitors of cytochrome P450 CYP26A1, the human liver retinoic acid hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Talarozole|Retinoic Acid Metabolism Blocker (RAMBA) [benchchem.com]
- 4. Liarozole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of CYP26A1 inhibition assay for high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and validation of CYP26A1 inhibition assay for high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 8. Quantification of physiological levels of retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative Profiling of Endogenous Retinoic Acid in Vivo and in Vitro by Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A sensitive and specific method for measurement of multiple retinoids in human serum with UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regulation of the expression of epidermal keratinocyte proliferation and differentiation by vitamin A analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Retinoid-Responsive Transcriptional Changes in Epidermal Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Regulation of keratinocyte proliferation and differentiation by all-trans-retinoic acid, 9-cis-retinoic acid and 1,25-dihydroxy vitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Retinoic acid regulates oral epithelial differentiation by two mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the anti-proliferative effects of Liarozole hydrochloride in different cancer types
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-proliferative effects of Liarozole hydrochloride across various cancer types. We delve into its mechanism of action, compare its efficacy with alternative treatments, and provide detailed experimental methodologies for the presented data.
Liarozole is an imidazole-based compound that has been investigated for its anti-cancer properties. It primarily functions as a retinoic acid metabolism blocking agent (RAMBA), inhibiting the cytochrome P450 enzyme CYP26A1. This inhibition leads to an increase in intracellular levels of all-trans retinoic acid (ATRA), a key regulator of cell proliferation, differentiation, and apoptosis. Additionally, Liarozole has been noted to possess aromatase inhibitory activity. While it has shown some promise, its efficacy as a standalone anti-proliferative agent is often modest, with its primary role being the potentiation of retinoid-based therapies.
Comparative Anti-proliferative Efficacy
The anti-proliferative effects of this compound have been evaluated in several cancer cell lines, often in comparison to or in combination with other agents, most notably all-trans retinoic acid (ATRA) and the more potent RAMBA, Talarozole.
| Cancer Type | Cell Line | Treatment | IC50 / Effect | Reference |
| Breast Cancer | MCF-7 | Liarozole | 35% growth inhibition at 10 µM | [1] |
| MCF-7 | All-trans retinoic acid (ATRA) | IC50: 2 x 10-8 M | [1] | |
| Prostate Cancer | DU145 | Liarozole | Modest effect on cell growth alone | [2] |
| DU145 | Liarozole + Retinoic Acid | Significantly amplified pro-apoptotic actions of RA | [2] | |
| Colorectal Cancer | HT29, SW480 | Liarozole | Dose-dependent decrease in cell proliferation | |
| HCT116, SW480, HT29 | Liarozole vs. Talarozole | Similar dose responses observed for both RAMBAs |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound.
Mechanism of Action: The Retinoic Acid Signaling Pathway
Liarozole's primary mechanism of action involves the modulation of the retinoic acid (RA) signaling pathway. By inhibiting the CYP26A1 enzyme, Liarozole prevents the degradation of intracellular ATRA. This leads to an accumulation of ATRA, which can then bind to and activate retinoic acid receptors (RARs) and retinoid X receptors (RXRs). These activated receptor complexes translocate to the nucleus and bind to retinoic acid response elements (RAREs) on the DNA, thereby regulating the transcription of target genes involved in cell cycle arrest, differentiation, and apoptosis.[3][4]
Caption: Liarozole inhibits CYP26A1, increasing ATRA levels and promoting anti-cancer gene transcription.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of Liarozole's anti-proliferative effects.
Cell Proliferation Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., MCF-7, DU145, HT29, SW480)
-
Complete culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound, ATRA, Talarozole (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Plates are incubated overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of Liarozole, ATRA, Talarozole, or vehicle control (DMSO). Each concentration is typically tested in triplicate or quadruplicate.
-
Incubation: The plates are incubated for a specified period (e.g., 48, 72, or 96 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, 10-20 µL of MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is carefully removed, and 100-150 µL of a solubilization solution is added to each well to dissolve the formazan crystals. The plate is then gently agitated for 10-15 minutes to ensure complete dissolution.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm may be used to subtract background absorbance.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. IC50 values are determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.[5][6][7]
Caption: Workflow of the MTT assay for assessing cell proliferation.
Conclusion
This compound demonstrates modest anti-proliferative activity as a single agent in various cancer cell lines. Its primary value in an oncological context appears to be its ability to enhance the therapeutic effects of retinoids by inhibiting their metabolic degradation. Comparative studies suggest that other RAMBAs, such as Talarozole, may be more potent inhibitors of retinoic acid metabolism. Further research is warranted to explore the full potential of Liarozole, particularly in combination therapies, and to identify specific cancer subtypes that may be most responsive to this therapeutic strategy. The provided experimental protocols offer a foundation for researchers to validate and expand upon these findings.
References
- 1. Effects of liarozole, a new antitumoral compound, on retinoic acid-induced inhibition of cell growth and on retinoic acid metabolism in MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Pathways: Current Role and Future Directions of the Retinoic Acid Pathway In Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. texaschildrens.org [texaschildrens.org]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of Liarozole Hydrochloride and Synthetic Retinoids in Dermatological and Oncological Applications
For Immediate Release
This comprehensive guide offers an objective comparison between Liarozole hydrochloride, a retinoic acid metabolism blocking agent, and various synthetic retinoids. It is intended for researchers, scientists, and drug development professionals, providing a detailed analysis of their mechanisms of action, clinical efficacy, and side effect profiles, supported by experimental data and detailed methodologies.
Introduction: Two Distinct Approaches to Modulating Retinoid Signaling
Retinoid signaling, mediated by retinoic acid (RA), is crucial for regulating cell proliferation, differentiation, and apoptosis. Both this compound and synthetic retinoids leverage this pathway for therapeutic benefit in a range of dermatological and oncological conditions. However, they do so through fundamentally different mechanisms. Synthetic retinoids are direct agonists of retinoic acid receptors (RARs) and/or retinoid X receptors (RXRs), directly initiating the downstream signaling cascade. In contrast, this compound acts indirectly by inhibiting the cytochrome P450 enzymes, specifically the CYP26 family, which are responsible for the catabolism of endogenous retinoic acid. This inhibition leads to an increase in the intracellular concentration of endogenous RA, thereby enhancing natural retinoid signaling. This guide will delve into a comparative analysis of these two classes of compounds, evaluating their performance based on available clinical and preclinical data.
Mechanism of Action: A Tale of Two Pathways
The therapeutic effects of both Liarozole and synthetic retinoids converge on the activation of RAR-RXR heterodimers in the nucleus, which then bind to Retinoic Acid Response Elements (RAREs) on DNA to regulate gene transcription. However, the upstream events leading to this activation are distinct.
This compound: The Indirect Activator
Liarozole is an imidazole-based compound that functions as a potent inhibitor of the cytochrome P450 enzyme system, particularly the CYP26A1 and CYP26B1 isoenzymes responsible for the 4-hydroxylation and subsequent degradation of all-trans-retinoic acid (ATRA). By blocking this metabolic pathway, Liarozole effectively increases the half-life and intracellular concentration of endogenous ATRA. This elevated ATRA then binds to RARs, initiating the downstream transcriptional effects.
dot
Caption: Mechanism of Action of this compound.
Synthetic Retinoids: The Direct Agonists
Synthetic retinoids are a diverse group of compounds structurally related to vitamin A. They are classified into different generations based on their chemical structure and receptor selectivity. These molecules are designed to directly bind to and activate RARs and/or RXRs. The specific receptor subtype affinity (RARα, RARβ, RARγ, and RXRα, RXRβ, RXRγ) varies among different synthetic retinoids, which can influence their therapeutic efficacy and side effect profiles.
dot
Caption: Mechanism of Action of Synthetic Retinoids.
Comparative Performance Data
The following tables summarize the quantitative data from clinical trials comparing the efficacy and documenting the side effects of this compound and various synthetic retinoids in different indications.
Efficacy in Dermatological and Oncological Conditions
| Drug | Indication | Dosage | Trial Duration | Efficacy Endpoint | Result | Citation |
| Liarozole | Ichthyosis | 150 mg/day | 12 weeks | Marked Improvement | 67% (10/15) of patients | [1] |
| Acitretin | Ichthyosis | 35 mg/day | 12 weeks | Marked Improvement | 81% (13/16) of patients | [1] |
| Liarozole | Psoriasis | 150 mg/day | 12 weeks | PASI 75 | ~38% of patients with marked improvement | [2] |
| Acitretin | Psoriasis | 25-50 mg/day | 12-24 weeks | PASI 75 | 31-78.4% of patients | [3][4] |
| Adapalene | Acne Vulgaris | 0.1% gel | 12 weeks | Total Lesion Reduction | ~50-61% | [5][6] |
| Tazarotene | Acne Vulgaris | 0.1% cream | 12 weeks | Total Lesion Reduction | ~85.8% | [7] |
| Bexarotene | Cutaneous T-Cell Lymphoma (Advanced) | 300 mg/m²/day | - | Overall Response Rate | 45-55% | [8][9] |
Comparative Side Effect Profiles
| Drug | Common Side Effects | Frequency | Citation |
| Liarozole | Dry oral mucosa, headache, itching | Nearly all patients (in an open study) | [5] |
| Acitretin | Cheilitis, skin peeling, dry skin, hair loss | Cheilitis: ~60-75%, Skin peeling: 25-50%, Dry skin: 15-25%, Hair loss: 10-25% | [10] |
| Adapalene | Dryness, discomfort, scaling | Dryness: ~8.2% at 3 months, decreasing to 2.3% at 12 months | [11] |
| Tazarotene | Application site irritation, dryness, erythema, exfoliation | Irritation: 14%, Dryness: 7%, Erythema: 6%, Exfoliation: 6% | [12] |
| Bexarotene | Hypertriglyceridemia, hypercholesterolemia, hypothyroidism, headache, leukopenia | Hypertriglyceridemia: 79%, Hypercholesterolemia: 71%, Hypothyroidism: 52% | [13] |
Experimental Protocols
This section outlines the methodologies for key experiments cited in the comparative analysis.
Clinical Trial Protocol: Oral Liarozole vs. Acitretin in Ichthyosis
-
Study Design: A phase II/III multicentre, double-blind, randomized, active-controlled study.[1]
-
Patient Population: 32 patients with various types of ichthyosis.[1]
-
Intervention:
-
Duration: 12 weeks.[1]
-
Efficacy Assessment: The primary efficacy endpoint was the investigator's overall evaluation of the response to treatment at the end of the study, categorized as 'cured', 'markedly improved', 'moderately improved', 'slightly improved', 'unchanged', or 'worse'.[1]
-
Safety Assessment: Recording of all adverse events, with a specific focus on known retinoid-related side effects.[1]
-
Statistical Analysis: Between-group comparisons for efficacy and tolerability were performed.[1]
dot
Caption: Workflow for the Liarozole vs. Acitretin Clinical Trial.
In Vitro Assay: Measurement of Retinoic Acid Metabolism Inhibition
-
Objective: To determine the inhibitory effect of a compound (e.g., Liarozole) on the metabolism of retinoic acid in a cell-based or microsomal assay.
-
Materials:
-
Cell line known to express CYP26 enzymes (e.g., human liver microsomes or specific cancer cell lines).
-
[³H]-all-trans-retinoic acid (radiolabeled substrate).
-
Test compound (e.g., Liarozole) at various concentrations.
-
Scintillation counter for radioactivity measurement.
-
High-performance liquid chromatography (HPLC) system for metabolite separation.
-
-
Protocol:
-
Incubation: Incubate the cells or microsomes with [³H]-ATRA in the presence of varying concentrations of the test compound or vehicle control.
-
Extraction: After a defined incubation period, extract the retinoids from the reaction mixture.
-
Separation and Quantification:
-
Method 1 (Rapid): Use solid-phase extraction cartridges to separate the polar metabolites from the unmetabolized [³H]-ATRA. Quantify the radioactivity in both fractions using a scintillation counter.[6]
-
Method 2 (Detailed): Analyze the extracts by HPLC to separate and quantify the parent [³H]-ATRA and its various metabolites.[6]
-
-
Data Analysis: Calculate the percentage of [³H]-ATRA metabolized at each concentration of the test compound. Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of ATRA metabolism).
-
dot
Caption: Workflow for Retinoic Acid Metabolism Inhibition Assay.
Conclusion
This compound and synthetic retinoids represent two distinct yet effective strategies for modulating the retinoid signaling pathway. Synthetic retinoids offer direct and potent receptor activation, with a range of receptor selectivities that can be tailored for specific indications. Their efficacy is well-established in conditions like acne and psoriasis. However, their direct action can also lead to a higher incidence of certain side effects.
Liarozole, by inhibiting retinoic acid metabolism, provides a more nuanced approach by elevating endogenous retinoic acid levels. Clinical data, particularly in ichthyosis, suggests that Liarozole can achieve comparable efficacy to a synthetic retinoid like acitretin, potentially with a more favorable tolerability profile.[1] The choice between these two classes of drugs will depend on the specific disease, patient characteristics, and the desired balance between efficacy and tolerability. Further head-to-head comparative studies across a broader range of conditions are warranted to fully elucidate the relative merits of these two therapeutic approaches. This guide provides a foundational framework for such evaluations and for the continued development of novel modulators of the retinoid signaling pathway.
References
- 1. Long‐term efficacy and safety of bexarotene for Japanese patients with cutaneous T‐cell lymphoma: The results of a phase 2 study (B‐1201) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Treatment of psoriasis with oral liarozole: a dose-ranging study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. skintherapyletter.com [skintherapyletter.com]
- 4. dermatologytimes.com [dermatologytimes.com]
- 5. highstreetpharma.su [highstreetpharma.su]
- 6. A review of the use of adapalene for the treatment of acne vulgaris - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An evaluation of the efficacy and safety of tazarotene (0.1%) cream in acne vulgaris - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 8. profiles.wustl.edu [profiles.wustl.edu]
- 9. researchgate.net [researchgate.net]
- 10. Acitretin in dermatology - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 11. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 12. Safety and efficacy of tazarotene foam for the treatment of acne vulgaris - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Experience With Bexarotene to Treat Cutaneous T-Cell Lymphomas: A Study of the Spanish Working Group of Cutaneous Lymphomas [pubmed.ncbi.nlm.nih.gov]
Evaluating the Synergistic Effects of Liarozole Hydrochloride with Chemotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the synergistic effects of Liarozole hydrochloride when used in combination with chemotherapy. Due to a notable lack of direct preclinical or clinical studies investigating this compound with traditional cytotoxic chemotherapy agents, this guide establishes a hypothesized synergistic potential by examining its known mechanism of action and drawing parallels from studies on similar-acting retinoid pathway modulators.
This compound is an imidazole-based compound that functions as a retinoic acid metabolism-blocking agent (RAMBA).[1][2] Its primary mechanism of action is the inhibition of the cytochrome P450 enzyme CYP26A1, which is responsible for the catabolism of all-trans-retinoic acid (ATRA).[3] This inhibition leads to an increase in endogenous levels of retinoic acid within tissues.[3] Retinoic acid itself is a critical regulator of cell differentiation, proliferation, and apoptosis, and its signaling pathway is often dysregulated in cancer.[4][5][6][7][8]
While direct data is scarce, the potentiation of retinoid signaling by Liarozole suggests a strong rationale for its use in combination with chemotherapy to enhance anti-tumor efficacy. This guide summarizes the existing data for Liarozole in combination with ATRA and presents analogous data from studies combining other retinoids with conventional chemotherapy agents.
Data Presentation: Quantitative Analysis of Synergistic Effects
The following tables summarize the quantitative data from preclinical studies on the combination of Liarozole with ATRA, and other retinoids with cytotoxic chemotherapy agents.
Table 1: In Vitro Synergistic Effects of Liarozole with All-Trans-Retinoic Acid (ATRA)
| Cell Line | Combination | Effect | Quantitative Data | Reference |
| MCF-7 (Human Breast Cancer) | Liarozole + ATRA | Enhanced anti-proliferative effect | A combination of 10-6 M Liarozole with 10-8 M ATRA showed a greater antiproliferative effect than 10-7 M ATRA alone. The enhancement was more than 10-fold. | [9] |
| MCF-7 (Human Breast Cancer) | Liarozole + ATRA | Potentiated ATRA-induced cell differentiation | Liarozole at 10-6 M potentiated the effects of ATRA (10-9 M and 10-8 M) on cell morphology and cytoskeletal organization. | [10] |
Table 2: In Vitro Synergistic Effects of Other Retinoids with Chemotherapy
| Cell Line | Combination | Effect | Quantitative Data | Reference |
| ADPKD Epithelial Cells | Paclitaxel (PAC) + ATRA | Suppressed cell proliferation | 1 nM PAC + 10 nM ATRA significantly suppressed cell proliferation by 20%, whereas individual agents had no effect. | [11][12] |
| Various Human Tumor Cell Lines | Taxol (Paclitaxel) + RARα/β selective agonists | Dramatically lowered the effective dose of Taxol for cytotoxicity | Data presented as dose-response curves showing a significant leftward shift with the combination. | [13][14] |
| Neuroblastoma Cell Lines | Cisplatin or Vincristine + Retinoids | Additive to synergistic effects | The combination consistently showed enhanced cytotoxicity in vitro. | [15] |
Table 3: In Vivo Synergistic Effects of Other Retinoids with Chemotherapy
| Animal Model | Cancer Type | Combination | Effect | Quantitative Data | Reference | |---|---|---|---|---| | Rat NMU-induced Mammary Carcinoma | Mammary Carcinoma | Bexarotene (RXR ligand) + Paclitaxel | Increased objective response rate | Combination: 94% objective response; Paclitaxel alone: 12%; Bexarotene alone: 58%. |[16] | | Mice with A549/CIS Xenografts | Non-Small Cell Lung Cancer | Cisplatin Prodrug + Vinorelbine + ATRA | Significant inhibition of in vivo tumor growth | Tumor volume was reduced from 1440 mm³ to 220 mm³. |[17][18] | | Cisplatin-Resistant NSCLC Xenografts | Non-Small Cell Lung Cancer | Retinol + Cisplatin | Enhanced sensitivity to cisplatin-induced apoptosis | Combination treatment significantly increased apoptosis compared to cisplatin alone. |[19] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
1. Cell Viability and Proliferation Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cultured cells.[20][21][22][23]
-
Cell Seeding: Cells are seeded in a 96-well plate at a predetermined optimal density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (Liarozole, chemotherapy agent, or the combination) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (final concentration 0.5 mg/mL) is added to each well.
-
Incubation: The plate is incubated for 4 hours in a humidified atmosphere to allow for the conversion of MTT to formazan crystals by metabolically active cells.
-
Solubilization: 100 µL of a solubilization solution (e.g., DMSO or a specialized reagent) is added to each well to dissolve the formazan crystals. The plate is then gently agitated on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Reading: The absorbance is measured at a wavelength between 550 and 600 nm using a microplate reader. The reference wavelength is typically set to be more than 650 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. Synergism can be determined using methods such as the Chou-Talalay combination index.
2. In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the efficacy of anticancer agents in a mouse xenograft model.[24][25][26][27]
-
Cell Preparation and Implantation: Human tumor cells are harvested, washed, and resuspended in a suitable medium (e.g., PBS or HBSS), sometimes mixed with Matrigel. The cell suspension is then subcutaneously injected into the flank of immunocompromised mice (e.g., athymic nude or SCID mice).
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomly assigned to different treatment groups (vehicle control, Liarozole alone, chemotherapy alone, and the combination).
-
Drug Administration: The drugs are administered according to a predetermined schedule, dose, and route (e.g., oral gavage for Liarozole, intraperitoneal injection for cisplatin).
-
Tumor Measurement: Tumor volume is measured at regular intervals (e.g., twice a week) using calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Monitoring: The body weight and general health of the mice are monitored throughout the experiment.
-
Endpoint and Analysis: The experiment is terminated when tumors in the control group reach a predetermined maximum size or at a specified time point. Tumors are then excised, weighed, and may be used for further analysis (e.g., histology, western blotting). The anti-tumor efficacy is evaluated by comparing the tumor growth inhibition between the different treatment groups.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams were generated using Graphviz (DOT language) to illustrate key mechanisms and processes.
Figure 1: Mechanism of Action of this compound. Liarozole inhibits CYP26A1, increasing intracellular ATRA levels, which then promotes anti-cancer gene transcription.
Figure 2: Hypothesized Synergistic Pathway. Liarozole-induced gene expression changes may sensitize cancer cells to the cytotoxic effects of chemotherapy.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Liarozole - Wikipedia [en.wikipedia.org]
- 3. Liarozole, an inhibitor of retinoic acid metabolism, exerts retinoid-mimetic effects in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. mdpi.com [mdpi.com]
- 9. Effects of liarozole, a new antitumoral compound, on retinoic acid-induced inhibition of cell growth and on retinoic acid metabolism in MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Liarozole potentiates the all-trans-retinoic acid-induced structural remodelling in human breast carcinoma MCF-7 cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synergistic Antiproliferative Effects of All-Trans Retinoic Acid and Paclitaxel on Autosomal Dominant Polycystic Kidney Disease Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synergistic Antiproliferative Effects of All-Trans Retinoic Acid and Paclitaxel on Autosomal Dominant Polycystic Kidney Disease Epithelial Cells - ProQuest [proquest.com]
- 13. Synergistic cytotoxicity exhibited by combination treatment of selective retinoid ligands with taxol (Paclitaxel) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Evaluation of the Retinoids with Cisplatin and Vincristine in Xenograft Models of Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synergistic effect of a retinoid X receptor-selective ligand bexarotene (LGD1069, Targretin) and paclitaxel (Taxol) in mammary carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Lung Cancer Combination Treatment: Evaluation of the Synergistic Effect of Cisplatin Prodrug, Vinorelbine and Retinoic Acid When Co-Encapsulated in a Multi-Layered Nano-Platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. Exploitation of the vitamin A/retinoic acid axis depletes ALDH1-positive cancer stem cells and re-sensitises resistant non-small cell lung cancer cells to cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cell Counting & Health Analysis [sigmaaldrich.com]
- 21. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 22. texaschildrens.org [texaschildrens.org]
- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 25. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 26. In vivo xenograft tumor study [bio-protocol.org]
- 27. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Impact of Liarozole on Gene Expression: A Comparative Guide to Microarray and RNA-Seq Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of microarray and RNA-sequencing (RNA-seq) technologies for assessing the impact of Liarozole on gene expression. Liarozole, a retinoic acid metabolism-blocking agent (RAMBA), enhances endogenous retinoic acid levels by inhibiting the cytochrome P450 enzyme CYP26, a key enzyme in retinoic acid catabolism. Understanding the consequent changes in gene expression is crucial for elucidating its mechanism of action and therapeutic potential in various diseases, including dermatological disorders and cancer.
Executive Summary
Both microarray and RNA-seq are powerful tools for high-throughput gene expression analysis. Microarrays offer a cost-effective solution for analyzing a predefined set of genes with well-established analytical pipelines. In contrast, RNA-seq provides a more comprehensive and unbiased view of the transcriptome, enabling the discovery of novel transcripts and a wider dynamic range for quantification. The choice between these technologies will depend on the specific research question, budget, and the desired depth of analysis.
This guide presents a comparative overview of these methodologies, supported by experimental data from studies on Liarozole and other retinoids. It also provides detailed experimental protocols and visual representations of the underlying signaling pathways and experimental workflows.
Data Presentation: Liarozole's Impact on Gene Expression
The following tables summarize the observed changes in the expression of key genes in response to treatment with Liarozole and its analogue, Talarozole. This data is compiled from various studies and provides a quantitative insight into the molecular effects of these compounds.
Table 1: Gene Expression Changes Induced by Liarozole Treatment
| Gene | Change in Expression | Fold Change/Significance | Cell Type/Tissue | Condition | Reference |
| Keratin 2 (KRT2) | Downregulated | Significant decrease | Epidermis | Lamellar Ichthyosis | [1] |
| Tumor Necrosis Factor-alpha (TNF-alpha) | Downregulated | Significant decrease | Epidermis | Lamellar Ichthyosis | [1] |
| Keratin 4 (KRT4) | Upregulated | Trend toward increased expression | Epidermis | Lamellar Ichthyosis | [1] |
| Cytochrome P450 26A1 (CYP26A1) | Upregulated | Trend toward increased expression | Epidermis | Lamellar Ichthyosis | [1] |
| Retinoic Acid Receptor Beta (RAR-beta) | Upregulated | Trend toward elevation (P = 0.107) | Oral Mucosa | Cancer | [2] |
| Thymosin beta-10 | Upregulated | - | Prostate Cancer Cells | Cancer | [3] |
| B-cell lymphoma 2 (bcl-2) | Downregulated | - | Prostate Cancer Cells | Cancer | [3] |
Table 2: Gene Expression Changes Induced by Talarozole (a Liarozole Analogue)
| Gene | Change in Expression | Significance | Cell Type/Tissue | Condition | Reference |
| Cellular Retinoic Acid Binding Protein 2 (CRABP2) | Upregulated | Dose-dependent increase | Normal Human Epidermis | Healthy | [4] |
| Keratin 4 (KRT4) | Upregulated | Dose-dependent increase | Normal Human Epidermis | Healthy | [4] |
| Cytochrome P450 26A1 (CYP26A1) | Upregulated | Dose-dependent increase | Normal Human Epidermis | Healthy | [4] |
| Cytochrome P450 26B1 (CYP26B1) | Upregulated | Dose-dependent increase | Normal Human Epidermis | Healthy | [4] |
| Keratin 2 (KRT2) | Downregulated | Decrease | Normal Human Epidermis | Healthy | [4] |
| Interleukin 1-alpha (IL-1alpha) | Downregulated | Decrease | Normal Human Epidermis | Healthy | [4] |
Comparison with Other Retinoids
Liarozole's effect on gene expression is often compared to that of other retinoids. While Liarozole works by increasing endogenous retinoic acid levels, other retinoids are synthetic analogs that directly activate retinoic acid receptors (RARs) and retinoid X receptors (RXRs).
Table 3: Comparison of Gene Expression Changes with Other Retinoids
| Drug | Key Gene Expression Changes | Mechanism of Action | Reference |
| Liarozole | Modulates expression of keratins, inflammatory cytokines, and RA-responsive genes. | Inhibits CYP26, increasing endogenous retinoic acid. | [1][2] |
| Acitretin | Hinders the expression of proinflammatory cytokines like IL-6 and MRP-8. | Binds and activates RARs and RXRs. | [5] |
| Isotretinoin | Upregulates extracellular matrix protein genes; downregulates lipid metabolizing enzyme genes. | Prodrug converted to metabolites that are agonists for RARs and RXRs. | [6][7] |
| Tazarotene | Upregulates Tazarotene-Induced Gene 1 (TIG1) and other RAR-responsive genes. | RARβ/γ selective retinoid. | [8] |
Experimental Protocols
Detailed experimental protocols are essential for reproducible research. Below are representative protocols for assessing Liarozole's impact on gene expression using microarray and RNA-seq.
Microarray Analysis Protocol
-
Cell Culture and Treatment: Culture human keratinocytes or other relevant cell lines. Treat cells with Liarozole (e.g., 1-10 µM) or vehicle control for a specified time (e.g., 24-48 hours).
-
RNA Extraction: Isolate total RNA from treated and control cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen). Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100).
-
cDNA Synthesis and Labeling: Synthesize complementary DNA (cDNA) from the extracted RNA. Label the cDNA with fluorescent dyes (e.g., Cy3 and Cy5) for two-color microarray platforms.
-
Hybridization: Hybridize the labeled cDNA to a microarray chip containing probes for thousands of genes.
-
Scanning and Data Acquisition: Scan the microarray chip using a laser scanner to detect the fluorescence signals.
-
Data Analysis: Quantify the signal intensities for each spot. Perform background correction, normalization, and statistical analysis to identify differentially expressed genes between Liarozole-treated and control samples.
RNA-Seq Analysis Protocol
-
Cell Culture and Treatment: (Same as for microarray)
-
RNA Extraction: (Same as for microarray)
-
Library Preparation:
-
Deplete ribosomal RNA (rRNA) from the total RNA.
-
Fragment the remaining RNA.
-
Synthesize first- and second-strand cDNA.
-
Adenylate the 3' ends and ligate sequencing adapters.
-
Amplify the library using PCR.
-
-
Sequencing: Sequence the prepared libraries on a next-generation sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to a reference genome.
-
Quantify gene expression levels (e.g., as transcripts per million - TPM).
-
Perform differential expression analysis to identify genes with significant changes in expression between Liarozole-treated and control samples.
-
Mandatory Visualization
Signaling Pathway of Liarozole Action
Caption: Liarozole inhibits CYP26, increasing intracellular retinoic acid and modulating gene expression.
Experimental Workflow: Microarray vs. RNA-Seq
Caption: Workflow comparison of microarray and RNA-seq for gene expression analysis.
Conclusion
Both microarray and RNA-seq are valuable for assessing the impact of Liarozole on gene expression. Microarrays provide a targeted and cost-effective approach, while RNA-seq offers a more comprehensive and discovery-oriented analysis. The choice of technology should be guided by the specific research goals and available resources. The data presented in this guide highlights Liarozole's ability to modulate genes involved in cellular differentiation, inflammation, and retinoic acid signaling, providing a foundation for further investigation into its therapeutic applications.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Determination of intermediate biomarker expression levels by quantitative reverse transcription-polymerase chain reaction in oral mucosa of cancer patients treated with liarozole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Retinoic acid metabolism blocking agents (RAMBAs): a new paradigm in the treatment of hyperkeratotic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Topical treatment with CYP26 inhibitor talarozole (R115866) dose dependently alters the expression of retinoid-regulated genes in normal human epidermis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acitretin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Temporal changes in gene expression in the skin of patients treated with isotretinoin provide insight into its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Temporal changes in gene expression in the skin of patients treated with isotretinoin provide insight into its mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tazarotene-induced gene 1 (TIG1), a novel retinoic acid receptor-responsive gene in skin - PubMed [pubmed.ncbi.nlm.nih.gov]
PCNA as a Biomarker for Liarozole's Anti-Proliferative Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the use of Proliferating Cell Nuclear Antigen (PCNA) as a biomarker to evaluate the anti-proliferative effects of Liarozole. While direct quantitative data on Liarozole's effect on PCNA is limited in publicly available literature, this document synthesizes the established mechanism of Liarozole, the role of its downstream effector (retinoic acid) on cell cycle regulation, and the utility of PCNA as a proliferation marker to provide a robust framework for experimental design and data interpretation.
Introduction to Liarozole and PCNA
Liarozole is an imidazole-based compound that functions as an inhibitor of cytochrome P450 enzymes responsible for the catabolism of all-trans-retinoic acid (ATRA). By blocking the breakdown of ATRA, Liarozole effectively increases its intracellular concentration, leading to the modulation of gene expression through retinoic acid receptors (RARs) and retinoid X receptors (RXRs). This modulation can result in the inhibition of cell proliferation and induction of apoptosis in various cancer cell lines.[1][2]
PCNA is a critical protein involved in DNA replication and repair.[3] Its expression is tightly linked to the cell cycle, with levels significantly increasing during the S phase. This makes PCNA an excellent biomarker for assessing the proliferative state of a cell population.[3] A reduction in the number of PCNA-positive cells is indicative of an anti-proliferative effect.
Liarozole's Mechanism of Action and its Impact on Cell Proliferation
Liarozole's primary anti-proliferative effect is mediated by the enhancement of retinoic acid signaling. Increased levels of intracellular ATRA lead to the activation of RAR/RXR heterodimers, which then bind to retinoic acid response elements (RAREs) in the promoter regions of target genes. This can trigger a cascade of events that ultimately halt the cell cycle, primarily at the G1/S checkpoint.[4][5][6]
The G1 phase arrest induced by retinoic acid is associated with the upregulation of cyclin-dependent kinase inhibitors (CKIs) such as p21 and p27, and the downregulation of cyclins (e.g., cyclin D1) and cyclin-dependent kinases (CDKs) that are essential for the G1 to S phase transition.[7] By preventing cells from entering the S phase, where DNA replication occurs, the expression of PCNA is consequently reduced.
Comparative Analysis: PCNA vs. Other Proliferation Markers
While PCNA is a robust marker, other biomarkers can also be employed to assess cell proliferation. A comparative overview is presented below:
| Biomarker | Method of Detection | Advantages | Disadvantages |
| PCNA | Immunohistochemistry (IHC), Western Blot, Flow Cytometry | - Well-established and widely used. - Strong correlation with S phase. - Commercially available antibodies with high specificity. | - Expression can also be induced by DNA repair processes, not solely proliferation. |
| Ki-67 | Immunohistochemistry (IHC) | - Expressed in all active phases of the cell cycle (G1, S, G2, M). - Good prognostic marker in many cancers. | - Not specific to a particular phase of the cell cycle. |
| BrdU Incorporation | Immunohistochemistry (IHC), Flow Cytometry | - Direct measure of DNA synthesis (S phase). | - Requires pre-incubation of living cells or tissues with BrdU. - Can be toxic to cells. |
| MTT/XTT Assay | Colorimetric Assay | - High-throughput and quantitative. - Measures metabolic activity, which often correlates with cell number. | - Indirect measure of cell proliferation. - Can be affected by changes in cellular metabolism that are independent of proliferation. |
Experimental Protocols
Detailed methodologies for key experiments to assess the effect of Liarozole on PCNA expression are provided below.
Western Blotting for PCNA
This technique allows for the quantification of total PCNA protein levels in cell lysates.
1. Cell Lysis:
-
Treat cells with desired concentrations of Liarozole or vehicle control for a specified time.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant containing protein lysate.
2. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
3. SDS-PAGE and Electrotransfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against PCNA (e.g., clone PC10) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
5. Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Use a loading control (e.g., β-actin or GAPDH) to normalize PCNA expression levels.
Immunohistochemistry (IHC) for PCNA
IHC allows for the visualization and quantification of PCNA-positive cells within a tissue section, providing spatial information.
1. Tissue Preparation:
-
Fix tissues (e.g., tumor xenografts from Liarozole-treated and control animals) in 10% neutral buffered formalin.
-
Dehydrate the tissues through a graded series of ethanol and embed in paraffin.
-
Cut 4-5 µm thick sections and mount on slides.
2. Deparaffinization and Rehydration:
-
Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.
3. Antigen Retrieval:
-
Perform heat-induced epitope retrieval by immersing slides in a citrate buffer (pH 6.0) and heating in a microwave or pressure cooker.
4. Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a blocking serum.
-
Incubate with a primary antibody against PCNA overnight at 4°C.
-
Wash with PBS.
-
Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP complex.
-
Wash with PBS.
5. Visualization and Counterstaining:
-
Develop the signal with a chromogen such as diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.
-
Counterstain with hematoxylin to visualize cell nuclei.
6. Analysis:
-
Dehydrate, clear, and mount the slides.
-
Quantify the percentage of PCNA-positive nuclei by manual counting or using image analysis software.
Visualizing the Molecular Pathway and Experimental Workflow
To better understand the processes involved, the following diagrams illustrate the signaling pathway affected by Liarozole and a typical experimental workflow.
Caption: Liarozole's effect on the retinoic acid signaling pathway.
Caption: Experimental workflow for assessing PCNA expression.
Conclusion
References
- 1. Experimental studies with liarozole (R 75,251): an antitumoral agent which inhibits retinoic acid breakdown - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Liarozole and 13-cis-retinoic acid anti-prostatic tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Toxicological and pathological applications of proliferating cell nuclear antigen (PCNA), a novel endogenous marker for cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Retinoic acid regulates cell cycle progression and cell differentiation in human monocytic THP-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Blockage of retinoic acid signaling via RARγ suppressed the proliferation of pancreatic cancer cells by arresting the cell cycle progression of the G1-S phase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 13-cis Retinoic acid induces apoptosis and cell cycle arrest in human SEB-1 sebocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Liarozole Hydrochloride's Mechanism of Action in Novel Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Liarozole hydrochloride's performance with alternative compounds, supported by experimental data. Liarozole is an imidazole-based inhibitor of cytochrome P450-dependent retinoic acid (RA) metabolism, primarily targeting the RA 4-hydroxylase (CYP26) enzymes. This inhibition leads to an increase in endogenous all-trans-retinoic acid (atRA) levels, which mediates its therapeutic effects. Here, we cross-validate its mechanism of action by comparing its performance in various systems against other Retinoic Acid Metabolism Blocking Agents (RAMBAs) and synthetic retinoids.
Data Presentation
In Vitro Inhibition of Retinoic Acid Metabolism
The primary mechanism of Liarozole is the inhibition of CYP26 enzymes, which are responsible for the catabolism of atRA. The following table compares the in vitro inhibitory potency (IC50 values) of Liarozole with other known RAMBAs, Talarozole and Ketoconazole, against human CYP26A1.
| Compound | IC50 for CYP26A1 Inhibition | Reference |
| Liarozole | 2-3 µM | [1] |
| Talarozole | 4-5 nM | [1] |
| Ketoconazole | Not specified in direct comparison | [1] |
Table 1: In vitro inhibitory potency of Liarozole and other RAMBAs against human CYP26A1. Talarozole demonstrates significantly higher potency compared to Liarozole.
Clinical Efficacy in Psoriasis
Liarozole has been investigated as a treatment for psoriasis, a condition known to respond to retinoid-based therapies. The following table summarizes the clinical efficacy of oral Liarozole compared to the synthetic retinoid Acitretin in patients with severe plaque psoriasis after 12 weeks of treatment.
| Treatment Group | Mean Reduction in Psoriasis Area and Severity Index (PASI) | Reference |
| Liarozole | Significant reduction (P ≤ 0.05) | [2] |
| Acitretin | Significant reduction (P ≤ 0.05) | [2] |
Table 2: Comparison of clinical efficacy of Liarozole and Acitretin in severe plaque psoriasis. Both treatments showed comparable and significant reductions in PASI scores, with no significant difference noted between the two groups[2].
Effects on Cancer Cell Proliferation
The antiproliferative effects of Liarozole, often in combination with atRA, have been studied in various cancer cell lines. The table below presents data on the growth inhibition of human prostate cancer cells (LNCaP) by novel RAMBAs, providing a comparative context for Liarozole's potential in oncology.
| Compound | IC50 for LNCaP Cell Growth Inhibition | Fold Enhancement of atRA Antiproliferative Activity (at 1 µM) | Reference |
| VN/14-1 | µM-range | 47-fold | [3] |
| VN/50-1 | µM-range | 60-fold | [3] |
| VN/66-1 | µM-range | 70-fold | [3] |
| VN/69-1 | µM-range | 65-fold | [3] |
Table 3: Antiproliferative effects of novel RAMBAs on LNCaP human prostate cancer cells. These next-generation RAMBAs demonstrate potentiation of atRA's effects, a mechanism shared with Liarozole[3].
Experimental Protocols
In Vitro Retinoic Acid 4-Hydroxylase (CYP26A1) Inhibition Assay
This assay is crucial for determining the inhibitory potency of compounds like Liarozole on the primary enzyme responsible for atRA catabolism.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant human CYP26A1.
Materials:
-
Recombinant human CYP26A1 enzyme co-expressed with POR (Cytochrome P450 reductase)
-
Luminogenic CYP26A1 substrate (e.g., Luciferin-BE)
-
NADPH regenerating system
-
Test compound (e.g., Liarozole) and vehicle control (e.g., DMSO)
-
96-well plates
-
Luminometer
Procedure:
-
Prepare a reaction mixture containing the recombinant CYP26A1 enzyme and the luminogenic substrate in a suitable buffer.
-
Add varying concentrations of the test compound (e.g., Liarozole) or vehicle control to the wells of a 96-well plate.
-
Initiate the enzymatic reaction by adding the NADPH regenerating system.
-
Incubate the plate at 37°C for a predetermined time.
-
Stop the reaction and measure the luminescence using a luminometer.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Measurement of Retinoic Acid Levels
This protocol is used to assess the in vivo efficacy of Liarozole in elevating endogenous atRA levels in tissues.
Objective: To quantify the concentration of all-trans-retinoic acid in animal tissues following administration of a test compound.
Materials:
-
LC-MS/MS system (Liquid Chromatography-Tandem Mass Spectrometry)
-
Internal standard (e.g., all-trans-4,4-dimethyl-RA)
-
Solvents for extraction (e.g., hexane, acetonitrile, ethanol)
-
Tissue homogenizer
-
Centrifuge
Procedure:
-
Administer the test compound (e.g., Liarozole) or vehicle to the experimental animals.
-
At a specified time point, euthanize the animals and collect the target tissues.
-
Homogenize the tissue samples in a suitable buffer.
-
Add the internal standard to the homogenate.
-
Perform a liquid-liquid extraction to isolate the retinoids. This typically involves a two-step acid-base extraction.
-
Analyze the extracted samples using an LC-MS/MS system. The system is set up to specifically detect and quantify atRA and the internal standard based on their mass-to-charge ratios.
-
The concentration of atRA in the tissue is calculated by comparing the peak area of atRA to that of the internal standard.[2][4][5][6][7]
Cell Proliferation (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Objective: To determine the effect of a test compound on the proliferation of a cell line.
Materials:
-
Cancer cell line (e.g., MCF-7, LNCaP)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, isopropanol)
-
Multi-well spectrophotometer (ELISA reader)
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (e.g., Liarozole) and/or atRA. Include appropriate vehicle controls.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 1-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[1][3][8]
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.[1][3][8]
-
Measure the absorbance of the resulting colored solution at a wavelength between 540 and 600 nm using a multi-well spectrophotometer.[1]
-
The absorbance is directly proportional to the number of viable cells. Cell proliferation inhibition is calculated relative to the vehicle-treated control cells.
Mandatory Visualization
Caption: Liarozole inhibits CYP26A1, increasing atRA levels and promoting cellular differentiation.
Caption: Workflow for in vitro CYP26A1 inhibition assay.
Caption: Workflow for in vivo retinoic acid level measurement.
References
- 1. researchtweet.com [researchtweet.com]
- 2. portlandpress.com [portlandpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative Profiling of Endogenous Retinoic Acid in Vivo and in Vitro by Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Quantification of endogenous retinoic acid in limited biological samples by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Quantifying the increase in tissue retinoic acid levels post-Liarozole administration
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Liarozole's efficacy in increasing tissue retinoic acid levels against other alternatives, supported by experimental data. The guide details the methodologies behind the cited studies to ensure reproducibility and further investigation.
Liarozole, an imidazole-based compound, has demonstrated significant potential in modulating endogenous retinoic acid (RA) concentrations. By inhibiting the cytochrome P450-dependent enzyme, retinoic acid 4-hydroxylase (CYP26), Liarozole effectively blocks the metabolic degradation of all-trans-retinoic acid, leading to its accumulation in various tissues.[1][2][3][4] This mechanism of action has positioned Liarozole and other Retinoic Acid Metabolism Blocking Agents (RAMBAs) as promising therapeutic agents in dermatology and oncology.[3][5]
Comparative Efficacy of Liarozole and Alternatives
The primary alternative to Liarozole for elevating tissue RA levels includes other RAMBAs, such as Talarozole, and the direct administration of retinoids or their precursors.
Retinoic Acid Metabolism Blocking Agents (RAMBAs)
Talarozole has emerged as a more potent and specific inhibitor of CYP26 compared to Liarozole.[6] In vitro studies have provided a direct quantitative comparison of their efficacy in increasing intracellular RA levels.
Table 1: In Vitro Comparison of Liarozole and Talarozole on Intracellular Retinoic Acid Levels [4]
| Compound (1 µM) | Fold Increase in Cell-Associated [3H]-Retinoic Acid |
| Liarozole | 2- to 3-fold |
| Talarozole | 6-fold |
In Vivo Studies: Liarozole Administration
Topical Application:
In human clinical studies, topical application of a 3% Liarozole formulation resulted in a substantial, albeit transient, increase in RA levels in the skin.
Table 2: Human Skin Retinoic Acid Levels Following Topical Liarozole (3%) Application [1][2][7]
| Time Point | Retinoic Acid Concentration (ng/g wet weight) |
| 18 hours | 19 ± 5 |
| 48 hours | 6 ± 2 |
| Vehicle Control | Not detectable |
Oral Administration:
Preclinical studies in rats have demonstrated a dose-dependent increase in plasma and tissue RA concentrations following oral administration of Liarozole.
Table 3: Plasma and Vaginal Tissue Retinoic Acid Levels in Rats Following Oral Liarozole Administration [4]
| Liarozole Dose (oral) | Plasma Retinoic Acid (ng/mL) | Vaginal Tissue Retinoic Acid |
| Vehicle Control | < 0.5 (undetectable) | Baseline |
| 5 mg/kg | 1.4 ± 0.1 | Doubled from baseline |
| 20 mg/kg | 2.9 ± 0.1 | Doubled from baseline |
In Vivo Studies: Talarozole (R115866) Administration
Oral administration of Talarozole in rats has also been shown to induce significant increases in endogenous RA levels across multiple tissues.
Table 4: Qualitative Effect of Oral Talarozole (2.5 mg/kg) on Tissue Retinoic Acid Levels in Rats [1]
| Tissue | Effect on Endogenous Retinoic Acid Levels |
| Plasma | Marked and transient increase |
| Skin | Marked and transient increase |
| Fat | Marked and transient increase |
| Kidney | Marked and transient increase |
| Testis | Marked and transient increase |
Signaling Pathway and Experimental Workflows
To visually represent the mechanisms and processes involved, the following diagrams have been generated using Graphviz.
Experimental Protocols
The following are generalized methodologies based on the reviewed literature for the key experiments cited.
Protocol 1: Quantification of Retinoic Acid in Skin Tissue Following Topical Liarozole Application
-
Subject Recruitment and Treatment:
-
Recruit healthy human volunteers with informed consent.
-
Apply a standardized amount of 3% Liarozole cream to a defined area of the skin (e.g., buttock). A vehicle control is applied to a contralateral site.
-
-
Tissue Sampling:
-
At specified time points (e.g., 18 and 48 hours post-application), obtain full-thickness punch biopsies from the treated and control sites.
-
Immediately freeze the tissue samples in liquid nitrogen and store at -80°C until analysis.
-
-
Retinoic Acid Extraction:
-
Weigh the frozen tissue samples.
-
Homogenize the tissue in a suitable buffer.
-
Perform a liquid-liquid extraction using a solvent system such as hexane or ethyl acetate to isolate the retinoids.
-
Evaporate the organic solvent under a stream of nitrogen.
-
-
Quantification by HPLC:
-
Reconstitute the dried extract in a mobile phase-compatible solvent.
-
Inject the sample into a High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
Separate the retinoids using a reverse-phase C18 column with an appropriate mobile phase gradient.
-
Identify and quantify the all-trans-retinoic acid peak by comparing its retention time and peak area to a standard curve of known RA concentrations. Results are typically expressed as ng of RA per gram of wet tissue weight.
-
Protocol 2: Quantification of Retinoic Acid in Rat Plasma and Tissues Following Oral Liarozole Administration
-
Animal Husbandry and Dosing:
-
Use adult female Sprague-Dawley rats.
-
Administer Liarozole orally via gavage at desired doses (e.g., 5 and 20 mg/kg) suspended in a suitable vehicle (e.g., corn oil). A control group receives the vehicle alone.
-
-
Sample Collection:
-
At a predetermined time after dosing, anesthetize the rats.
-
Collect blood via cardiac puncture into tubes containing an anticoagulant. Centrifuge the blood to separate the plasma.
-
Perfuse the animals with saline to remove blood from the organs.
-
Harvest the tissues of interest (e.g., vagina, skin, liver) and immediately freeze them in liquid nitrogen. Store all samples at -80°C.
-
-
Retinoic Acid Extraction:
-
For plasma samples, perform a protein precipitation step followed by liquid-liquid extraction.
-
For tissue samples, follow the homogenization and extraction procedure outlined in Protocol 1.
-
-
Quantification by LC-MS/MS:
-
For enhanced sensitivity and specificity, employ Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Separate the extracted retinoids using an HPLC system.
-
Introduce the eluent into a mass spectrometer for detection and quantification of the specific mass-to-charge ratio of retinoic acid.
-
Calculate the concentration of RA in plasma (ng/mL) and tissues (ng/g) using a standard curve.
-
This guide provides a foundational understanding of Liarozole's role in elevating tissue retinoic acid levels and offers a framework for comparative analysis with other RAMBAs. The detailed protocols and visual aids are intended to support further research and development in this promising therapeutic area.
References
- 1. R115866 inhibits all-trans-retinoic acid metabolism and exerts retinoidal effects in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. CYP26 inhibitor R115866 increases retinoid signaling in intimal smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic Potential of the Inhibition of the Retinoic Acid Hydroxylases CYP26A1 and CYP26B1 by Xenobiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The CYP26 inhibitor R115866 potentiates the effects of all-trans retinoic acid on cultured human epidermal keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oral liarozole in the treatment of patients with moderate/severe lamellar ichthyosis: results of a randomized, double-blind, multinational, placebo-controlled phase II/III trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
A Comparative Analysis of the In Vivo Toxicity of Liarozole and Other Retinoid Pathway Modulators
A detailed examination of the in vivo safety profiles of Liarozole, all-trans retinoic acid (ATRA), isotretinoin, and bexarotene reveals important distinctions for researchers and drug development professionals. While direct comparative preclinical toxicity studies are limited, available data from individual studies and clinical trials provide insights into the relative safety of these retinoid pathway modulators.
Liarozole, a retinoic acid metabolism-blocking agent, generally demonstrates a favorable safety profile in clinical settings, being described as "well-tolerated" in human trials.[1][2][3] In contrast, traditional retinoids such as all-trans retinoic acid (ATRA) and isotretinoin, as well as the rexinoid bexarotene, are associated with more significant dose-limiting toxicities in preclinical and clinical studies.
The primary mechanism of Liarozole, which involves inhibiting the breakdown of endogenous retinoic acid rather than introducing a synthetic retinoid, is thought to contribute to its improved tolerability.[1] This targeted approach may avoid the supraphysiological levels of retinoids that can lead to adverse effects.
Quantitative Toxicity Profile
The following table summarizes the available quantitative in vivo toxicity data for Liarozole and other selected retinoid pathway modulators. It is important to note the absence of publicly available LD50 or NOAEL data for Liarozole from preclinical in vivo studies, highlighting a gap in direct comparative toxicology. The data for other compounds are derived from various sources and may not be from directly comparable study designs.
| Compound | Species | Route of Administration | Toxicity Value | Citation |
| Liarozole | - | - | No quantitative data available | - |
| All-Trans Retinoic Acid (ATRA) | Rat | Oral | LD50: 2000 mg/kg | [4] |
| Mouse | Oral | LD50: 1100 mg/kg | [4] | |
| Isotretinoin | Rat | Oral | LD50: >4000 mg/kg | [5] |
| Mouse | Oral | LD50: 3389 mg/kg | [5] | |
| Bexarotene | Rat | Oral | TDLO: 4.2 mg/kg/14D (intermittent) | [6] |
LD50: Lethal Dose, 50%. The dose of a substance that is lethal to 50% of a population of test animals. TDLO: Lowest Published Toxic Dose.
Signaling Pathways and Experimental Workflows
To contextualize the mechanisms of action and the methods used to assess the toxicity of these compounds, the following diagrams illustrate the retinoid signaling pathway and a typical workflow for an in vivo toxicity study.
Discussion of Toxicity Profiles
Liarozole: Clinical trial data for liarozole at doses of 75 mg and 150 mg per day for 12 weeks indicate that it is well-tolerated.[6][7] The adverse events observed are generally mild to moderate and are consistent with retinoic acid-related effects, which is expected given its mechanism of action.[8] The lack of severe systemic toxicity is a key differentiator from other retinoids.
All-trans Retinoic Acid (ATRA): ATRA is known to have a more pronounced toxicity profile. In a 13-week study in rats, a dose of 50 mg/kg resulted in numerous long-bone fractures and morbidity within the third week.[9] Even at 14 mg/kg, clear signs of retinoid intoxication were observed, including growth depression, anemia, and testicular degeneration.[9]
Isotretinoin (13-cis-retinoic acid): Isotretinoin also exhibits dose-dependent toxicity. A 28-day study in rats with oral gavage of 7.5 and 15 mg/kg showed mild effects, such as decreased food intake and slight effects on the estrous cycle.[10] However, it is a known teratogen and can cause a range of side effects in humans.
Bexarotene: As a selective retinoid X receptor (RXR) agonist, bexarotene's toxicity profile is distinct. Preclinical studies in rats and dogs have shown adverse effects including hypertriglyceridemia, liver function abnormalities, cataract development, and testicular degeneration.[11] In clinical use, the principal toxicities include central hypothyroidism, xeroderma, and elevation of cholesterol and triglycerides.[12]
Experimental Protocols
Detailed experimental protocols for the specific toxicity studies cited are often proprietary. However, a representative protocol for a 90-day repeated-dose oral toxicity study in rodents, based on OECD Guideline 408, is provided below. This type of study is standard for assessing the subchronic toxicity of chemical substances.[5][9][13][14][15][16][17][18][19][20]
Objective: To characterize the toxicity profile of a test substance following 90 days of daily oral administration in a rodent species and to determine the No-Observed-Adverse-Effect Level (NOAEL).
Test System:
-
Species: Rat (e.g., Sprague-Dawley strain)
-
Age: Young adults at the start of the study
-
Sex: Equal numbers of males and females
-
Group Size: At least 10 animals per sex per group
Experimental Design:
-
Dose Groups: A minimum of three dose levels (low, mid, high) and a concurrent control group (vehicle only). The highest dose is selected to induce toxic effects but not death or severe suffering.
-
Administration: The test substance is administered daily by oral gavage. The volume administered is based on the most recent body weight measurement.
-
Duration: 90 consecutive days. A recovery group may be included to assess the reversibility of toxic effects.
In-Life Observations:
-
Mortality and Morbidity: Checked twice daily.
-
Clinical Signs: Detailed observations are recorded at least once daily.
-
Body Weight: Recorded at least once a week.
-
Food and Water Consumption: Measured weekly.
-
Ophthalmological Examination: Performed prior to the start of the study and at termination.
-
Functional Observations: Sensory reactivity, grip strength, and motor activity are assessed towards the end of the study.
Terminal Procedures:
-
Blood Collection: Blood samples are collected for hematology and clinical chemistry analysis.
-
Necropsy: All animals are subjected to a full gross necropsy.
-
Organ Weights: Specified organs are weighed.
-
Histopathology: A comprehensive set of tissues from all animals in the control and high-dose groups are examined microscopically. Any gross lesions and target organs from all dose groups are also examined.
Data Analysis:
-
Data are analyzed using appropriate statistical methods to determine any significant treatment-related effects.
-
The NOAEL is determined as the highest dose level at which there are no statistically or biologically significant increases in the frequency or severity of adverse effects.
Conclusion
Based on the available data, Liarozole appears to have a more favorable in vivo toxicity profile compared to ATRA, isotretinoin, and bexarotene. Its mechanism of modulating endogenous retinoic acid levels likely contributes to its better tolerability. However, the lack of publicly available, direct comparative preclinical toxicity studies with quantitative endpoints for Liarozole makes a definitive, data-driven comparison challenging. Future research, including head-to-head in vivo toxicity studies with standardized protocols, would be invaluable for a more precise comparative assessment of these retinoid pathway modulators. Researchers and clinicians should consider the distinct toxicity profiles when selecting a compound for further investigation or therapeutic use.
References
- 1. Oral liarozole in the treatment of patients with moderate/severe lamellar ichthyosis: results of a randomized, double-blind, multinational, placebo-controlled phase II/III trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oral liarozole in the treatment of patients with moderate/severe lamellar ichthyosis: results of a randomized, double-blind, multinational, placebo-controlled phase II/III trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oral liarozole in the treatment of palmoplantar pustular psoriasis: a randomized, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Subchronic toxicity of all-trans-retinoic acid and retinylidene dimedone in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. Seventy-Day Toxicity Study in Juvenile Sprague-Dawley Rats with Semicarbazide (SEM) from Weaning to Sexual Maturity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Liarozole markedly increases all trans-retinoic acid toxicity in mouse limb bud cell cultures: a model to explain the potency of the aromatic retinoid (E)-4-[2-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthylenyl)-1-propenyl] benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. :: Environmental Analysis Health and Toxicology [eaht.org]
- 16. oecd.org [oecd.org]
- 17. Repeated-dose 90-day oral toxicity study of GST in Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Acute and subchronic oral toxicity studies in rats with nanoscale and pigment grade titanium dioxide particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Oral Toxicity OECD 408 - Altogen Labs [altogenlabs.com]
- 20. An Evaluation of Genotoxicity and 90-Day Repeated-Dose Oral Toxicity in Rats of DracoBelle Nu sd - PubMed [pubmed.ncbi.nlm.nih.gov]
Liarozole Hydrochloride: A Comparative Analysis of its Specificity for CYP26 Enzymes
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of Liarozole hydrochloride's performance against various Cytochrome P450 (CYP) enzymes, supported by experimental data.
Liarozole is an imidazole-based compound that functions as a retinoic acid metabolism-blocking agent (RAMBA) by inhibiting cytochrome P450 enzymes, primarily the CYP26 family. This inhibition leads to increased endogenous levels of retinoic acid, a critical signaling molecule involved in cell differentiation, proliferation, and apoptosis. While its therapeutic potential in oncology and dermatology has been explored, a thorough understanding of its specificity for CYP26 over other CYP isoforms is crucial for predicting potential drug-drug interactions and off-target effects. This guide provides a comparative analysis of Liarozole's inhibitory activity, presenting quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.
Quantitative Comparison of Inhibitory Activity
The inhibitory potency of this compound has been evaluated against various CYP isoforms. The following table summarizes the half-maximal inhibitory concentration (IC50) values obtained from in vitro studies. A lower IC50 value indicates a higher inhibitory potency.
| Cytochrome P450 Isoform | IC50 (µM) | Test System | Reference |
| CYP26 | 2.2 - 7 | Hamster liver microsomes, induced MCF-7 cells | [1][2][3] |
| rat CYP17 | 0.26 | Rat testes microsomes | [4] |
| bovine 17α-hydroxylase (CYP17) | 0.15 | Bovine adrenal microsomes | [5] |
| CYP19 (Aromatase) | Inhibitory activity reported, specific IC50 not consistently found | Various | [6] |
| CYP1A2 | No significant inhibition reported in some studies | Not specified | [7] |
| CYP2C9 | No significant inhibition reported in some studies | Not specified | [7] |
| CYP2C19 | No significant inhibition reported in some studies | Not specified | [7] |
| CYP2D6 | No significant inhibition reported in some studies | Not specified | [7] |
| CYP3A4 | No significant inhibition reported in some studies | Not specified | [7] |
Note: The IC50 values for CYP26 can vary depending on the specific isoform (A1, B1, C1), the substrate used, and the experimental conditions. Some evidence suggests Liarozole is a more potent inhibitor of CYP26B1 than CYP26A1. The lack of consistent, quantitative IC50 data for major drug-metabolizing CYPs (1A2, 2C9, 2C19, 2D6, 3A4) in publicly available literature highlights a gap in the comprehensive selectivity profiling of Liarozole. The available data indicates that while Liarozole is a potent inhibitor of CYP26, it also exhibits inhibitory activity against other steroidogenic CYPs like CYP17 and CYP19, suggesting a degree of non-specificity.
Experimental Protocols
The determination of CYP inhibition is critical for assessing the drug interaction potential of a compound. Below are detailed methodologies for key experiments cited in the evaluation of Liarozole.
CYP Inhibition Assay Using Human Liver Microsomes (General Protocol)
This method is widely used to determine the IC50 values of a compound against various CYP isoforms.
1. Materials:
-
Human liver microsomes (pooled from multiple donors)
-
Specific CYP isoform substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9)
-
NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
This compound (test inhibitor)
-
Positive control inhibitors for each CYP isoform
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system for analysis
2. Procedure:
-
Preparation of Incubation Mixtures: In a microcentrifuge tube, combine human liver microsomes, the specific CYP substrate, and varying concentrations of this compound (or positive control) in potassium phosphate buffer.
-
Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes) to allow the inhibitor to interact with the enzymes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C for a specific duration (e.g., 15-60 minutes), ensuring the reaction is in the linear range.
-
Termination of Reaction: Stop the reaction by adding a cold organic solvent, such as acetonitrile. This also precipitates the proteins.
-
Sample Preparation: Centrifuge the mixture to pellet the precipitated proteins. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Quantify the formation of the specific metabolite from the substrate using a validated LC-MS/MS method.
-
Data Analysis: Determine the rate of metabolite formation at each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., a four-parameter logistic equation) to calculate the IC50 value.
CYP26A1 Inhibition Assay using a Luminogenic Substrate
This is a high-throughput method to specifically screen for inhibitors of CYP26A1.
1. Materials:
-
Recombinant human CYP26A1 enzyme
-
Luminogenic CYP substrate (e.g., a luciferin derivative)
-
NADPH regenerating system
-
Assay buffer
-
This compound (test inhibitor)
-
Luciferin detection reagent
-
White opaque microplates
-
Luminometer
2. Procedure:
-
Dispensing Reagents: Dispense the recombinant CYP26A1 enzyme and the luminogenic substrate into the wells of a microplate.
-
Adding Inhibitor: Add varying concentrations of this compound to the wells.
-
Initiating the Reaction: Start the reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the plate at room temperature or 37°C for a defined period.
-
Detecting Luminescence: Add the luciferin detection reagent to each well. This reagent contains luciferase, which will produce a light signal from the luciferin product of the CYP26A1 reaction.
-
Measuring Signal: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The decrease in luminescence in the presence of the inhibitor is proportional to the inhibition of CYP26A1 activity. Calculate the IC50 value as described in the general protocol.
Mandatory Visualizations
Retinoic Acid Signaling Pathway
The following diagram illustrates the central role of CYP26 in regulating the availability of retinoic acid, which in turn controls gene expression through nuclear receptors. Liarozole's mechanism of action is to inhibit CYP26, thereby increasing intracellular retinoic acid levels.
Caption: Retinoic acid signaling pathway and the inhibitory action of Liarozole on CYP26.
Experimental Workflow for CYP Inhibition IC50 Determination
This diagram outlines the key steps involved in a typical in vitro experiment to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific Cytochrome P450 enzyme.
Caption: A generalized workflow for determining the IC50 of a CYP inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Liarozole, an inhibitor of retinoic acid metabolism, exerts retinoid-mimetic effects in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Liarozole | P450 | Retinoid Receptor | TargetMol [targetmol.com]
- 6. Liarozole dihydrochloride | Retinoic Acid Receptors | Bio-Techne [bio-techne.com]
- 7. Therapeutic Potential of the Inhibition of the Retinoic Acid Hydroxylases CYP26A1 and CYP26B1 by Xenobiotics - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Liarozole Hydrochloride: A Procedural Guide
The proper disposal of Liarozole hydrochloride is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. As a cytochrome P450 inhibitor that blocks retinoic acid metabolism, this compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. This guide provides detailed, step-by-step procedures for its safe handling and disposal, tailored for research, scientific, and drug development professionals.
It is important to note that different suppliers may provide varying safety classifications. For instance, while one Safety Data Sheet (SDS) for Liarozole dihydrochloride lists it as acutely toxic and a significant aquatic hazard[1], another for the free base form of Liarozole does not classify it as hazardous under the Globally Harmonized System (GHS). Given this discrepancy and the specified substance being the hydrochloride salt, a conservative approach is mandated. Researchers must treat this compound as a hazardous substance, particularly concerning its environmental impact.
Key Hazard and Safety Information
The following table summarizes the critical hazard classifications and precautionary statements for Liarozole dihydrochloride, which should be applied to this compound.
| Hazard Category | GHS Classification | Hazard Statement (H-code) | Precautionary Statement (P-code) |
| Acute Oral Toxicity | Category 4 | H302: Harmful if swallowed.[1] | P264: Wash skin thoroughly after handling.[1]P270: Do not eat, drink or smoke when using this product.[1]P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1]P330: Rinse mouth.[1] |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life.[1] | P273: Avoid release to the environment.[1] |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects.[1] | P391: Collect spillage.[1] |
| Disposal | - | - | P501: Dispose of contents/ container to an approved waste disposal plant.[1] |
Experimental Protocol: Disposal Procedure for this compound
This protocol outlines the required steps for the compliant disposal of this compound waste. Adherence to these steps is essential to mitigate risks to personnel and the environment.
Personal Protective Equipment (PPE) and Handling
-
Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood to avoid dust and aerosol formation[1][2]. Ensure an accessible safety shower and eye wash station are nearby[1].
-
Personal Protective Equipment:
-
Eye Protection: Wear safety goggles with side-shields[1].
-
Hand Protection: Use compatible protective gloves (e.g., nitrile rubber)[1].
-
Body Protection: Wear an impervious lab coat or other protective clothing[1].
-
Respiratory Protection: If ventilation is inadequate or dust is generated, use a suitable respirator[1].
-
Waste Segregation and Collection
-
Designation: Designate all this compound, including pure substance, contaminated materials (e.g., gloves, wipes, weighing paper), and solutions, as "Hazardous Chemical Waste."
-
Containerization:
-
Solid Waste: Collect dry waste in a clearly labeled, sealable, and chemically resistant container. Ensure the container is kept closed when not in use.
-
Liquid Waste: Collect solutions containing this compound in a compatible, leak-proof container. Do not mix with incompatible wastes, such as strong acids, alkalis, or oxidizing/reducing agents[1].
-
-
Prohibition: Do not dispose of this compound down the drain or in regular trash. This is strictly prohibited due to its high aquatic toxicity[1]. Flushing of hazardous pharmaceuticals is no longer permitted by the EPA under Subpart P regulations[3].
Labeling and Storage
-
Labeling: Affix a "Hazardous Waste" label to the container immediately upon starting waste collection. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The specific hazard characteristics: "Toxic," "Ecotoxic."
-
The accumulation start date.
-
-
Storage: Store the sealed waste container in a designated, secure secondary containment area away from incompatible materials. The storage area should be cool and well-ventilated[1][2].
Accidental Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation[1][2].
-
Control and Contain: Prevent further leakage or spillage. Keep the material away from drains and water courses[1][2].
-
Clean-up:
-
For solid spills, carefully sweep or scoop the material to avoid creating dust.
-
For liquid spills, absorb with a non-reactive, inert material such as diatomite or universal binders[1].
-
-
Decontamination: Decontaminate the spill area and equipment by scrubbing with alcohol[1].
-
Disposal of Spill Debris: Collect all contaminated cleaning materials and place them in the designated hazardous waste container for this compound.
Final Disposal
-
Regulatory Framework: The disposal of pharmaceutical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[3][4][5].
-
Arranging Disposal: All waste containing this compound must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Method of Disposal: The required method of disposal is incineration at an approved and permitted waste disposal facility[1][3]. This ensures the complete destruction of the active chemical compound, preventing its release into the environment.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
References
Essential Safety and Logistical Information for Handling Liarozole Hydrochloride
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of investigational compounds like Liarozole hydrochloride is paramount. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
This compound is an imidazole-containing compound that acts as a cytochrome P450 inhibitor and a retinoic acid metabolism-blocking agent (RAMBA). While some safety data sheets (SDS) for the base form, Liarozole, may not classify it as hazardous, the dihydrochloride salt is categorized as harmful if swallowed and very toxic to aquatic life with long-lasting effects. Therefore, it is prudent to handle this compound with a high degree of caution, adhering to the more stringent safety protocols.
Hazard Identification and Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects |
| Data sourced from the Liarozole dihydrochloride Safety Data Sheet from DC Chemicals. |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to minimize exposure. The following table outlines the recommended PPE for handling this compound.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves (tested to ASTM D6978 standard). | Prevents skin contact and absorption. Double gloving provides an extra layer of protection. |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects eyes from splashes and airborne particles. |
| Lab Coat | Disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs. | Prevents contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling the powder outside of a containment system. | Minimizes inhalation of the powdered compound. |
| Shoe Covers | Disposable shoe covers. | Prevents the tracking of contaminants outside of the work area. |
Experimental Protocols: Safe Handling and Disposal
Handling Procedures:
-
Preparation:
-
Designate a specific area for handling this compound.
-
Ensure a calibrated analytical balance is located within a chemical fume hood or other ventilated enclosure.
-
Prepare all necessary equipment and reagents before handling the compound.
-
Verify that an eyewash station and safety shower are readily accessible.
-
-
Weighing and Reconstitution:
-
Perform all manipulations of powdered this compound within a certified chemical fume hood, biological safety cabinet, or glove box to avoid inhalation of dust.
-
Use appropriate tools (e.g., spatulas, weighing paper) and handle them carefully to prevent generating dust.
-
When reconstituting, slowly add the solvent to the powder to avoid splashing.
-
-
Administration (in vitro/in vivo):
-
When adding the compound to cell cultures or administering it to animals, wear all recommended PPE.
-
Use Luer-lock syringes and needles to prevent accidental disconnection and leakage.
-
All procedures should be performed over a disposable, absorbent bench liner.
-
-
Decontamination:
-
Wipe down all surfaces and equipment that may have come into contact with this compound with a suitable decontaminating solution (e.g., 70% ethanol), followed by a cleaning agent.
-
Dispose of all contaminated disposable materials as hazardous waste.
-
Disposal Plan:
Due to its high aquatic toxicity, this compound and all associated waste must be disposed of as hazardous chemical waste.
-
Waste Segregation:
-
Collect all solid waste contaminated with this compound (e.g., gloves, weighing paper, pipette tips, vials) in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container.
-
-
Disposal Procedure:
-
Do not dispose of this compound down the drain.
-
Follow your institution's specific guidelines for the disposal of hazardous chemical waste.
-
Arrange for pickup and disposal by a certified hazardous waste management company.
-
Signaling Pathway of Liarozole
Caption: this compound inhibits the CYP26 enzyme, blocking the metabolism of retinoic acid.
Experimental Workflow for Safe Handling of this compound
Caption: A stepwise workflow for the safe handling of this compound in a laboratory setting.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
